Ceruletide diethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array, (C2H5)2NH | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethylamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1]) | |
| Record name | Diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021909 | |
| Record name | Diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor. | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-89-7, 71247-25-1 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B035PIS86W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/HZ8583B0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-58 °F (NTP, 1992), -50 °C, -58 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Cholecystokinin Agonist Ceruletide Diethylamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceruletide diethylamine, a potent synthetic analogue of the natural decapeptide cholecystokinin (CCK), serves as a critical pharmacological tool in gastrointestinal and pancreatic research. Primarily utilized for its ability to induce experimental pancreatitis in animal models, its mechanism of action is rooted in its agonistic activity at cholecystokinin receptors (CCK1 and CCK2). This technical guide provides an in-depth exploration of the molecular pathways activated by ceruletide, detailing its receptor binding characteristics, downstream signaling cascades, and the pathophysiological consequences of its administration. Quantitative data on receptor affinity and functional potency are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of ceruletide's biological effects.
Introduction
Ceruletide is a decapeptide that shares significant structural and functional homology with cholecystokinin (CCK), a key hormone in the regulation of pancreatic and gallbladder function.[1] Its diethylamine salt form is commonly used in research settings. The primary utility of ceruletide lies in its dose-dependent effects on pancreatic acinar cells. At physiological concentrations, it stimulates the secretion of digestive enzymes.[2] However, at supramaximal doses, it paradoxically inhibits secretion and induces a cascade of events that mimic the pathophysiology of acute pancreatitis, including premature activation of digestive enzymes, cellular injury, inflammation, and edema.[3] This has established ceruletide-induced pancreatitis as a reproducible and widely used animal model for studying the disease's pathogenesis and evaluating potential therapeutic interventions.
Receptor Binding and Affinity
Ceruletide exerts its effects by binding to and activating two subtypes of G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R).[4] The distribution of these receptors varies, with CCK1R being predominant in the pancreas and gallbladder, while CCK2R is more abundant in the brain and stomach.[3] The affinity of ceruletide for these receptors is comparable to that of endogenous CCK-8, with a high affinity for both subtypes. The sulfated tyrosine residue in the ceruletide peptide sequence is a critical determinant for its high-affinity binding to the pancreatic CCK1 receptor.[5]
Table 1: Quantitative Data on Ceruletide Receptor Binding and Functional Potency
| Parameter | Receptor Subtype | Value (approx.) | Species/System |
| Binding Affinity (Ki) | CCK1R | ~0.5 nM | Rat Pancreatic Acini |
| CCK2R | ~1.0 nM | Guinea Pig Brain | |
| Functional Potency (EC50) | Amylase Secretion (Stimulation) | 10-100 pM | Isolated Rat Pancreatic Acini |
| Calcium Mobilization | ~1 nM | Isolated Rat Pancreatic Acini |
*Note: Direct Ki values for ceruletide are not consistently reported. The provided values are estimations based on studies comparing ceruletide's potency to CCK-8, for which Ki values are more readily available. Ceruletide is reported to be as potent or slightly more potent than CCK-8.[4]
Signaling Pathways
The binding of ceruletide to CCK receptors on pancreatic acinar cells initiates a complex network of intracellular signaling pathways. These can be broadly categorized into the primary Gq-mediated pathway responsible for enzyme secretion and the subsequent inflammatory pathways that contribute to the pathogenesis of pancreatitis.
Gq-PLC-Calcium Signaling Pathway
The predominant signaling cascade activated by ceruletide at physiological concentrations in pancreatic acinar cells is mediated by the Gq alpha subunit of the heterotrimeric G protein coupled to the CCK1 receptor.
-
Activation of Phospholipase C (PLC): Upon ceruletide binding, the activated Gαq subunit stimulates phospholipase C (PLC).
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).
-
Enzyme Secretion: The rise in intracellular calcium and the activation of PKC are key events that lead to the fusion of zymogen granules with the apical membrane of the acinar cell, resulting in the secretion of digestive enzymes such as amylase.
Inflammatory Signaling Pathways
Supramaximal stimulation with ceruletide triggers inflammatory signaling cascades within pancreatic acinar cells, playing a central role in the development of pancreatitis.
The nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. In the context of ceruletide-induced pancreatitis, its activation leads to the expression of pro-inflammatory cytokines.
-
Upstream Activation: The rise in intracellular calcium and oxidative stress resulting from supramaximal ceruletide stimulation are thought to be key triggers for the activation of the IκB kinase (IKK) complex.
-
IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route activated by ceruletide.
-
JAK Activation: While the precise mechanism of JAK activation by a GPCR like the CCK receptor is still under investigation, it is believed to occur through intracellular signals, such as calcium, or potentially through transactivation of receptor tyrosine kinases. In pancreatic acinar cells, ceruletide has been shown to induce the phosphorylation and activation of JAK2.
-
STAT Phosphorylation: Activated JAK2 phosphorylates STAT3 on a specific tyrosine residue.
-
Dimerization and Translocation: Phosphorylated STAT3 molecules dimerize and translocate to the nucleus.
-
Gene Transcription: The STAT3 dimer binds to specific DNA elements in the promoters of target genes, leading to the transcription of genes involved in inflammation and cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ceruletide.
Radioligand Binding Assay for CCK Receptors
This assay is used to determine the binding affinity (Ki) of ceruletide for CCK1 and CCK2 receptors.
-
Materials:
-
Membrane preparations from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini for CCK1R, guinea pig brain for CCK2R).
-
Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of membrane protein with a constant concentration of [¹²⁵I]-BH-CCK-8 and varying concentrations of unlabeled ceruletide in a 96-well plate.
-
For total binding, omit the unlabeled ceruletide. For non-specific binding, include a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of ceruletide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Amylase Secretion Assay from Pancreatic Acini
This functional assay measures the potency (EC50) of ceruletide in stimulating digestive enzyme secretion.
-
Materials:
-
Isolated pancreatic acini from rat or mouse.
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.
-
This compound at various concentrations.
-
Amylase activity assay kit (e.g., using a colorimetric substrate).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a suspension of isolated pancreatic acini in KRH buffer.
-
Pre-incubate the acini at 37°C for 30 minutes.
-
Add varying concentrations of ceruletide to the acini suspension and incubate for a further 30 minutes at 37°C.
-
Centrifuge the samples to separate the acini from the supernatant.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet to determine the total amylase content.
-
Measure the amylase activity in the supernatant and the lysed pellet using an amylase assay kit.
-
Express the amylase secretion as a percentage of the total amylase content.
-
Plot the percentage of amylase secretion against the concentration of ceruletide and determine the EC50 value using non-linear regression.
-
Western Blot Analysis of STAT3 Phosphorylation
This method is used to detect the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT3.
-
Materials:
-
Pancreatic acinar cells (e.g., AR42J cell line or primary acini).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture pancreatic acinar cells and treat with ceruletide for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.
-
Quantify the band intensities to determine the relative level of STAT3 phosphorylation.
-
Experimental Workflow and Pathophysiological Consequences
The administration of ceruletide in vivo provides a robust model for studying the progression of acute pancreatitis. The workflow from ceruletide administration to the development of pancreatic injury involves a series of interconnected events.
Conclusion
This compound is an invaluable research tool whose mechanism of action is centered on its potent agonism at CCK1 and CCK2 receptors. Its dose-dependent effects on pancreatic acinar cells, ranging from stimulation of enzyme secretion to the induction of a multifaceted inflammatory response characteristic of acute pancreatitis, are underpinned by a complex interplay of intracellular signaling pathways. A thorough understanding of these mechanisms, including the primary Gq-PLC-calcium cascade and the subsequent activation of NF-κB and JAK/STAT pathways, is crucial for leveraging ceruletide-induced pancreatitis models in the development of novel therapeutic strategies for this debilitating disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers in the field.
References
- 1. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caerulein and carbamoylcholine stimulate pancreatic amylase release at resting cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic and exocrine effects of caerulein at submaximal and supramaximal levels on the rat pancreas: role of cholecystokinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of caerulein-related peptides on cholecystokinin receptor bindings in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceruletide Diethylamine: A Technical Guide to its Function as a Cholecystokinin (CCK) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea.[1] Structurally similar to cholecystokinin (CCK), a key gastrointestinal hormone, ceruletide acts as a potent agonist at both CCK1 and CCK2 receptors.[2][3] This agonistic action allows it to stimulate gastric, biliary, and pancreatic secretions, as well as smooth muscle contraction.[4] Due to its potent and reliable effects, ceruletide diethylamine is widely utilized as a tool in biomedical research, particularly for inducing experimental models of acute and chronic pancreatitis, which serve as crucial platforms for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic interventions.[5] This technical guide provides a comprehensive overview of ceruletide's mechanism of action, its quantitative effects, detailed experimental protocols, and the key signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Efficacy of Ceruletide
| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |
| Amylase Secretion | ||||
| Stimulatory Concentration Range | 10 pM - 0.1 nM | Dispersed rat pancreatic acini | Higher concentrations lead to progressive inhibition of amylase secretion. | [6] |
| Zymogen Activation | ||||
| Effective Concentrations | 0.1 nM (physiological) - 100 nM (supraphysiological) | Preparations of pancreatic acinar cells | Phorbol esters enhance zymogen activation at both concentrations. | [4] |
| Intracellular Calcium (Ca²⁺) Mobilization | ||||
| Response to Physiological Dose (10 pM CCK) | Evokes Ca²⁺ oscillations | Dispersed rat pancreatic acini | In ceruletide-treated acini, this response is abolished. | [7] |
| Response to Higher Doses (100 pM - 1 nM CCK) | Large transient rise in intracellular Ca²⁺ | Dispersed rat pancreatic acini | In ceruletide-treated acini, the peak Ca²⁺ level is significantly lower. | [7] |
Table 2: In Vivo Effects of Ceruletide in Rodent Models of Pancreatitis
| Parameter | Animal Model | Ceruletide Dosage | Time Point | Observation | Reference(s) |
| Serum Amylase | Mice (C57BL/6) | 100 µg/kg (7 hourly IP injections) | 12 hours post-last injection | Maximum serum amylase levels observed. | [8] |
| Rats | Overdose of CCK-8 | 4 hours | Peak serum amylase levels (69.4 +/- 12.8 x 10³ U/ml). | [9] | |
| Mice | 12 hourly IP injections of 50 µg/kg | Day 3 post-last injection | Serum amylase levels return to baseline. | [10] | |
| Serum Lipase | Mice (C57BL/6) | 100 µg/kg (7 hourly IP injections) | 12 hours post-last injection | Maximum serum lipase levels observed. | [8] |
| Serum TNF-α | Rats | Overdose of CCK-8 | 2 hours | Moderate increase in serum TNF-α. | [9] |
| Rats (Chronic Stress Model) | 0.2 µg/kg per hour | - | Elevated serum and pancreatic TNF-α levels. | [11] | |
| Serum IL-6 | Rats | Overdose of CCK-8 | 4 hours | Peak serum IL-6 levels (123.3 +/- 5.8 pg/ml). | [9] |
Signaling Pathways
Ceruletide exerts its effects by binding to and activating cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by ceruletide in pancreatic acinar cells involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC).
Supraphysiological stimulation with ceruletide leads to the activation of novel PKC isoforms, specifically PKC-delta and PKC-epsilon.[4] This activation plays a crucial role in the premature activation of digestive zymogens within the acinar cells, a key initiating event in acute pancreatitis.[4]
Furthermore, ceruletide-induced signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This is a critical step in the inflammatory response associated with pancreatitis. The activation of NF-κB is mediated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12] Studies suggest that PKC-delta and potentially other upstream kinases are involved in the activation of the IKK complex in response to ceruletide.
Experimental Protocols
In Vivo Model of Acute Pancreatitis in Mice
Objective: To induce a mild, edematous acute pancreatitis in mice for the study of disease pathogenesis and therapeutic interventions.
Materials:
-
This compound
-
Sterile 0.9% saline
-
C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Prepare a stock solution of ceruletide in sterile saline. A common concentration is 10 µg/mL.
-
Administer ceruletide via intraperitoneal (IP) injection at a dose of 50-100 µg/kg body weight.[5]
-
Repeat the IP injections at hourly intervals for a total of 7 to 10 doses.[5]
-
For a more severe model of pancreatitis, lipopolysaccharide (LPS) can be co-administered.[5]
-
Euthanize mice at desired time points after the last injection (e.g., 12 hours for peak amylase and lipase levels).[8]
-
Collect blood for serum analysis of amylase, lipase, and cytokines (e.g., TNF-α, IL-6).
-
Harvest the pancreas for histological analysis (H&E staining for edema, inflammatory infiltration, and acinar cell necrosis) and other molecular assays.
In Vitro Amylase Secretion Assay from Pancreatic Acini
Objective: To measure the dose-dependent effect of ceruletide on amylase secretion from isolated pancreatic acini.
Materials:
-
Freshly isolated rat or mouse pancreatic acini
-
Krebs-Ringer-HEPES (KRH) buffer
-
Ceruletide solutions of varying concentrations (e.g., 1 pM to 1 µM)
-
Amylase activity assay kit
-
Incubator (37°C)
-
Microplate reader
Protocol:
-
Isolate pancreatic acini from rats or mice using collagenase digestion.
-
Pre-incubate the acini in KRH buffer at 37°C for 30-60 minutes to allow for recovery.
-
Resuspend the acini in fresh KRH buffer and aliquot into tubes or a multi-well plate.
-
Add varying concentrations of ceruletide to the acini and incubate at 37°C for 30 minutes.
-
Centrifuge the samples to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercially available kit and a microplate reader.
-
Express the results as a percentage of total amylase (supernatant + acinar lysate) or as fold-increase over basal (unstimulated) secretion.
In Vitro Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to ceruletide stimulation.
Materials:
-
Cells expressing CCK receptors (e.g., AR42J cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Ceruletide solutions
-
Fluorescence plate reader with automated injection capabilities or fluorescence microscope
Protocol:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject ceruletide at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Data can be analyzed to determine parameters such as peak response, time to peak, and area under the curve.
Conclusion
This compound is an invaluable pharmacological tool for researchers in the fields of gastroenterology, pharmacology, and drug development. Its potent and specific agonism at CCK receptors provides a reliable method for studying the physiological and pathophysiological roles of CCK signaling. The experimental models and assays described in this guide offer robust platforms for investigating the mechanisms of pancreatic function and disease, as well as for the screening and validation of new therapeutic agents targeting these pathways. A thorough understanding of its quantitative effects and the underlying signaling cascades is essential for the effective design and interpretation of studies utilizing this potent peptide.
References
- 1. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. The novel protein kinase C isoforms -delta and -epsilon modulate caerulein-induced zymogen activation in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-course changes in serum cytokine levels in two experimental acute pancreatitis models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic progression of cerulein-induced acute pancreatitis in trypsinogen mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic stress sensitizes rats to pancreatitis induced by cerulein: Role of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-delta and PKC-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceruletide diethylamine's role in gastrointestinal physiology.
<_ A Technical Guide to Ceruletide Diethylamine: Role in Gastrointestinal Physiology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of this compound, a potent cholecystokinin (CCK) receptor agonist. It details its mechanism of action, quantitative effects on gastrointestinal function, and established experimental protocols.
Introduction
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog.[1][2] It is a structural and functional analogue of the endogenous gastrointestinal hormone cholecystokinin (CCK).[2][3][4][5] Due to its potent and reliable physiological actions, ceruletide is widely utilized as a diagnostic agent for pancreatic and gallbladder function and as a research tool to investigate gastrointestinal physiology and pathology, particularly for inducing experimental pancreatitis.[1][2][6]
Mechanism of Action: CCK Receptor Signaling
Ceruletide exerts its physiological effects by binding to and activating cholecystokinin (CCK) receptors.[3][4] It acts as a high-affinity, non-selective agonist for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[7] The CCK-A receptor is predominantly found on pancreatic acinar cells and gallbladder smooth muscle, while the CCK-B receptor is prominent in the brain and stomach. The binding affinity of ceruletide is comparable to that of the endogenous ligand CCK-8, which has an IC50 of approximately 2 nM for both human CCK-A and CCK-B receptors.[7]
Activation of the CCK-A receptor on pancreatic acinar cells is a primary mechanism for its secretagogue effect. This interaction initiates a well-defined intracellular signaling cascade, leading to the secretion of digestive enzymes.
Signaling Pathway
The binding of ceruletide to the G-protein coupled CCK receptor on pancreatic acinar cells triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are the critical events that lead to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.
Ceruletide-induced CCK-A receptor signaling cascade in pancreatic acinar cells.
Quantitative Effects on Gastrointestinal Physiology
Ceruletide administration leads to measurable, dose-dependent effects on various aspects of gastrointestinal function.
Pancreatic and Biliary Secretion
Ceruletide is a potent stimulant of pancreatic exocrine secretion, increasing the output of both fluid and digestive enzymes.[4][8][9] It also stimulates biliary secretion.[4]
| Parameter | Species/Model | Ceruletide Dose | Result | Reference |
| Pancreatic Secretion | Human | 75 ng/kg/h (with secretin) | Near-maximal stimulation of bicarbonate and enzyme secretion | [10] |
| Pancreatic Secretion | Rat (anesthetized) | Various | Strong stimulation of pancreatic juice flow and protein secretion | [9] |
| Amylase Release | Isolated Mouse Pancreatic Acini | Various | Potent stimulation of amylase release, comparable to CCK-8 | [8] |
| Pancreatic Juice Enzymes | Rat | 2 µg/kg (subcutaneous) | Significant decrease in total protein and enzymes in juice; increase in plasma amylase | [11] |
Gallbladder Motility
Ceruletide induces strong contraction of the gallbladder, making it a useful cholecystokinetic agent in diagnostic imaging.[3][12][13]
| Parameter | Species/Model | Ceruletide Dose | Result | Reference |
| Gallbladder Contraction | Human (Gallstone Patients) | 0.3 µg/kg (IM) | Maximal contraction (47.5% ± 27.7% reduction) reached at 30 min | [14] |
| Gallbladder Volume | Human (ICU Patients) | 1.5 µg/kg | 50% reduction in gallbladder volume | [15] |
| Gallbladder Contraction | Human (Volunteers) | Graded ascending doses (IV/IM) | Substantial contraction with measurable reduction in area | [12] |
Gastric and Intestinal Motility
Ceruletide has complex and region-specific effects on gastrointestinal motility. It generally delays gastric emptying while stimulating motility in the small and large intestines.[3]
| Parameter | Species/Model | Ceruletide Dose | Result | Reference |
| Gastric Emptying | Conscious Rat | 0.05 µg/kg (IP threshold) | Dose-dependent delay in gastric emptying | [16] |
| Small Bowel Transit Time | Human | 500-750 ng/kg (IM) | Mean transit time reduced from 126 min (control) to 62 min | [17] |
| Jejunal Motility | Healthy Human | 5, 10, 20 µg (IM) | Dose-dependent increase in phase II type motor activity | [18] |
| Intestinal Propulsion | Mouse | Not specified | Stimulates propulsive activity from duodenum to ileum | [3][19] |
Key Experimental Protocols
Ceruletide is a cornerstone in experimental models of pancreatitis and for studying gastrointestinal function.
Induction of Experimental Acute Pancreatitis (Mouse Model)
This protocol is widely used to study the pathogenesis of acute pancreatitis. The mechanism involves supramaximal stimulation of pancreatic acinar cells, leading to premature activation of digestive enzymes, cellular injury, and inflammation.[2][6][20]
Workflow for inducing acute pancreatitis in mice using ceruletide.
Methodology Details:
-
Animal Model: C57BL/6 mice, 8-12 weeks old, are commonly used.[6]
-
Ceruletide Administration: Administer ceruletide (50-100 µg/kg) via intraperitoneal (IP) injection.[6] This is repeated hourly for a total of 7 to 10 doses.[6]
-
Enhancement (Optional): To induce a more severe pancreatitis model, lipopolysaccharide (LPS) can be co-administered.[6][21][22]
-
Endpoint Analysis: Animals are typically sacrificed at a peak injury time point (e.g., 12 hours after the first injection).[22]
-
Outcome Measures:
-
Biochemical: Measurement of serum amylase and lipase levels.[6]
-
Histological: Pancreatic tissue is fixed, sectioned, and stained (e.g., H&E) to assess for edema, acinar cell necrosis, and inflammatory cell infiltration.[6][21]
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines like TNF-α and IL-1β in serum or tissue.[6]
-
Assessment of Gallbladder Emptying (Human Ultrasound)
This protocol provides a non-invasive method to quantify gallbladder function.
Methodology Details:
-
Patient Preparation: Patients fast overnight to ensure a baseline gallbladder volume.
-
Baseline Measurement: Gallbladder volume is measured using real-time ultrasonography. Volume can be calculated using the ellipsoid method (Length x Width x Height x 0.52).
-
Ceruletide Administration: Ceruletide is administered intramuscularly (IM) at a dose of 0.3 µg/kg.[14]
-
Post-Stimulation Measurements: Gallbladder volume is measured serially at specific time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
Calculation: The ejection fraction (a measure of emptying) is calculated as: [(Baseline Volume - Minimum Post-injection Volume) / Baseline Volume] x 100%. Maximal contraction is typically observed around 30 minutes post-injection.[14]
Summary and Conclusion
This compound is an invaluable tool in gastrointestinal research and diagnostics. As a potent CCK receptor agonist, it reliably stimulates pancreatic and biliary secretion, induces gallbladder contraction, and modulates gastrointestinal motility. Its well-characterized effects and established experimental protocols, particularly in the induction of acute pancreatitis, provide a robust platform for investigating the pathophysiology of gastrointestinal disorders and for the preclinical evaluation of novel therapeutic agents. The quantitative data and methodologies presented in this guide offer a comprehensive resource for professionals in the field.
References
- 1. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceruletide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Caerulein | Pancreapedia [pancreapedia.org]
- 9. The action of scretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of caerulein with submaximal doses of secretin as a test of pancreatic function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerulein-induced acute pancreatitis in the rat. Study of pancreatic secretion and plasma VIP and secretin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholecystokinetic cholecystography: efficacy and tolerance studies of ceruletide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology, clinical uses, and adverse effects of ceruletide, a cholecystokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasonic evaluation of gallbladder emptying with ceruletide: comparison to oral cholecystography with fatty meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of ceruletid on gallbladder contraction: a possible prophylaxis of acute acalculous cholecystitis in intensive care patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Action of caerulein on gastric emptying of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acceleration of small intestine contrast study by ceruletide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceruletide increases dose dependently both jejunal motor activity and threshold and tolerance to experimentally induced pain in healthy man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The action of caerulein on gastro-intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cerulein-induced in vitro activation of trypsinogen in rat pancreatic acini is mediated by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 22. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Relationship of Ceruletide and Cholecystokinin-8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional relationship between Ceruletide (also known as caerulein) and cholecystokinin-8 (CCK-8). Both peptides are potent agonists of cholecystokinin (CCK) receptors and play significant roles in gastrointestinal physiology and neuroscience. This document outlines their structural similarities and differences, comparative biological activities, underlying signaling mechanisms, and standard experimental protocols for their characterization.
Introduction
Ceruletide is a decapeptide originally isolated from the skin of the Australian green tree frog, Ranoidea caerulea.[1] Cholecystokinin-8 (CCK-8) is a biologically active, C-terminal octapeptide fragment of the larger cholecystokinin hormone found in the gastrointestinal tract and central nervous system of vertebrates.[2] Both peptides share a significant portion of their amino acid sequence, which accounts for their similar pharmacological profiles, including stimulation of pancreatic secretion and gallbladder contraction.[3] However, subtle structural distinctions lead to differences in potency and activity, making their comparative analysis crucial for research and drug development. Ceruletide is noted to be many times more potent than cholecystokinin in a number of assays.[1]
Structural Comparison
The primary structures of Ceruletide and CCK-8 reveal a high degree of homology, particularly at the C-terminus, which is critical for receptor binding and activation.
Amino Acid Sequence Alignment:
| Peptide | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | Position 9 | Position 10 |
| Ceruletide | pGlu | Gln | Asp | Tyr(SO₃H) | Thr | Gly | Trp | Met | Asp | Phe-NH₂ |
| CCK-8 | Asp | Tyr(SO₃H) | Met | Gly | Trp | Met | Asp | Phe-NH₂ |
Note: pGlu stands for pyroglutamic acid.
Key Structural Features:
-
Common C-Terminal Heptapeptide: Both peptides share an identical C-terminal heptapeptide sequence: Tyr(SO₃H)-X-Gly-Trp-Met-Asp-Phe-NH₂. This region is the primary pharmacophore responsible for binding to and activating CCK receptors.
-
Sulfated Tyrosine: A critical feature for high-affinity binding, especially to the CCK1 receptor (formerly CCKA), is the sulfated tyrosine residue.[4] The position of this residue is conserved in both peptides. Desulfation significantly reduces binding affinity for pancreatic receptors.[4]
-
C-Terminal Amidation: Both peptides are C-terminally amidated, a modification that is essential for their biological activity.
-
N-Terminal Differences: The primary distinction lies in the N-terminus. Ceruletide is a decapeptide that begins with a pyroglutamyl and a glutaminyl residue. CCK-8 is an octapeptide that starts with an aspartyl residue.
-
Internal Amino Acid Variation: Ceruletide contains a Threonine (Thr) residue at position 5, whereas CCK-8 has a Methionine (Met) at this position.
The structural relationship between these two peptides is a classic example of how minor modifications to a core pharmacophore can influence biological potency.
Quantitative Data on Biological Activity
Table 1: Relative Molar Potency for Pancreatic Secretion
| Species/Model | Relative Potency (CCK-8 = 1.00) | Reference |
| Canine (in vivo) | 2.1 | [5] |
| Rat (in vivo) | 5.4 | [5] |
| Rat (in vitro) | 1.2 | [5] |
Table 2: Relative Molar Potency for Gallbladder Contraction
| Species/Model | Relative Potency (CCK-8 = 1.00) | Reference |
| Guinea Pig (in vivo) | 0.9 | [5] |
| Guinea Pig (in vitro) | 5.8 | [5] |
| General (Bio-assay) | ~10 | [1] |
These data indicate that Ceruletide is generally as potent, and often significantly more potent, than CCK-8 in stimulating key physiological responses mediated by CCK receptors. The variability observed across different species and experimental models (in vivo vs. in vitro) highlights the complex nature of peptide pharmacology.
Signaling Pathways
Both Ceruletide and CCK-8 exert their effects by binding to CCK1 and CCK2 (formerly CCKB) G-protein coupled receptors (GPCRs). The primary signaling cascade for both receptor subtypes involves coupling to Gq/11 proteins.
The Gq/11 Signaling Cascade:
-
Receptor Activation: Binding of the agonist (Ceruletide or CCK-8) induces a conformational change in the CCK receptor.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates numerous downstream target proteins, leading to the characteristic physiological responses, such as smooth muscle contraction (gallbladder) and enzyme secretion (pancreas).
Experimental Protocols
Characterizing the interaction of ligands like Ceruletide and CCK-8 with their receptors involves binding and functional assays.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (IC₅₀ and subsequently Ki) of an unlabeled ligand (e.g., Ceruletide) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]BH-CCK-8) for binding to CCK receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in CCK receptors, such as rat pancreatic acini or a cell line stably expressing human CCK1R or CCK2R.
-
Reagent Preparation:
-
Radioligand: Prepare a solution of [¹²⁵I]BH-CCK-8 at a concentration near its dissociation constant (Kd).
-
Test Compound: Prepare serial dilutions of the unlabeled test compound (Ceruletide or CCK-8).
-
Binding Buffer: Typically 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ and protease inhibitors.
-
-
Incubation: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and varying concentrations of the test compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration (e.g., 1 µM) of unlabeled CCK-8 to saturate all specific binding sites.
-
Test Wells: Contain membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Pancreatic Acinar Cell Amylase Release Assay
This functional assay measures the potency (EC₅₀) and efficacy of an agonist by quantifying the amount of amylase secreted from isolated pancreatic acini upon stimulation.
Methodology:
-
Acinar Cell Isolation: Isolate pancreatic acini from a rodent (e.g., mouse or rat) pancreas by collagenase digestion followed by mechanical shearing.
-
Pre-incubation: Allow the isolated acini to recover in a physiological buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin, typically for 30-60 minutes at 37°C.
-
Stimulation: Incubate aliquots of the acinar suspension with various concentrations of the agonist (Ceruletide or CCK-8) for a set time (e.g., 30 minutes) at 37°C. Include a basal (unstimulated) control.
-
Separation: Centrifuge the samples to pellet the acini.
-
Amylase Measurement:
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet to determine the total cellular amylase content.
-
Measure the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit.
-
-
Data Analysis:
-
Express the amylase released as a percentage of the total initial amylase content for each condition.
-
Plot the percentage of amylase release against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression.
-
Conclusion
Ceruletide and CCK-8 are structurally and functionally related peptides that serve as powerful tools for studying the physiology and pharmacology of cholecystokinin receptors. Their shared C-terminal heptapeptide, complete with a sulfated tyrosine and C-terminal amide, forms the core pharmacophore responsible for their potent agonist activity. The minor structural variations at the N-terminus and within the peptide backbone contribute to the observed differences in potency, with Ceruletide often demonstrating superior activity in functional assays. The detailed understanding of their structure-activity relationship, coupled with robust experimental protocols, continues to facilitate advancements in gastroenterology, neuroscience, and the development of novel therapeutic agents targeting the CCK receptor system.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of CCK receptor antagonists on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Analgesic Potential of Ceruletide Diethylamine: A Technical Guide for Researchers
An In-depth Exploration of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols
Introduction
Ceruletide diethylamine, a synthetic decapeptide analogue of the amphibian skin peptide caerulein, has emerged as a molecule of interest for its potential analgesic properties. Structurally and functionally similar to cholecystokinin octapeptide (CCK-8), ceruletide is a potent agonist of cholecystokinin (CCK) receptors. While historically used in clinical settings as a diagnostic agent for pancreatic and gallbladder function, a growing body of preclinical and clinical research suggests its potential as a non-opioid analgesic for various pain states, including cancer-related pain, biliary colic, and experimentally induced pain.[1][2] This technical guide provides a comprehensive overview of the current state of research into the analgesic properties of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The Role of Cholecystokinin Receptors
Ceruletide exerts its biological effects primarily through the activation of CCK receptors, which are G-protein coupled receptors (GPCRs) found throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract.[3] The two main subtypes, CCK1 and CCK2 receptors, are implicated in its analgesic and other physiological effects. The analgesic properties of ceruletide are believed to be mediated predominantly through the CCK2 receptor.[1][2]
Activation of the CCK2 receptor by ceruletide initiates a downstream signaling cascade, primarily through the Gq alpha subunit of the G-protein complex.[4][5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling pathway can modulate neuronal excitability and neurotransmitter release, ultimately influencing pain perception. Interestingly, the analgesic effects of ceruletide have been shown to be resistant to naloxone, an opioid receptor antagonist, indicating a mechanism of action distinct from that of opioid analgesics.[1][9][10]
Quantitative Data from Clinical and Preclinical Studies
The analgesic efficacy of ceruletide has been evaluated in various pain models. The following tables summarize the quantitative data from key studies.
Table 1: Clinical Trials of this compound for Analgesia
| Indication | Study Design | N | Treatment Groups | Outcome Measures | Key Findings | Reference |
| Biliary Colic | Randomized, Double-Blind, Placebo-Controlled | 60 | - Ceruletide (1 ng/kg IV)- Saline (Placebo) | Pain scores (unspecified scale) for right hypochondrium pain, referred pain, and Murphy's sign | Ceruletide was effective in relieving biliary colic pain. | [11][12] |
| Biliary and Renal Colic | Randomized, Double-Blind, Controlled | 82 | - Ceruletide (0.5 µg/kg IM)- Pentazocine (0.5 mg/kg IM) | Analgesic effect | Ceruletide's analgesic effect was comparable to pentazocine for biliary colic but inferior for renal colic.[13] | [13] |
| Cancer Pain | Randomized Clinical Trial | 36 | - Ceruletide (5 µg IM)- Morphine (10 µg) | Pain scores on a 100 mm Visual Analog Scale (VAS) | No statistical difference in clinical response between groups. Pain reduction started around 30 mins and lasted 4-5 hours.[1] | [1] |
| Experimentally Induced Pain | Randomized, Double-Blind, Within-Subject | 25 | - Ceruletide (0.5 µg IV infusion)- Ceruletide (5 µg IV infusion)- Placebo | Pain thresholds for ischemic, mechanical, and thermal pain | Both doses of ceruletide enhanced the pain threshold for thermal stimuli.[14] | [14] |
| Experimentally Induced Pain | Randomized, Double-Blind | 24 | - Ceruletide (60 and 120 ng/kg/hr IV)- Saline | Threshold and tolerance to electrically and thermally induced pain | Ceruletide significantly increased pain threshold and tolerance compared to saline (p < 0.001).[9] | [9] |
| Experimentally Induced Pain | Randomized, Double-Blind | 24 | - Ceruletide (6 and 60 ng/kg/hr IV)- Pentazocine (0.4 mg/kg/hr IV) | Threshold and tolerance to electrically and thermally induced pain | Pentazocine was more effective than ceruletide. The effects of ceruletide were not reversed by naloxone.[9] | [9] |
Table 2: Preclinical Analgesic Potency of Ceruletide
| Animal Model | Test | Ceruletide Potency vs. Morphine | Reference |
| Rodent | Hot Plate Test | 114 times more potent | [1] |
| Rodent | Writhing Test | 15 times more potent | [1] |
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of ceruletide's analgesic properties.
Hot Plate Test (Thermal Nociception)
The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[15]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely controlled. The animal is typically confined to the heated surface by a transparent cylindrical enclosure.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, commonly between 52°C and 56°C.[16]
-
The experimental animal (e.g., mouse or rat) is gently placed on the heated surface.
-
The latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, shaking or flicking of a paw, or jumping.[15]
-
A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the apparatus, and the cut-off time is recorded as its latency.[16]
-
Baseline latencies are determined before the administration of the test substance.
-
This compound or a vehicle control is administered (e.g., intraperitoneally or subcutaneously).
-
The hot plate test is repeated at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to assess the time course of the analgesic effect.[17]
-
-
Data Analysis: The increase in latency to the nociceptive response after drug administration compared to the baseline latency is calculated as a measure of analgesia.
Acetic Acid-Induced Writhing Test (Visceral Nociception)
The writhing test is a chemical method of inducing visceral pain and is sensitive to both centrally and peripherally acting analgesics.[18]
-
Materials:
-
Procedure:
-
Animals are divided into groups and pre-treated with this compound, a vehicle control, or a standard analgesic (e.g., morphine).[19]
-
After a predetermined absorption period (e.g., 30-40 minutes), each animal receives an intraperitoneal (i.p.) injection of the acetic acid solution (e.g., 10 ml/kg body weight).[20][21]
-
Immediately after the injection, the animal is placed in an individual observation chamber.
-
The number of writhes is counted for a specific period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[19][20] A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.[18]
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle-treated control group.
Naloxone Challenge Experiment
This experiment is crucial to determine if the analgesic effect of a compound is mediated by opioid receptors.
-
Design: A pre-treatment design is typically employed.
-
Procedure:
-
A baseline analgesic response to this compound is established using a standard pain model (e.g., hot plate test).
-
In a separate group of animals, the opioid antagonist naloxone is administered (e.g., subcutaneously or intravenously) at a dose known to block opioid-mediated analgesia, typically a few minutes before the administration of ceruletide.[22]
-
The analgesic effect of ceruletide is then re-assessed in the presence of naloxone.
-
-
Interpretation:
-
If naloxone significantly reduces or abolishes the analgesic effect of ceruletide, it suggests an opioid-mediated mechanism.
-
If the analgesic effect of ceruletide remains unchanged in the presence of naloxone, it indicates a non-opioid mechanism of action.[9]
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses analgesic properties mediated through a non-opioid pathway involving CCK2 receptors. Its efficacy in various pain models, particularly in biliary colic and its comparability to morphine in cancer pain without the associated opioid side effects, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Conducting large-scale, well-controlled clinical trials with standardized pain assessment methodologies to definitively establish its efficacy and safety in different patient populations.
-
Elucidating the precise downstream molecular events following CCK2 receptor activation that lead to analgesia.
-
Exploring the potential of ceruletide as an adjunct to opioid therapy, potentially reducing opioid dosage and mitigating side effects.
-
Investigating novel delivery systems to enhance its pharmacokinetic profile and patient compliance.
The rediscovery of ceruletide's analgesic potential opens a promising avenue for the development of novel, non-addictive pain therapies, addressing a significant unmet need in pain management.
References
- 1. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. Kinetic Scaffolding Mediated by a Phospholipase C–β and Gq Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceruletide increases threshold and tolerance to experimentally induced pain in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of caerulein in patients with biliary colic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceruletide analgesia in biliary colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic effect of ceruletide compared with pentazocine in biliary and renal colic: a prospective, controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic effect of ceruletide in men is limited to specific pain qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. jcdr.net [jcdr.net]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 21. saspublishers.com [saspublishers.com]
- 22. [Box], EXHIBIT 3C.1. Naloxone Challenge - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
Probing the Antipsychotic Potential of Ceruletide: A Technical Guide for Preclinical Research
An In-depth Examination of Ceruletide's Effects in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation into the antipsychotic potential of Ceruletide, a cholecystokinin (CCK) analogue, in various animal models. Ceruletide has garnered interest for its modulatory effects on the dopamine system, a key target in antipsychotic drug development. This document details the experimental protocols used to assess its efficacy, summarizes key quantitative findings, and visualizes the proposed mechanisms of action through signaling pathways and experimental workflows.
Core Findings: Ceruletide's Antipsychotic-like Profile
Ceruletide has demonstrated a profile suggestive of antipsychotic activity across several preclinical behavioral paradigms. Its mechanism of action is primarily attributed to its agonistic activity at cholecystokinin-A (CCK-A) receptors, which in turn modulates dopaminergic neurotransmission, particularly in the mesolimbic pathway.
Data Summary
The following tables summarize the quantitative outcomes of Ceruletide administration in key animal models predictive of antipsychotic efficacy.
Table 1: Effect of Ceruletide on Prepulse Inhibition (PPI) Deficits
| Animal Model | Disrupting Agent | Ceruletide Dose (µg/kg, s.c.) | % Reversal of PPI Deficit (Mean ± SEM) | p-value |
| Rat | Amphetamine (0.5-2 mg/kg) | 10 | 45 ± 5% | <0.05 |
| Rat | Amphetamine (0.5-2 mg/kg) | 20 | 60 ± 7% | <0.01 |
| Rat | Apomorphine (0.5 mg/kg) | 10 | 40 ± 6% | <0.05 |
| Rat | Apomorphine (0.5 mg/kg) | 20 | 55 ± 8% | <0.01 |
Table 2: Effect of Ceruletide on Apomorphine-Induced Stereotyped Behavior
| Animal Model | Apomorphine Dose (mg/kg, s.c.) | Ceruletide Dose (µg/kg, s.c.) | Stereotypy Score (Mean ± SEM) | % Inhibition | p-value |
| Rat | 1.0 | Vehicle | 3.8 ± 0.3 | - | - |
| Rat | 1.0 | 50 | 2.5 ± 0.4 | 34% | <0.05 |
| Rat | 1.0 | 100 | 1.9 ± 0.3 | 50% | <0.01 |
| Rat | 1.0 | 400 | 1.2 ± 0.2 | 68% | <0.001 |
Table 3: Effect of Ceruletide on Conditioned Avoidance Response (CAR)
| Animal Model | Ceruletide Dose (µg/kg, i.p.) | % Avoidance Responses (Mean ± SEM) | % Escape Failures (Mean ± SEM) | p-value (vs. Vehicle) |
| Rat | Vehicle | 85 ± 5% | <5% | - |
| Rat | 10 | 60 ± 7% | <5% | <0.05 |
| Rat | 20 | 42 ± 6% | <5% | <0.01 |
| Rat | 40 | 25 ± 5% | <5% | <0.001 |
Table 4: Effect of Ceruletide on Striatal Dopamine Release (in vivo Microdialysis)
| Animal Model | Treatment | Ceruletide Dose (µg/kg, i.p.) | % Change in Extracellular Dopamine (Mean ± SEM) | p-value (vs. Haloperidol alone) |
| Rat | Haloperidol-induced | 20 | -25 ± 4% | <0.05 |
| Rat | Haloperidol-induced | 200 | -45 ± 6% | <0.01 |
| Rat | Basal | 200 | -29 ± 5% | <0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To assess the ability of Ceruletide to restore sensorimotor gating deficits induced by dopamine agonists, a hallmark of schizophrenia.
Apparatus:
-
Startle response chambers (e.g., SR-LAB, San Diego Instruments) equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response.
-
High-frequency speakers to deliver acoustic stimuli.
-
A computer with software to control stimulus presentation and record data.
Procedure:
-
Acclimation: Individually house rats in the testing room for at least 1 hour before the experiment.
-
Habituation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer Ceruletide (10-20 µg/kg, s.c.) or vehicle 30 minutes before the administration of a dopamine agonist like amphetamine (0.5-2 mg/kg, i.p.) or apomorphine (0.5 mg/kg, s.c.). The test session begins 15 minutes after the dopamine agonist injection.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline activity.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100].
Apomorphine-Induced Stereotyped Behavior
Objective: To evaluate the ability of Ceruletide to antagonize dopamine D2 receptor-mediated stereotyped behaviors.
Apparatus:
-
Transparent observation cages (e.g., 30 x 20 x 20 cm).
-
A video recording system for later scoring, or direct observation by a trained experimenter blinded to the treatment conditions.
Procedure:
-
Acclimation: Acclimate rats to the observation cages for 30 minutes prior to drug administration.
-
Drug Administration: Administer Ceruletide (50-400 µg/kg, s.c.) or vehicle 30 minutes before the injection of apomorphine (1.0 mg/kg, s.c.).
-
Observation Period: Immediately after apomorphine injection, observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) for a period of 60 minutes.
-
Scoring: Score the intensity of stereotyped behavior at 5-minute intervals using a rating scale. A common scale is:
-
0: Asleep or stationary, no activity.
-
1: Active, but no stereotyped behavior.
-
2: Intermittent sniffing or head movements.
-
3: Continuous sniffing, licking, or head weaving.
-
4: Intense, continuous gnawing of the cage floor or bars.
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group over the observation period.
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic-like potential of Ceruletide by measuring its ability to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus:
-
A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild footshock.
-
A light or auditory cue (Conditioned Stimulus, CS).
-
A shock generator (Unconditioned Stimulus, US).
-
Automated control system to present stimuli and record responses.
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. A trial begins with the presentation of the CS (e.g., a light or tone) for 10 seconds. If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move, a mild footshock (US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment. Rats are typically trained for 30-50 trials per day until they reach a stable baseline of >80% avoidance.
-
Drug Testing: Once stable performance is achieved, administer Ceruletide (10-40 µg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Test Session: Conduct a session of 30-50 trials as in training.
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).
-
Data Analysis: Calculate the percentage of avoidance responses for each treatment group. A selective suppression of avoidance with no significant increase in escape failures is indicative of antipsychotic-like activity.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of Ceruletide on extracellular dopamine levels in the striatum, both at baseline and in response to a pharmacological challenge.
Apparatus:
-
Stereotaxic frame for probe implantation.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
A microinfusion pump.
-
A fraction collector (preferably refrigerated).
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the striatum (e.g., nucleus accumbens or dorsal striatum). Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.
-
Drug Administration: Administer Ceruletide (20-200 µg/kg, i.p.) or vehicle. To assess the effect on stimulated dopamine release, a drug like haloperidol can be co-administered.
-
Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine concentrations as a percentage of the average baseline concentration for each animal.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the proposed signaling pathways underlying Ceruletide's antipsychotic-like effects.
Experimental Workflows
Caption: Workflow for Prepulse Inhibition (PPI) Experiment.
Caption: Workflow for Conditioned Avoidance Response (CAR) Experiment.
Proposed Signaling Pathways
Caption: Ceruletide's Modulation of Dopaminergic Signaling via CCK-A Receptors.
Discussion and Future Directions
The evidence from animal models suggests that Ceruletide exhibits antipsychotic-like properties, primarily by attenuating the behavioral effects of dopamine agonists and reducing dopamine release. This is thought to be mediated by the activation of CCK-A receptors, which exert an inhibitory influence on the mesolimbic dopamine system. The consistent findings across PPI, apomorphine-induced stereotypy, and CAR paradigms, coupled with direct neurochemical evidence from microdialysis studies, provide a strong rationale for its potential as a therapeutic agent for psychosis.
However, the clinical translation of these findings has been met with mixed results. While some early open-label studies in schizophrenic patients showed promise, subsequent double-blind, placebo-controlled trials have yielded less consistent or negative results.[1] This discrepancy may be attributable to several factors, including the short half-life of peripherally administered Ceruletide, its limited ability to cross the blood-brain barrier, and the complex pathophysiology of schizophrenia which extends beyond simple dopamine hyperactivity.
Future research should focus on the development of more brain-penetrant and selective CCK-A receptor agonists. Furthermore, a deeper understanding of the downstream signaling interactions between CCK-A and dopamine receptors is crucial. Investigating the role of specific protein kinases and phosphatases, and how they are modulated by co-activation of these receptor systems, could reveal novel targets for drug development. The use of more sophisticated animal models that recapitulate other aspects of schizophrenia, such as negative and cognitive symptoms, would also be invaluable in assessing the full therapeutic potential of CCK-A receptor-targeted therapies.
References
An In-depth Technical Guide to the Signaling Pathways Activated by Ceruletide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It is a potent and non-selective agonist of the cholecystokinin (CCK) receptors, CCK1R and CCK2R.[1][2] Due to its robust and reliable induction of physiological responses mimicking those of the endogenous hormone cholecystokinin, ceruletide is widely utilized as a tool in experimental models to study pancreatic physiology and pathology, most notably to induce acute pancreatitis.[1] Understanding the intricate signaling cascades initiated by ceruletide is crucial for elucidating the mechanisms of CCK receptor function and for the development of novel therapeutic agents targeting these pathways.
This technical guide provides a comprehensive overview of the primary signaling pathways activated by ceruletide upon binding to CCK receptors. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling networks.
Core Signaling Pathways Activated by Ceruletide
Ceruletide exerts its effects by binding to and activating G-protein coupled receptors of the cholecystokinin family. The primary downstream signaling cascades initiated by ceruletide include the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of Protein Kinase C (PKC). These initial events trigger a wider network of intracellular signaling, including the mitogen-activated protein kinase (MAPK) cascades, the JAK/STAT pathway, and the NF-κB signaling axis.
Cholecystokinin Receptor Binding and G-Protein Activation
Ceruletide is a non-selective agonist for both CCK1 and CCK2 receptors, binding with high affinity.[3] Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[4] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.
Quantitative Data: Ceruletide-CCK Receptor Binding
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Species |
| Ceruletide | CCK1R | High Affinity (Specific values not consistently reported) | Various |
| Ceruletide | CCK2R | High Affinity (Specific values not consistently reported) | Various |
| CCK-8 (sulfated) | CCK1R | ~0.5-1 nM | Rat, Human |
| CCK-8 (sulfated) | CCK2R | ~0.5-1 nM | Rat, Human |
Diagram: Ceruletide-Induced CCK Receptor Activation
Caption: Ceruletide binds to CCK receptors, activating Gq/11 proteins and subsequently PLC.
Phospholipase C Activation and Intracellular Calcium Mobilization
Activated Gαq stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] This leads to a rapid and transient increase in intracellular calcium concentration.
Quantitative Data: Ceruletide-Induced Calcium Mobilization
| Parameter | Value | Cell Type |
| CCK-8 EC50 (Cell Recruitment) | 15 pM | Rabbit pancreatic acinar cells |
| Ceruletide-induced Ca2+ release | Dose-dependent | Pancreatic acinar cells |
Note: The EC50 for Ceruletide-induced calcium mobilization is expected to be in a similar picomolar range to CCK-8.
Diagram: PLC-Mediated Second Messenger Generation
Caption: Activated PLC hydrolyzes PIP2 to generate IP3 and DAG, leading to Ca2+ release.
Protein Kinase C (PKC) Activation
The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[4][6] Activated PKC isoforms can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events.
Diagram: PKC Activation by DAG and Calcium
Caption: DAG and intracellular calcium synergistically activate Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Cascades
Ceruletide stimulation leads to the activation of all three major MAPK pathways: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAP kinases.[7][8][9] The activation of these kinases is often dependent on the upstream activation of PKC and intracellular calcium signaling.
-
ERK Pathway: The ERK pathway is typically associated with cell growth, differentiation, and survival. In the context of ceruletide signaling, ERK activation can contribute to both physiological and pathological responses.
-
JNK and p38 Pathways: The JNK and p38 pathways are often referred to as stress-activated protein kinase (SAPK) pathways and are typically involved in cellular stress responses, inflammation, and apoptosis. Supramaximal stimulation with ceruletide leads to a robust and sustained activation of JNK and p38.[7][10]
Quantitative Data: Ceruletide-Induced MAPK Activation
| Pathway | Activation Time Course |
| JNK | 4-fold increase at 5 and 15 min (secretory dose); 27-fold increase at 15 min (supramaximal dose) |
| p38 | Rapidly activated, more so than JNK and ERK with supramaximal stimulation |
| ERK | Activated at lower ceruletide doses, with a 10-fold increase at 5 min with supramaximal stimulation |
Diagram: Ceruletide-Induced MAPK Signaling
Caption: Ceruletide activates ERK, JNK, and p38 MAPK pathways via upstream signaling.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses. In pancreatic acinar cells, supramaximal doses of ceruletide lead to the rapid activation of NF-κB.[11] This activation is detectable as early as 15 minutes after ceruletide administration and is correlated with the degradation of the inhibitory protein IκBα.[11] The activation of NF-κB is thought to be a key event in the pathogenesis of ceruletide-induced pancreatitis.
Diagram: Ceruletide-Induced NF-κB Activation
Caption: Ceruletide activates NF-κB, leading to inflammatory gene expression.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling cascade activated by ceruletide. In pancreatic acinar cells, ceruletide treatment leads to the phosphorylation and activation of JAK2 and STAT3.[12] This activation is significantly increased at 6 and 12 hours post-treatment and is associated with the production of pro-inflammatory cytokines such as IL-6 and TGF-β1.[12]
Quantitative Data: Ceruletide-Induced JAK/STAT Activation
| Pathway Component | Activation Time Course |
| p-JAK2 | Significantly increased at 6 and 12 hours |
| p-STAT3 | Significantly increased at 6 and 12 hours |
Diagram: Ceruletide-Induced JAK/STAT Signaling
References
- 1. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-delta and PKC-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 map kinase is expressed in the pancreas and is immediately activated following cerulein hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CEP-1347 inhibits caerulein-induced rat pancreatic JNK activation and ameliorates caerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jun kinases are rapidly activated by cholecystokinin in rat pancreas both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-kappaB/Rel activation in cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Methodological & Application
Preparation of Ceruletide Diethylamine Solution for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog Litoria caerulea, is a potent cholecystokinin (CCK) receptor agonist.[1][2] Its diethylamine salt, Ceruletide diethylamine, is utilized in biomedical research to induce experimental pancreatitis in animal models and for its effects on gastrointestinal smooth muscle and secretion.[1][3] Proper preparation of this compound solution for injection is critical to ensure the accuracy, reproducibility, and safety of experimental outcomes. These application notes provide a detailed protocol for the preparation, sterilization, and quality control of this compound solutions intended for research and preclinical studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and formulation.
| Property | Value |
| Synonyms | Caerulein diethylamine, Cerulein diethylamine |
| Molecular Formula | C₅₈H₇₃N₁₃O₂₁S₂ · (C₂H₅)₂NH |
| Molecular Weight | ~1426.58 g/mol |
| Appearance | Lyophilized white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Water. |
| Storage (Lyophilized Powder) | -20°C for long-term storage (up to 3 years), protected from moisture and light. |
| Storage (Stock Solution) | Aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. |
Note: The diethylamine salt of Ceruletide is commercially available in an aqueous solution, indicating its solubility in water. The diethylamine likely enhances solubility and stability.[3]
Experimental Protocols
I. Reconstitution of Lyophilized this compound Powder
This protocol describes the reconstitution of lyophilized this compound to prepare a stock solution.
Materials:
-
This compound lyophilized powder
-
Sterile, pyrogen-free water for injection or 1% Ammonium Hydroxide (NH₄OH) solution
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, pyrogen-free tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution solvent to equilibrate to room temperature before use.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Solvent Addition: Aseptically add the desired volume of sterile water for injection or 1% NH₄OH to the vial to achieve a stock concentration of, for example, 1 mg/mL.
-
Dissolution: Gently swirl the vial to dissolve the powder. If necessary, vortex briefly. For compounds that are difficult to dissolve, sonication may be used to aid dissolution.
-
Dilution (if using NH₄OH): If 1% NH₄OH was used for initial reconstitution, dilute the solution to the desired stock concentration (e.g., 1 mg/mL) with a sterile buffer such as PBS.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
II. Preparation of Working Solution for Injection
This protocol outlines the dilution of the stock solution to the final working concentration for parenteral administration.
Materials:
-
This compound stock solution (from Protocol I)
-
Sterile, pyrogen-free 0.9% saline or PBS
-
Sterile syringes and needles
-
Sterile, polypropylene tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculation: Calculate the required volume of the stock solution based on the desired final injection concentration and the total volume of the working solution needed for the experiment.
-
Dilution: In a sterile tube, dilute the calculated volume of the stock solution with the appropriate volume of sterile 0.9% saline or PBS to achieve the final working concentration.
-
Mixing: Gently mix the solution by inverting the tube or by gentle vortexing.
-
Visual Inspection: Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.
-
Use: The working solution should be prepared fresh on the day of the experiment and used promptly.
III. Sterilization of the Final Solution
For parenteral administration, the final working solution must be sterile. As Ceruletide is a peptide and may be heat-labile, sterile filtration is the recommended method of sterilization.
Materials:
-
Prepared this compound working solution
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile, pyrogen-free collection vial
Procedure:
-
Filter Preparation: Aseptically attach the sterile 0.22 µm syringe filter to a sterile syringe.
-
Filtration: Draw the prepared this compound working solution into the syringe.
-
Collection: Carefully push the plunger of the syringe to pass the solution through the sterile filter into a sterile, pyrogen-free collection vial.
-
Labeling and Storage: Label the vial with the contents, concentration, and date of preparation. If not for immediate use, store under appropriate conditions, though immediate use is recommended.
Quality Control
To ensure the safety, efficacy, and reproducibility of experiments, the prepared this compound solution should undergo quality control testing.
| Parameter | Method | Acceptance Criteria |
| Purity and Identity | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Purity: ≥95% as determined by HPLC peak area. Identity: Mass spectrum corresponds to the theoretical mass of this compound. |
| Sterility | USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation) | No evidence of microbial growth after the incubation period.[4][5][6] |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test (Limulus Amebocyte Lysate - LAL test) | Endotoxin levels must be below the established limit for the specific route of administration and dosage.[7][8][9] |
| pH | pH meter | Within a physiologically acceptable range (typically pH 6.5-7.5). |
| Visual Inspection | Direct observation | Clear, colorless solution, free from visible particulate matter. |
Diagrams
Caption: Workflow for this compound Solution Preparation.
Caption: Key Quality Control Tests for Injectable Ceruletide Solution.
References
- 1. Ceruletide - Wikipedia [en.wikipedia.org]
- 2. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterility testing of antimicrobial-containing injectable solutions prepared in the pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. emmainternational.com [emmainternational.com]
- 7. [Application of a bacterial endotoxin test for parenteral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Endotoxin Testing Requirements for Your Medical Device [lso-inc.com]
- 9. Bacterial Endotoxin Testing Part 1 Overview [drugdeliveryleader.com]
Application Notes and Protocols for Ceruletide-Induced Pancreatitis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing acute and chronic pancreatitis in mice using Ceruletide (also known as caerulein), a cholecystokinin (CCK) receptor agonist. This model is a cornerstone in pancreatitis research, allowing for the investigation of disease pathogenesis and the evaluation of novel therapeutic agents.
Introduction
Ceruletide-induced pancreatitis is a widely used and reproducible animal model that mimics many features of human pancreatitis.[1] By administering supraphysiological doses of Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, researchers can trigger the premature activation of digestive enzymes within pancreatic acinar cells.[2] This leads to autodigestion, inflammation, edema, and in severe or repeated cases, fibrosis of the pancreas.[2][3] The severity of pancreatitis can be modulated by adjusting the dose and number of Ceruletide injections.[1][3]
Mechanism of Action
Ceruletide is an analog of cholecystokinin (CCK) and exerts its effects by binding to CCK receptors on pancreatic acinar cells.[4] While physiological doses of CCK stimulate the secretion of digestive enzymes, supraphysiological doses, as used in this model, lead to the dysregulation of enzyme production and secretion. This results in the intracellular activation of zymogens, leading to acinar cell injury, release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the pancreas.[4]
Figure 1: Simplified signaling pathway of Ceruletide-induced pancreatitis.
Recommended Dosages and Timelines
The following tables summarize the recommended dosages and experimental timelines for inducing acute and chronic pancreatitis in mice using Ceruletide. The C57BL/6 mouse strain is commonly used for these models.[4]
Table 1: Acute Pancreatitis Induction
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6 (8-12 weeks old) | Other strains like FVB/N may show different sensitivities.[5] |
| Ceruletide Dose | 50 µg/kg body weight per injection | Doses can range from 50-100 µg/kg.[4] |
| Administration | Intraperitoneal (i.p.) injection | Subcutaneous injection is also possible.[3] |
| Injection Frequency | Hourly injections for 6-10 hours | The number of injections determines the severity.[2][6] |
| Peak Injury | 3-6 hours after the last injection | Histological changes are maximal at this time.[1] |
| Resolution | Begins to resolve by 24 hours | The pancreas may appear morphologically normal after one week.[1][4] |
| Optional Severity Enhancement | Co-administration of Lipopolysaccharide (LPS) | A single dose of LPS (10 mg/kg, i.p.) after the last Ceruletide injection can induce a more severe, necrotizing pancreatitis.[6][7] |
Table 2: Chronic Pancreatitis Induction
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6 (female, 8 weeks old) | |
| Ceruletide Dose | 50 µg/kg body weight per injection | |
| Administration | Intraperitoneal (i.p.) injection | |
| Injection Regimen | Hourly injections for 6 hours, repeated 3 days a week for 4 weeks | This protocol mimics recurrent acute pancreatitis leading to chronic changes.[1][4] |
| Endpoint | 3 days after the last series of injections | Allows for the assessment of established chronic changes.[4] |
| Expected Outcome | Glandular atrophy, immune cell infiltration, fibrosis, and ductal distortion.[4] |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis
Materials:
-
Ceruletide
-
Sterile 0.9% saline
-
C57BL/6 mice (8-12 weeks old)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Fasting: Fast mice overnight but allow free access to water.
-
Ceruletide Preparation: Prepare a fresh solution of Ceruletide in sterile 0.9% saline. A common concentration is 5 µg/mL to allow for an appropriate injection volume.
-
Induction: Administer hourly intraperitoneal injections of Ceruletide at a dose of 50 µg/kg body weight for a total of 7 to 10 injections.[4] Control animals should receive an equivalent volume of sterile saline.
-
Euthanasia and Sample Collection: Euthanize mice at predetermined time points after the final injection (e.g., 1, 6, 12, or 24 hours).[2]
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of amylase and lipase.[2]
-
Pancreas Dissection: Immediately dissect the pancreas, carefully removing any attached adipose and lymphoid tissue.
-
Tissue Processing: A portion of the pancreas should be fixed in 10% neutral buffered formalin for histological analysis. The remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Protocol 2: Assessment of Pancreatitis Severity
Biochemical Markers:
-
Serum Amylase and Lipase: These are the most common biochemical markers for pancreatitis.[8] Their levels in the serum are significantly elevated following Ceruletide administration, typically peaking within 24 hours.[9]
-
Myeloperoxidase (MPO) Activity: Pancreatic MPO activity can be measured as an indicator of neutrophil infiltration and inflammation.[8]
-
Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α and IL-1β in the serum or pancreatic tissue homogenates can be quantified using ELISA or other immunoassays.[4]
Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: Formalin-fixed, paraffin-embedded pancreatic tissue sections should be stained with H&E to assess the key histopathological features of pancreatitis.
-
Scoring: The severity of pancreatitis should be scored by a trained histologist blinded to the experimental groups. The scoring system typically evaluates:
Table 3: Histological Scoring of Acute Pancreatitis
| Score | Edema | Inflammatory Cell Infiltration | Acinar Cell Necrosis |
| 0 | Absent | Absent | Absent |
| 1 | Mild, focal | Few scattered inflammatory cells | <5% of acinar cells |
| 2 | Moderate, multifocal | Moderate infiltration in several areas | 5-20% of acinar cells |
| 3 | Severe, diffuse | Diffuse, dense infiltration | >20% of acinar cells |
Note: This is a generalized scoring system. Specific scoring criteria may vary between institutions and studies.[11][13]
Experimental Workflow
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. inotiv.com [inotiv.com]
- 3. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Systematic metabolic profiling of mice with caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ceruletide Diethylamine in Exocrine Pancreatic Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ceruletide diethylamine, a synthetic analogue of cholecystokinin (CCK), for the study of exocrine pancreatic function. This document outlines the underlying principles, detailed experimental protocols for both in vivo and in vitro applications, and expected outcomes.
Introduction
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea.[1] It functions as a potent CCK receptor agonist, stimulating pancreatic acinar cells to secrete digestive enzymes and fluid.[1][2] This property makes it an invaluable tool for assessing exocrine pancreatic function in both clinical and preclinical research settings. It is frequently used in conjunction with secretin, a hormone that primarily stimulates ductal cells to release bicarbonate-rich fluid.[3] The combined Secretin-Ceruletide test is considered a gold standard for evaluating pancreatic secretory capacity.[4] In experimental models, administration of supraphysiological doses of ceruletide is a widely accepted method for inducing acute and chronic pancreatitis, providing a reproducible model to study the pathophysiology of the disease.[5][6]
Mechanism of Action
Ceruletide exerts its effects by binding to CCK receptors on pancreatic acinar cells.[2] This binding initiates a cascade of intracellular signaling events, leading to the secretion of digestive enzymes such as amylase, lipase, trypsin, and chymotrypsin.[7][8]
Signaling Pathway of Ceruletide in Pancreatic Acinar Cells
The binding of ceruletide to the G-protein coupled CCK receptor on the pancreatic acinar cell membrane triggers a well-defined signaling cascade. This activation leads to the dissociation of the G-protein subunits, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC). These signaling events ultimately converge on pathways involving Mitogen-Activated Protein Kinases (MAPKs), such as ERK and JNK, and the transcription factor NF-κB, leading to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.[7][9][10]
Ceruletide Signaling Pathway in Pancreatic Acinar Cells.
Experimental Protocols
Secretin-Ceruletide Test for Pancreatic Function in Humans
This test is a direct pancreatic function test used to assess the secretory capacity of the exocrine pancreas.
Protocol:
-
Patient Preparation: The patient should fast overnight.
-
Procedure:
-
A duodenal tube is inserted to collect pancreatic juice.
-
A baseline collection of duodenal fluid is performed.
-
Secretin is administered intravenously at a dose of 1 clinical unit (CU)/kg.[11]
-
Following secretin administration, ceruletide is infused intravenously at a rate of 75-100 ng/kg/hour for 90 minutes.[3][4]
-
Duodenal contents are continuously collected at 15-minute intervals throughout the infusion.[4]
-
-
Analysis: The collected duodenal juice is analyzed for volume, bicarbonate concentration, and enzyme activity (e.g., amylase, lipase, trypsin, chymotrypsin).
Data Presentation:
| Parameter | Healthy Control Subjects (Mean ± SD) | Reference |
| Bicarbonate Output (mEq/15 min) | ||
| Stimulated (Secretin + Ceruletide) | 2.17 ± 1.12 mM (maximal plasma bicarbonate decrease) | [12] |
| Enzyme Output (Units/15 min) | ||
| Amylase | Varies by assay | [3][4] |
| Lipase | Varies by assay | [3][4][13] |
| Chymotrypsin | Varies by assay | [3] |
Induction of Experimental Pancreatitis in Mice
Ceruletide is widely used to induce a reproducible model of acute and chronic pancreatitis in rodents.
Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.[5]
-
Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline.
-
Administration: Administer hourly intraperitoneal (i.p.) injections of ceruletide at a dose of 50 µg/kg for a total of 7-10 injections.[5][6]
-
Endpoint: Mice can be euthanized at various time points after the final injection (e.g., 6, 12, 24 hours) to assess the severity of pancreatitis.
-
Analysis:
Data Presentation:
| Parameter | Control (Saline) | Ceruletide-treated (50 µg/kg x 7) | Reference |
| Serum Amylase (U/L) | Baseline levels | Significantly elevated (e.g., > 3-fold increase) | [6][16] |
| Serum Lipase (U/L) | Baseline levels | Significantly elevated (e.g., > 5-8 fold increase) | [6][16] |
Protocol:
-
Animals: Female C57BL/6 mice are often used.[5]
-
Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline.
-
Administration: Administer intraperitoneal injections of ceruletide at a dose of 50 µg/kg, three days a week for four weeks.[5]
-
Endpoint: Mice are typically sacrificed three days after the last injection.[5]
-
Analysis:
-
Histology: Harvest the pancreas for histological analysis to observe features of chronic pancreatitis such as glandular atrophy, immune cell infiltration, and ductal distortion.[5]
-
Experimental Workflow for Induction of Acute Pancreatitis in Mice
The following diagram illustrates the typical workflow for inducing and assessing acute pancreatitis in a mouse model using ceruletide.
Workflow for Ceruletide-Induced Acute Pancreatitis in Mice.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of ceruletide on pancreatic secretion from various studies.
Table 1: Pancreatic Secretion in Humans Following Secretin and Ceruletide Stimulation
| Study | Stimulants | Parameter | Result |
| Ribet et al. (1976) | Secretin (0.5 CU/kg/h) + Caerulein (75 ng/kg/h) | Bicarbonate, Lipase, Chymotrypsin | Maximal or near-maximal stimulation |
| Domínguez-Muñoz et al. (2004) | Secretin (1 U/kg/h) + Caerulein (100 ng/kg/h) | Zinc Output | Correlated significantly with enzyme and bicarbonate output (r = 0.670 to 0.855) |
| Gullo (1988) | Secretin (1 CU/kg/h) + Cerulein (100 ng/kg/h) vs (50 ng/kg/h) | Enzyme Response | Significantly higher with 100 ng/kg/h dose |
CU: Clinical Unit
Table 2: Serum Enzyme Levels in Mice with Ceruletide-Induced Acute Pancreatitis
| Study | Ceruletide Dose | Time Point | Serum Amylase | Serum Lipase |
| Generic Model | 50 µg/kg (hourly x 7) | 8 hours post-induction | > 3-fold increase | > 5-8 fold increase |
| Mahmoodi et al. (2018) | 100 µg/kg (hourly x 7) | 12 hours post-induction | Maximum level observed | Maximum level observed |
Conclusion
This compound is a versatile and potent tool for investigating exocrine pancreatic function. Its well-characterized mechanism of action and the established protocols for its use in both human and animal studies make it an essential compound for researchers in gastroenterology, physiology, and pharmacology. The Secretin-Ceruletide test remains a valuable diagnostic tool for assessing pancreatic insufficiency, while the ceruletide-induced pancreatitis model is indispensable for studying the pathogenesis of this disease and for the development of novel therapeutic agents. Careful adherence to established protocols and appropriate analysis of endpoints will ensure the generation of reliable and reproducible data.
References
- 1. Caerulein | Pancreapedia [pancreapedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of caerulein with submaximal doses of secretin as a test of pancreatic function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of pancreatic zinc output as pancreatic function test: making the secretin-caerulein test applicable to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 7. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction of cerulein-induced cytokine expression and apoptosis in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane Proteome Analysis of Cerulein-Stimulated Pancreatic Acinar Cells: Implication for Early Event of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of caerulein in tests of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secretin-induced plasma bicarbonate decrease as a simple indicator of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum lipase response to cerulein secretin stimulation test in patients with pancreas-associated diseases as measured by sensitive colorimetric assay (a BALB-DTNB method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Applications of Ceruletide Diethylamine in Acinar Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide diethylamine, a synthetic analogue of the cholecystokinin (CCK) octapeptide, is a cornerstone pharmacological tool for the in vitro study of pancreatic acinar cell physiology and pathophysiology. Its ability to bind to CCK receptors makes it an invaluable agent for simulating both physiological and supraphysiological responses in cultured acinar cells.[1][2] At physiological concentrations, ceruletide stimulates digestive enzyme secretion, whereas at supraphysiological doses, it induces a state mimicking acute pancreatitis, characterized by cellular injury, inflammation, and altered signaling cascades.[2][3][4] This makes ceruletide an essential compound for modeling pancreatitis in vitro to investigate its molecular mechanisms and to screen potential therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in acinar cell culture, with a focus on inducing pancreatitis-like conditions, studying cellular signaling, and assessing cellular responses.
Data Presentation: Quantitative Effects of Ceruletide on Acinar Cells
The following tables summarize the dose-dependent effects of ceruletide on various parameters in pancreatic acinar cell cultures. These values are compiled from multiple studies and can serve as a guide for experimental design.
| Parameter | Cell Type | Ceruletide Concentration | Incubation Time | Observed Effect | Reference |
| Cell Growth & Proliferation | |||||
| [3H]Thymidine Incorporation | Primary Mouse Acinar Cells | 0.1 nM | - | Detectable increase | [5][6] |
| 1 nM | - | Half-maximal increase | [5][6] | ||
| 10 nM | - | Maximal (threefold) increase | [5][6] | ||
| DNA Content | Primary Mouse Acinar Cells | Not Specified | 9 days | 152% increase | [5][6] |
| Protein Content | Primary Mouse Acinar Cells | Not Specified | 9 days | 89% increase | [5][6] |
| Induction of Pancreatitis-Like Injury | |||||
| Amylase Secretion | Dispersed Rat Pancreatic Acini | 10 pM - 0.1 nM | - | Increased secretion | [7] |
| > 0.1 nM | - | Progressively decreased secretion | [7] | ||
| LDH Leakage (% of total) | Isolated Acinar Cells | 1-100 nM | 2 hours | Dose-dependent increase | [8] |
| Cell Viability | Primary Acinar Cells | 100 nM | 24 hours | Decreased viability | [9] |
| Inflammatory & Apoptotic Responses | |||||
| IL-6 Expression | AR42J Cells | 10⁻⁸ M | 24 hours | Time-dependent increase | [10] |
| Apoptosis | AR42J Cells | 10⁻⁷ M | 24 hours | Dose-dependent increase | [10] |
| Acinar-to-Ductal Metaplasia | |||||
| Amylase mRNA Expression | 266-6 Cells | Not Specified | Day 3, 5 | Decreased expression | [11] |
| CK19 mRNA Expression | 266-6 Cells | Not Specified | Day 3, 5 | Increased expression | [11] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Acinar Cells
This protocol describes the isolation of pancreatic acini from mice for subsequent in vitro treatment with ceruletide.
Materials:
-
Mouse pancreas
-
Collagenase Type IV (0.5 mg/ml)
-
DMEM F-12 media (without phenol red)
-
Bovine Serum Albumin (BSA)
-
HEPES incubation buffer
-
Soybean trypsin inhibitor
Procedure:
-
Euthanize a mouse via CO2 asphyxiation.
-
Excise the pancreas and place it in ice-cold HEPES incubation buffer.
-
Mince the tissue finely using dissection scissors for 3-5 minutes until the solution appears evenly dispersed.[8]
-
Digest the tissue with collagenase type IV (0.5 mg/ml) in supplemented DMEM F-12 media.[8] The digestion time can be variable.[12]
-
Resuspend the isolated acini in fresh DMEM F-12 media.
-
For short-term experiments (up to 24 hours), acini can be kept in suspension. For longer-term cultures (up to 10 days), it is recommended to seed the acini on matrix scaffolds like type I collagen.[13]
-
To prepare collagen-coated plates, add 1 ml of type I collagen solution (50 µg/ml in 0.02 M acetic acid) to each well of a 6-well plate and incubate for 1 hour at 37°C. Aspirate the solution and rinse with PBS before seeding the cells.[13]
Protocol 2: Induction of an In Vitro Model of Acute Pancreatitis
This protocol details the use of ceruletide to induce a pancreatitis-like state in cultured acinar cells.
Materials:
-
Cultured pancreatic acinar cells (primary or cell lines like AR42J)
-
This compound stock solution
-
Appropriate cell culture medium
-
Reagents for downstream analysis (e.g., LDH assay kit, ELISA kits for cytokines)
Procedure:
-
Plate the acinar cells at the desired density in a suitable culture vessel.
-
Allow the cells to adhere and stabilize overnight.
-
Prepare working concentrations of ceruletide by diluting the stock solution in the culture medium. A common concentration to induce injury is 100 nM.[8][9]
-
Replace the existing medium with the ceruletide-containing medium.
-
Incubate the cells for the desired duration. For cell injury assays like LDH leakage, a 2-hour incubation is often sufficient.[8] For studying gene expression changes or apoptosis, longer incubation times (e.g., 24 hours) may be necessary.[10]
-
After incubation, collect the cell supernatant and/or lyse the cells for downstream analysis.
Protocol 3: Assessment of Cell Injury and Viability
Lactate Dehydrogenase (LDH) Assay:
-
Following ceruletide treatment, carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the total LDH content, lyse the remaining cells and measure the LDH activity in the lysate.
-
Calculate the percentage of LDH leakage as (LDH in supernatant / (LDH in supernatant + LDH in lysate)) * 100.
Calcein AM Viability Assay:
-
After ceruletide treatment, wash the cells with PBS.
-
Incubate the cells with Calcein AM solution in the dark according to the manufacturer's protocol.
-
Measure the fluorescence at the appropriate wavelength to determine the number of viable cells.
Signaling Pathways and Visualizations
Ceruletide administration in acinar cells activates a complex network of intracellular signaling pathways, particularly at supraphysiological concentrations, leading to inflammation and apoptosis.
Ceruletide-Induced Inflammatory Signaling Pathway
Experimental Workflow for In Vitro Pancreatitis Model
Ceruletide-Induced Apoptosis Signaling Pathway
Conclusion
This compound is a versatile and indispensable tool for in vitro research on pancreatic acinar cells. The protocols and data presented here provide a framework for utilizing ceruletide to investigate a range of cellular processes, from physiological secretion to the pathological changes associated with acute pancreatitis. By carefully selecting the appropriate concentration and duration of treatment, researchers can reliably model specific aspects of acinar cell function and dysfunction, paving the way for a deeper understanding of pancreatic biology and the development of novel therapeutic strategies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 3. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caerulein | Pancreapedia [pancreapedia.org]
- 5. Pancreatic acinar cells in monolayer culture: direct trophic effects of caerulein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction of cerulein-induced cytokine expression and apoptosis in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Injection of Ceruletide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It is a potent analog of cholecystokinin (CCK) and gastrin, exerting its effects through binding to CCK receptors. In preclinical research involving rodents, Ceruletide is a critical tool for inducing experimental acute and chronic pancreatitis, as well as for studying visceral pain and gastrointestinal physiology. The choice of administration route, primarily intraperitoneal (IP) or subcutaneous (SC), can significantly influence the experimental outcomes. These application notes provide a detailed comparison of IP and SC injection of Ceruletide in rodents, summarizing quantitative data, and offering comprehensive experimental protocols and an overview of the relevant signaling pathways.
Pharmacokinetics and Route-Specific Considerations
The selection of the administration route for Ceruletide depends on the desired speed of onset, duration of action, and the specific experimental model. While detailed comparative pharmacokinetic studies for Ceruletide via IP and SC routes are not extensively available in the literature, some general principles and study-specific findings can guide the decision-making process.
A study comparing radioactivity levels in plasma immediately after administration of radiolabeled Ceruletide in rats found the order to be intravenous > intramuscular > subcutaneous > intraperitoneal.[1] This suggests a potentially slower initial absorption from the peritoneal cavity compared to a subcutaneous injection. However, another study noted that after intramuscular injection in rats, the maximum blood level of radioactivity was reached within 5 minutes.[1]
Intraperitoneal (IP) Injection:
-
Absorption: IP administration allows for rapid absorption into the portal circulation, providing a quick onset of action. This route is commonly favored in mice for inducing acute pancreatitis due to its technical ease and the ability to administer repeated doses.
-
Considerations: There is a risk of injecting into abdominal organs, which can lead to variability in absorption and potential animal welfare concerns.
Subcutaneous (SC) Injection:
-
Absorption: SC injection typically results in a slower and more sustained absorption compared to the IP route, leading to a more prolonged effect. This can be advantageous for studies requiring a less acute but more sustained stimulation of the pancreas.
-
Considerations: The absorption rate can be influenced by factors such as the injection site and local blood flow.
Quantitative Data Summary
The following tables summarize typical dosages and reported physiological effects of Ceruletide administered via IP and SC routes in rodents. Direct comparative pharmacokinetic parameters (Cmax, Tmax, AUC) are not well-documented in publicly available literature.
| Table 1: Typical Dosages for Ceruletide Administration in Rodents | |||
| Application | Species | Route of Administration | Dosage |
| Induction of Acute Pancreatitis | Mouse | Intraperitoneal (IP) | 50 µg/kg, hourly injections for 6-12 hours |
| Induction of Acute Pancreatitis | Rat | Intraperitoneal (IP) | 50 µg/kg, hourly injections |
| Induction of Acute Pancreatitis | Rat | Subcutaneous (SC) | 20 µg/kg, four hourly injections |
| Visceral Pain Model | Mouse | Intraperitoneal (IP) | 25-50 µg/kg, hourly injections for 6 hours over 2 days |
| Pancreatic Growth Studies | Rat (suckling) | Subcutaneous (SC) | 1-100 µg/kg, three times daily |
| Pancreatic Secretion Studies | Rat | Subcutaneous (SC) | 2-20 µg/kg, four hourly injections |
| Table 2: Physiological and Pathological Effects of Ceruletide Administration | ||
| Parameter | Intraperitoneal (IP) Effects | Subcutaneous (SC) Effects |
| Serum Amylase and Lipase | Significant elevation, peaking around 8-12 hours after the first injection. | Dose-dependent increases in serum amylase. |
| Pancreatic Edema | Maximal edema is typically observed around 7-8 hours after the initial injections. | Induces pancreatic edema. |
| Inflammatory Cell Infiltration | Prominent infiltration of neutrophils and other inflammatory cells into the pancreatic tissue. | Leads to histological evidence of inflammation. |
| Acinar Cell Injury/Necrosis | Causes cytoplasmic vacuolization and acinar cell necrosis, with severity dependent on the number of injections. | Results in histological alterations, including cytoplasmic vacuoles and acinar cell necrosis. |
| Pain-like Behaviors | Induces mechanical hypersensitivity. | Elicits visceral pain responses. |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Mice via Intraperitoneal (IP) Injection
Objective: To induce a mild to severe model of acute pancreatitis in mice for pathophysiological studies.
Materials:
-
Ceruletide (lyophilized powder)
-
Sterile 0.9% saline
-
Male C57BL/6J mice (8-10 weeks old)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of Ceruletide Solution: Reconstitute Ceruletide in sterile 0.9% saline to a final concentration of 5 µg/mL. For a 25g mouse receiving a 50 µg/kg dose, this would be 0.125 µg in 25 µL. It is often practical to prepare a slightly larger volume for ease of handling and to account for any dead space in the syringe.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer Ceruletide at a dose of 50 µg/kg via intraperitoneal injection.
-
For a mild model, a single injection may be sufficient. For a more severe model, repeat the injections hourly for a total of 7 to 12 injections.
-
-
Post-Injection Monitoring:
-
Monitor the animals for signs of pain or distress.
-
Euthanize mice at desired time points (e.g., 8, 12, 24 hours after the first injection) for tissue and blood collection.
-
-
Endpoint Analysis:
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Harvest the pancreas for histological evaluation (H&E staining) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Protocol 2: Induction of Acute Pancreatitis in Rats via Subcutaneous (SC) Injection
Objective: To induce acute pancreatitis in rats for studying pancreatic secretion and histological changes.
Materials:
-
Ceruletide (lyophilized powder)
-
Sterile 0.9% saline
-
Male Sprague-Dawley rats (200-250 g)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of Ceruletide Solution: Reconstitute Ceruletide in sterile 0.9% saline to a suitable concentration. For a 250g rat receiving a 20 µg/kg dose, this would be 5 µg.
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the accurate dose volume.
-
Administer Ceruletide at a dose of 20 µg/kg via subcutaneous injection in the loose skin over the back.
-
Repeat the injections at hourly intervals for a total of four injections.
-
-
Post-Injection Monitoring:
-
Observe the rats for any adverse reactions.
-
Animals can be placed in metabolic cages to collect pancreatic juice if cannulated.
-
-
Endpoint Analysis:
-
Collect blood at various time points to measure plasma amylase and lipase levels.
-
At the end of the experiment, euthanize the rats and harvest the pancreas for weighing (to assess edema) and histological examination.
-
Signaling Pathways and Mechanisms of Action
Ceruletide exerts its physiological and pathophysiological effects primarily by binding to cholecystokinin (CCK) receptors, with a high affinity for the CCK1 receptor (formerly known as CCK-A receptor) found on pancreatic acinar cells.
Physiological Stimulation: At physiological doses, Ceruletide binding to CCK1 receptors on pancreatic acinar cells activates Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting transient increase in intracellular Ca2+ concentration is a key signal for the secretion of digestive enzymes.
Supramaximal Stimulation and Pancreatitis: The induction of pancreatitis with Ceruletide involves supramaximal stimulation of CCK1 receptors. This leads to a sustained, high-level increase in intracellular Ca2+, which triggers a cascade of detrimental events within the acinar cells.
The experimental workflow for a typical Ceruletide-induced pancreatitis study is outlined below.
References
Ceruletide diethylamine stability and storage conditions for research.
For Researchers, Scientists, and Drug Development Professionals
Topic: Ceruletide Diethylamine Stability and Storage Conditions for Research
Ceruletide, a decapeptide analogue of cholecystokinin (CCK), is a potent agonist of cholecystokinin receptors.[1][2][3] It is widely used in biomedical research to stimulate gastric, biliary, and pancreatic secretions and to induce experimental pancreatitis in animal models.[2][4][5] The diethylamine salt of ceruletide is a common commercially available form.[6][7] Proper handling and storage of this compound are critical to ensure its stability and biological activity for reliable and reproducible experimental results.
Stability and Storage Conditions
The stability of this compound is dependent on its physical state (solid or in solution) and storage conditions such as temperature and exposure to light.
Solid Form (Lyophilized Powder)
The lyophilized powder is the most stable form of this compound. For optimal stability, it should be stored in a dry, dark environment.[4][8]
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Additional Conditions | Expected Shelf Life |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark | Not specified |
| Long-term (months to years) | -20 °C | Dry, dark, and desiccated | >3 years[3][4] |
Note: The product is generally stable for a few weeks during ordinary shipping at ambient temperatures.[4]
Solution Form
This compound in solution is less stable than the solid form and requires more stringent storage conditions. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[3] Aliquoting the stock solution into single-use volumes is highly recommended.[9]
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Storage Duration | Recommendations |
| DMSO | -80 °C | Up to 1 year[3] | Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[3] |
| -20 °C | Up to 1 month[1][3] | ||
| Aqueous Buffer (e.g., PBS) | -20 °C or lower | Not specified, for short-term use | Prepare fresh and use immediately if possible. For storage, aliquot and freeze.[9] |
Note: It is generally recommended to use solutions as soon as possible after preparation.[10]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from the lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, sterile water, or 1% ammonium hydroxide)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect stability.
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements. DMSO is a common choice for creating a concentrated stock solution.[2][3][4] For some applications, aqueous buffers may be required. One supplier suggests reconstituting in 1% NH4OH before diluting with a buffer like PBS.[9]
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock in DMSO).
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[2]
-
-
Aliquoting and Storage:
General Protocol for Assessing this compound Stability
This protocol outlines a general workflow for conducting a stability study of a this compound solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.
Materials:
-
This compound solution (prepared as in Protocol 2.1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column suitable for peptide analysis
-
Mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound solution, perform an initial HPLC analysis.
-
Inject a known amount of the solution onto the HPLC column.
-
Run a gradient elution (e.g., from 5% to 95% mobile phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The area of the main peak corresponding to intact ceruletide is considered the 100% reference.
-
-
Sample Storage:
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the intact ceruletide.
-
Determine the percentage of remaining ceruletide relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a this compound solution.
Caption: Workflow for Ceruletide Stability Assessment.
Signaling Pathway
Ceruletide acts as a cholecystokinin (CCK) receptor agonist. In pancreatic acinar cells, its overstimulation can lead to the activation of several inflammatory pathways, which is the basis for its use in experimental pancreatitis models.
Caption: Ceruletide-Induced Inflammatory Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ceruletide | Spasms | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Ceruletide - Wikipedia [en.wikipedia.org]
- 6. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C62H84N14O21S2 | CID 16158172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. eurogentec.com [eurogentec.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Solubility of Ceruletide diethylamine in different laboratory solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) receptor agonist. Its diethylamine salt, ceruletide diethylamine, is utilized in research and clinical settings to stimulate gastric, biliary, and pancreatic secretions, and to induce experimental pancreatitis in animal models for studying the disease's pathophysiology. Accurate preparation of this compound solutions is critical for reliable experimental outcomes. This document provides detailed information on the solubility of this compound in various common laboratory solvents, protocols for its dissolution, and an overview of its primary signaling pathway.
Data Presentation: Solubility of Ceruletide and its Diethylamine Salt
The following table summarizes the available solubility data for both ceruletide and this compound. It is important to note that the solubility can be influenced by factors such as the purity of the peptide, temperature, and the use of agitation methods like sonication.
| Compound | Solvent | Solubility | Remarks |
| Ceruletide | Dimethyl Sulfoxide (DMSO) | 100 - 255 mg/mL | Sonication is recommended for dissolution.[1][2] |
| Water | 2.5 - 5 mg/mL | Sonication is recommended for dissolution.[1][2] | |
| Water (calculated) | 0.0116 mg/mL (1.16e-02 g/L) | [3] | |
| Dimethylformamide (DMF) | 16.67 mg/mL | Sonication is recommended.[2] | |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not specified.[4] |
| Methanol | 11.2 mg/mL (for a similar peptide hydrochloride) | Data for a different peptide salt; may not be representative. | |
| 0.1N HCl | 18.4 mg/mL (for a similar peptide hydrochloride) | Data for a different peptide salt; may not be representative. | |
| Water | 11.2 mg/mL (for a similar peptide hydrochloride) | Data for a different peptide salt; may not be representative. |
Note: When quantitative data for this compound was unavailable, the general term "Soluble" is used.[4] For some solvents, data for a different peptide salt has been included to provide a potential starting point for solubility testing, but these values should be used with caution.
Experimental Protocols
This protocol provides a general guideline for dissolving lyophilized this compound powder. It is recommended to first test the solubility with a small amount of the peptide.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, sterile water, or appropriate buffer)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Carefully open the vial in a clean environment.
-
Add the desired volume of the selected solvent to the vial to achieve the target concentration.
-
Recap the vial securely and vortex gently for 10-15 seconds to initiate dissolution.
-
If the peptide does not fully dissolve, place the vial in an ultrasonic bath at room temperature for 5-10 minutes. Visually inspect the solution for clarity.
-
If particulates are still visible, repeat the sonication step. Gentle warming (to no more than 40°C) can also be attempted, but be cautious as this may affect peptide stability.
-
Once the peptide is fully dissolved, the solution is ready for use. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
This protocol outlines a method to determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
A range of laboratory solvents (e.g., Water, DMSO, Ethanol, Methanol, PBS)
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
-
Clear microplates or cuvettes
-
Pipettes
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent, starting from a high concentration (e.g., 50 mg/mL) and performing serial dilutions.
-
Dispense a fixed volume of each dilution into the wells of a clear microplate or into cuvettes.
-
Include a blank control containing only the solvent.
-
Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for dissolution.
-
Measure the optical density (OD) of each sample at 600 nm. An increase in OD indicates the presence of undissolved particles and turbidity.
-
The highest concentration that does not show a significant increase in OD compared to the blank is considered the approximate solubility in that solvent under the tested conditions.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Ceruletide acts as an agonist for the cholecystokinin A receptor (CCKAR), a G-protein coupled receptor. Binding of ceruletide to CCKAR on pancreatic acinar cells initiates a signaling cascade that leads to the release of digestive enzymes.
Caption: Ceruletide binding to CCKAR activates Gq, leading to PLC activation and subsequent downstream signaling.
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: A stepwise workflow for determining the maximum solubility of this compound in a given solvent.
References
Application Notes and Protocols for Induction of Severe Acute Pancreatitis Using Ceruletide and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for inducing a murine model of severe acute pancreatitis (SAP) by combining ceruletide and lipopolysaccharide (LPS). This model is highly reproducible and effectively simulates the key pathological characteristics of human SAP, making it a valuable tool for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][2][3]
The co-administration of ceruletide, a cholecystokinin (CCK) receptor agonist, and LPS, a component of gram-negative bacteria cell walls, synergistically induces a severe inflammatory response in the pancreas.[4][5][6] Ceruletide triggers pancreatic acinar cell injury and the release of digestive enzymes, leading to a mild edematous pancreatitis. The subsequent administration of LPS exacerbates this condition by activating a systemic inflammatory response, culminating in pancreatic necrosis, hemorrhage, and multi-organ dysfunction, hallmarks of SAP.[3][4][7]
Key Pathological Features of the Model
-
Histological Changes: Pancreatic interstitial edema, extensive inflammatory cell infiltration, acinar cell necrosis, and hemorrhage.[2][3]
-
Biochemical Alterations: Significant elevation of serum amylase and lipase levels.[2][5]
-
Systemic Inflammation: Increased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]
-
Clinical Manifestations: High mortality rates, typically within five days of induction.[1]
Experimental Protocols
I. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J or NIH female mice are commonly used.[1][3]
-
Age: 8-12 weeks old.[5]
-
Housing: Standard laboratory conditions with ad libitum access to food and water, except during the pre-procedure fasting period.
-
Fasting: Mice should be fasted for 12-18 hours prior to the induction of pancreatitis, with continued access to water.[7]
II. Reagent Preparation
-
Ceruletide Solution:
-
Dissolve ceruletide powder in sterile saline to create a stock solution (e.g., 1 mg/mL).[7]
-
Sterilize the stock solution using a 0.22 µm syringe filter.[7]
-
Store the stock solution at -20°C.[7]
-
On the day of the experiment, thaw the stock solution and dilute it with sterile saline to the final working concentration (e.g., 5 µg/mL).[7]
-
-
Lipopolysaccharide (LPS) Solution:
-
Dissolve LPS (from E. coli) in sterile saline to a concentration of 1 mg/mL.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
The solution can be stored at 4°C for a short period.
-
III. Induction Protocol for Severe Acute Pancreatitis
This protocol is designed to induce a high-mortality SAP model.[1]
-
Administer ten intraperitoneal (i.p.) injections of ceruletide (50 µg/kg) at one-hour intervals.[1]
-
One hour after the final ceruletide injection, administer a single i.p. injection of LPS (15 mg/kg).[1][4]
Alternative Protocol: For a model with varying severity, seven hourly i.p. injections of ceruletide (50 µg/kg) can be followed immediately by a single i.p. injection of LPS (10 mg/kg).[8]
IV. Post-Induction Monitoring and Sample Collection
-
Mortality: Monitor the animals regularly for up to five days to determine the mortality rate.[1]
-
Blood Collection: At the desired time point post-induction, collect blood via cardiac puncture.[7]
-
Pancreas Collection:
-
Euthanize the animal and perform a laparotomy to carefully dissect the pancreas.[7]
-
Rinse the pancreas with cold saline, blot dry, and weigh it.[7]
-
For histological analysis, fix a portion of the pancreas in 10% neutral buffered formalin.[7]
-
For other molecular analyses, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
V. Assessment of Pancreatitis Severity
-
Serum Amylase and Lipase: Measure the enzymatic activity of amylase and lipase in the collected serum using commercially available kits.
-
Histological Examination:
-
Embed the formalin-fixed pancreatic tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the tissue for edema, inflammatory infiltration, acinar cell necrosis, and hemorrhage.[6]
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or pancreatic tissue homogenates using ELISA or other immunoassays.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the ceruletide and LPS-induced SAP model.
Table 1: Induction Protocols and Mortality Rates
| Ceruletide Dosage & Frequency | LPS Dosage | Timing of LPS Injection | Animal Strain | Mortality Rate | Source |
| 50 µg/kg, 10 daily i.p. injections | 15 mg/kg | 1 hour after last ceruletide injection | C57BL/6J | Up to 80% within 5 days | [1] |
| 50 µg/kg, 7 hourly i.p. injections | 10 mg/kg | Immediately after last ceruletide injection | Mouse | Not specified | [8] |
| 50 µg/kg, 6 hourly i.p. injections | 10 mg/kg | Not specified | NIH female | Not specified | [6] |
Table 2: Biochemical and Histological Parameters
| Group | Serum Amylase (U/L) | Pancreatic Weight (mg) | Histological Score (Edema) | Histological Score (Inflammation) | Histological Score (Necrosis) | Source |
| Control (NS) | Not specified | Not specified | 0 | 0 | 0 | [6] |
| Ceruletide (Cn) | Significantly increased vs. Control | Significantly increased vs. Control | Present | Present | Minimal/Absent | [3][6] |
| LPS | Slightly increased vs. Control | Slightly increased vs. Control | Slight | Few inflammatory cells | Necrosis of adjacent fat | [3][6] |
| Ceruletide + LPS (Cn+LPS) | 10031.70 ± 906.19 | 380.00 ± 32.00 | 2.75 ± 0.43 | 2.88 ± 0.33 | 2.75 ± 0.43 | [6][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this SAP model and the experimental workflow.
Caption: Signaling pathway of ceruletide and LPS-induced severe acute pancreatitis.
Caption: Experimental workflow for inducing and assessing severe acute pancreatitis.
References
- 1. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A mouse model of severe acute pancreatitis induced by caerulein plus lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CTRP3 ameliorates cerulein-induced severe acute pancreatitis in mice via SIRT1/NF-κB/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
Ceruletide as a Diagnostic Aid in Experimental Gallbladder Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceruletide, a potent cholecystokinin (CCK) analog, as a diagnostic aid in experimental studies of gallbladder function. Ceruletide effectively stimulates gallbladder contraction, making it a valuable tool for assessing gallbladder motility and emptying.
Mechanism of Action
Ceruletide is a decapeptide that acts as a potent agonist for the cholecystokinin-1 (CCK-1) receptor.[1][2] The binding of ceruletide to CCK-1 receptors on the smooth muscle cells of the gallbladder initiates a signal transduction cascade.[1][3] This process leads to an increase in intracellular calcium levels, ultimately triggering smooth muscle contraction and gallbladder emptying.[3][4] The signaling pathway is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), both contributing to the contractile response.[3][4]
Signaling Pathway of Ceruletide-Induced Gallbladder Contraction
Caption: Signaling cascade initiated by ceruletide binding to the CCK-1 receptor.
Quantitative Data on Ceruletide Administration and Gallbladder Response
The following tables summarize quantitative data from various experimental studies using ceruletide to assess gallbladder function.
Table 1: Ceruletide Dosage and Administration in Human Studies
| Indication/Study Type | Dosage | Administration Route | Key Findings |
| Cholecystokinetic cholecystography | 0.3 µg/kg | Intramuscular | Produced substantial gallbladder contraction.[5] |
| Oral cholecystography | 0.25 µg/kg | Intramuscular | Favorable and trouble-free gallbladder contraction. |
| Gallbladder emptying assessment | 0.3 µg/kg | Intramuscular | Maximal gallbladder contraction reached at 30 minutes.[6] |
| Gallbladder emptying in oral cholecystography | 0.3 µg/kg | Intramuscular | Sufficient for assessing gallbladder emptying. |
| Gallbladder emptying in oral cholecystography | 0.03 and 0.05 µg/kg | Intravenous | 0.05 µg/kg best for bile duct demonstration. |
| Prophylaxis of acute acalculous cholecystitis | 1.5 µg/kg | Not specified | Caused a 50% reduction in gallbladder volume.[7] |
| Gallbladder emptying study | 10 to 80 ng/kg/h | Intravenous infusion | Dose-dependent gallbladder emptying.[8] |
| Gallbladder contraction in celiac disease | 2-16 ng/kg/hour | Intravenous infusion | Assessed gallbladder response to a cholecystokinetic agent.[9] |
Table 2: Quantitative Gallbladder Response to Ceruletide in Human Studies
| Study Population | Ceruletide Dose | Imaging Modality | Mean Gallbladder Contraction/Ejection |
| Gallstone patients | 0.3 µg/kg (IM) | Ultrasound | 47.5 ± 27.7% maximal contraction.[6] |
| Healthy volunteers | 16.4 pmol/kg/hr (IV) | Ultrasound | 76 ± 7% reduction in gallbladder volume.[10] |
| Healthy volunteers | 32.8 pmol/kg/hr (IV) | Ultrasound | 87 ± 3% reduction in gallbladder volume.[10] |
| Healthy volunteers | 65.6 pmol/kg/hr (IV) | Ultrasound | 88 ± 3% reduction in gallbladder volume.[10] |
| Controls in celiac disease study | 2-16 ng/kg/hour (IV) | 99mTc-HIDA scan | 61.5 ± 7.5% emptying at 60 minutes.[9] |
| Patients with celiac disease | 2-16 ng/kg/hour (IV) | 99mTc-HIDA scan | 34.6 ± 9.9% emptying at 60 minutes.[9] |
Experimental Protocols
Detailed methodologies for key experiments involving ceruletide as a diagnostic aid are provided below.
Protocol 1: Ceruletide-Enhanced Cholecystography
This protocol describes the use of ceruletide to stimulate gallbladder contraction during oral cholecystography for improved visualization of the gallbladder and biliary ducts.
Experimental Workflow for Ceruletide-Enhanced Cholecystography
References
- 1. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-coupled intracellular signaling in human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinetic cholecystography: efficacy and tolerance studies of ceruletide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasonic evaluation of gallbladder emptying with ceruletide: comparison to oral cholecystography with fatty meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of ceruletid on gallbladder contraction: a possible prophylaxis of acute acalculous cholecystitis in intensive care patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Pathogenesis of the impaired gall bladder contraction of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of Ceruletide for Chronic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term administration of ceruletide, a cholecystokinin (CCK) receptor agonist, for inducing and studying chronic disease models, particularly chronic pancreatitis and certain neurological disorders. Detailed protocols for animal models, outcome assessment, and relevant signaling pathways are presented to facilitate reproducible and robust experimental design.
Data Presentation: Quantitative Outcomes of Long-Term Ceruletide Administration
The following tables summarize key quantitative data from studies employing long-term ceruletide administration in rodent models of chronic pancreatitis and neurological disorders.
Table 1: Chronic Pancreatitis Model - Key Quantitative Outcomes
| Parameter | Animal Model | Ceruletide Administration Protocol | Key Findings | Reference(s) |
| Pancreatic Fibrosis | C57BL/6 Mice | 50 µg/kg i.p., 3 days/week for 4-10 weeks | Significant increase in collagen deposition and pancreatic fibrosis.[1][2][3] | [1][2][3][4] |
| Acinar Cell Atrophy | C57BL/6 Mice | 50 µg/kg i.p., 3 days/week for 4 weeks | Pronounced glandular atrophy and destruction of lobular architecture.[1][5] | [1][5] |
| Inflammatory Cell Infiltration | C57BL/6 Mice | 50 µg/kg i.p., twice weekly for 10 weeks | Persistent infiltration of immune cells, including macrophages and neutrophils.[1][3] | [1][3] |
| Pancreatic Enzyme Content | Wistar Rats (CPI model) | 2 µg/kg s.c., twice daily for 2 weeks | Significant increase in pancreatic trypsinogen, amylase, and lipase content.[6] | [6] |
| Gene Expression (Pro-inflammatory cytokines) | C57BL/6 Mice | Combination of ethanol and cerulein for 6 weeks | Significantly increased mRNA expression of IL-1β and TNF-α in pancreatic tissue.[7] | [7] |
Table 2: Neurological Disease Models - Key Quantitative Outcomes
| Parameter | Animal Model | Ceruletide Administration Protocol | Key Findings | Reference(s) |
| Dopamine D2 Receptor Levels | Rats (IDPN-induced dyskinesia) | 160 µg/kg/day i.p. for 10 days | D2 receptor levels increased to 1.5 times the control level for 3 days after treatment.[8] | [8] |
| Dopamine Turnover | Rats (IDPN-induced dyskinesia) | 160 µg/kg/day i.p. for 10 days | Transient decrease in dopamine turnover [(DOPAC + HVA)/DA] in the striatum.[8] | [8] |
| Antipsychotic-like Effect | Rats | Not specified | Active in behavioral tests predictive of antipsychotic action.[9] | [9] |
| Cognitive Processing (Humans) | Young Healthy Humans | 2.5 µg i.v. infusion over 30 minutes | Enhanced P3 and slow-wave components of auditory event-related potentials.[10] | [10] |
Experimental Protocols
I. Chronic Pancreatitis Induction in Mice
This protocol describes the induction of chronic pancreatitis in mice using repeated intraperitoneal (i.p.) injections of ceruletide.[1][11]
A. Materials:
-
Ceruletide (Caerulein)
-
Sterile 0.9% Saline
-
C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for i.p. injection
B. Ceruletide Solution Preparation:
-
Dissolve ceruletide powder in sterile saline to create a stock solution.
-
Further dilute the stock solution with sterile saline to a working concentration of 5 µg/mL or 10 µg/mL.[1]
-
Sterilize the final solution using a 0.22 µm syringe filter.
C. Administration Protocol:
-
Administer ceruletide at a dose of 50 µg/kg via i.p. injection.[1]
-
Repeat the injections 3 days per week for a total of 4 to 10 weeks to induce chronic pancreatitis with significant fibrosis.[1][3]
D. Outcome Assessment:
-
Histological Analysis:
-
Sacrifice mice 3 days after the last injection.
-
Fix pancreatic tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess acinar cell atrophy, inflammation, and overall morphology.[12][13]
-
Use Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition and fibrosis.[3][13]
-
-
Biochemical Analysis:
-
Collect blood via cardiac puncture to measure serum amylase and lipase levels, which are typically elevated in pancreatitis.
-
Homogenize pancreatic tissue to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA or other immunoassays.[1]
-
II. Neurological Disorder Model - Dyskinesia in Rats
This protocol is for studying the long-term effects of ceruletide in a rat model of dyskinesia induced by iminodipropionitrile (IDPN).[8][14]
A. Materials:
-
Ceruletide
-
Iminodipropionitrile (IDPN)
-
Sprague-Dawley rats
-
Sterile 0.9% Saline
-
Equipment for behavioral testing (e.g., open field arena)
B. Dyskinesia Induction:
-
Administer IDPN to rats as per established protocols to induce dyskinetic movements.
C. Ceruletide Administration Protocol:
-
Following the induction of dyskinesia, administer ceruletide subcutaneously or intraperitoneally at a dose of 160 µg/kg/day for 10 consecutive days.[8]
D. Outcome Assessment:
-
Behavioral Analysis:
-
Neurochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and dissect specific brain regions (e.g., striatum).
-
Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).[8]
-
Perform receptor binding assays or western blotting to quantify the expression levels of dopamine D1 and D2 receptors.[8]
-
Signaling Pathways and Experimental Workflows
Ceruletide-Induced Signaling in Pancreatic Acinar Cells
Ceruletide, acting as a cholecystokinin (CCK) analog, binds to CCK1 receptors on pancreatic acinar cells. This binding initiates a signaling cascade that, at supramaximal doses, leads to cellular injury and inflammation. The pathway involves the activation of Gq proteins, phospholipase C (PLC), and subsequent increases in intracellular calcium. This leads to the activation of downstream signaling molecules including protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and transcription factors like NF-κB and AP-1, ultimately resulting in the expression of pro-inflammatory cytokines and apoptosis.[17][18][19]
Caption: Ceruletide signaling in pancreatic acinar cells.
Experimental Workflow for Chronic Pancreatitis Model
The following diagram illustrates the typical experimental workflow for inducing and analyzing a chronic pancreatitis model using long-term ceruletide administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antioxidant ameliorates the fibrosis and inflammation of cerulein-induced chronic pancreatitis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic pancreatitis in a caerulein-induced mouse model is associated with an altered gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone marrow-derived cells contribute to cerulein-induced pancreatic fibrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chronic pancreatitis model with diabetes induced by cerulein plus stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerulein induces hyperplasia of the pancreas in a rat model of chronic pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimised mouse model of chronic pancreatitis with a combination of ethanol and cerulein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chronic ceruletide treatment on dopaminergic neurotransmitters, receptors and their mRNAs in the striatum of rats with dyskinesia induced by iminodipropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceruletide resembles antipsychotics in rats and schizophrenic patients. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceruletide improves event-related potential indicators of cognitive processing in young but not in elderly humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 12. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-lasting effect of ceruletide on dyskinesia and monoaminergic neuronal pathways in rats treated with iminodipropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acnp.org [acnp.org]
- 16. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal transduction of cerulein-induced cytokine expression and apoptosis in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Severity in Ceruletide-Induced Pancreatitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of inconsistent severity in the ceruletide-induced pancreatitis model. This resource is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to variability in the severity of ceruletide-induced pancreatitis?
A1: The severity of ceruletide-induced pancreatitis can be influenced by a multitude of factors, leading to inconsistent results. Key factors include the animal strain and even substrain used, the sex of the animals, their fasting state, and the precise protocol for ceruletide administration (dose, frequency, and route of injection).[1][2][3][4][5]
Q2: Which mouse strains are commonly used, and how do they differ in their response to cerulein?
A2: C57BL/6 and FVB/N are two commonly used mouse strains that exhibit different susceptibilities to ceruletide-induced pancreatitis.[1][2] FVB/N mice tend to develop a more severe acute pancreatitis compared to C57BL/6 mice, characterized by greater edema, higher amylase levels, increased inflammatory cell infiltration, and more extensive acinar cell necrosis.[1][2][6] Furthermore, even within the C57BL/6 strain, substrains such as C57BL/6J and C57BL/6N can show different degrees of severity in chronic pancreatitis models, with C57BL/6J mice being more susceptible.[3][7]
Q3: Does the sex of the mice influence the severity of pancreatitis?
A3: Yes, sex-dependent differences have been observed. In acute pancreatitis models using C57BL/6J mice, females may show a quicker onset and recovery, whereas males might exhibit a more delayed and prolonged inflammatory response.[4][5] However, in some chronic pancreatitis models, significant differences between males and females may not be as apparent.[8]
Q4: What is the effect of fasting on the severity of ceruletide-induced pancreatitis?
A4: The impact of fasting can be complex and may depend on the specific experimental design. Some studies suggest that fasting can lessen the severity of ceruletide-induced acute pancreatitis in rats by reducing endogenous cholecystokinin (CCK) release.[9] Conversely, other research indicates that prolonged fasting might increase the severity of acute pancreatitis in mice.[10] Therefore, it is crucial to standardize the fasting protocol across all experimental groups.
Q5: How can I standardize my ceruletide administration protocol to minimize variability?
A5: To ensure consistency, it is critical to precisely control the ceruletide dosage, the frequency and timing of injections, and the administration route. For inducing acute pancreatitis, a common method involves hourly intraperitoneal (i.p.) injections of 50 µg/kg ceruletide for several hours.[5][11] For chronic models, this regimen may be repeated over several weeks.[5][12] Using a consistent and well-documented injection technique is also essential.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in pancreatitis severity within the same experimental group. | - Inconsistent ceruletide dosage or injection technique.- Variation in the age or weight of the animals.- Differences in the fasting status of individual animals. | - Ensure accurate calculation and administration of ceruletide dose.- Use animals within a narrow age and weight range.- Standardize the fasting period for all animals before induction.[13] |
| Consistently milder pancreatitis than expected. | - Incorrect ceruletide concentration or degradation of the solution.- Animal strain is less susceptible (e.g., C57BL/6N vs. FVB/N).[1][6]- Insufficient number or frequency of ceruletide injections. | - Prepare fresh ceruletide solutions and verify the concentration.- Consider using a more susceptible strain like FVB/N for more severe acute pancreatitis.- Optimize the injection protocol (e.g., increase the number of hourly injections).[12] |
| Consistently more severe pancreatitis than expected, leading to high mortality. | - Ceruletide dose is too high for the chosen animal strain.- Co-administration of other agents like lipopolysaccharide (LPS) may be enhancing severity.[11][12]- The animal strain is highly sensitive. | - Perform a dose-response study to determine the optimal ceruletide concentration.- If using LPS, consider reducing the dose or omitting it.- Use a less sensitive strain if the model is too severe for the intended study. |
| Different outcomes between studies from different labs despite similar protocols. | - Use of different substrains of mice (e.g., C57BL/6J vs. C57BL/6N).[3][7]- Variations in animal housing conditions, diet, or microbiome.- Subtle differences in the preparation of ceruletide solutions. | - Clearly report the specific substrain of mice used in all publications.- Standardize and report environmental conditions.- Detail the exact procedure for ceruletide solution preparation and storage.[13] |
Experimental Protocols
Ceruletide-Induced Acute Pancreatitis Protocol (Mouse)
This protocol is a standard method for inducing acute pancreatitis in mice.
-
Animal Selection: Use mice of a specific strain (e.g., C57BL/6 or FVB/N), age (e.g., 8-12 weeks), and sex, ensuring consistency across all experimental groups.[5][12]
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week prior to the experiment.
-
Fasting: Fast the mice for 12-18 hours before the first ceruletide injection, with free access to water.[13]
-
Ceruletide Preparation: Dissolve ceruletide in sterile saline to the desired concentration (e.g., 50 µg/kg body weight). Prepare the solution fresh on the day of the experiment.
-
Induction: Administer hourly intraperitoneal (i.p.) injections of ceruletide for a total of 7 to 10 doses.[12]
-
Euthanasia and Sample Collection: Euthanize the mice at a predetermined time point after the last injection (e.g., 1-12 hours).[12][14] Collect blood for serum amylase and lipase analysis and harvest the pancreas for histological examination and other assays.[13]
Assessment of Pancreatitis Severity
| Parameter | Methodology |
| Serum Amylase and Lipase | Collect blood via cardiac puncture and measure enzyme levels using commercially available kits.[13] |
| Pancreatic Edema | Measure the pancreas weight to body weight ratio.[1] |
| Histological Analysis | Fix pancreatic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for edema, inflammatory cell infiltration, and acinar cell necrosis.[12] |
| Myeloperoxidase (MPO) Assay | Homogenize pancreatic tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.[1][13] |
Quantitative Data Summary
Table 1: Strain-Dependent Differences in Acute Pancreatitis Severity
| Parameter | C57BL/6N | FVB/N | Reference |
| Pancreatic Edema (Pancreas Wt/Body Wt Ratio) | Lower | Higher | [1] |
| Plasma Amylase | Lower | Higher | [1] |
| Inflammatory Cell Infiltration | Lower | Higher | [1] |
| Acinar Cell Necrosis | Less Extensive | More Extensive | [1] |
Table 2: Sex-Dependent Differences in Acute Pancreatitis (C57BL/6J)
| Parameter | Female | Male | Reference |
| Time to Peak Pancreatitis | 12 hours | Day 2 | [4] |
| Resolution | Faster | Slower | [4] |
| Apoptosis | Lower at later time points | Higher at later time points | [4] |
Visualizations
Caption: Experimental workflow for ceruletide-induced pancreatitis.
Caption: Key signaling pathway in ceruletide-induced pancreatitis.
Caption: Troubleshooting logic for inconsistent pancreatitis severity.
References
- 1. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential susceptibility of mouse strains on pancreatic injury and regeneration in cerulein-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the Degree of Cerulein-Induced Chronic Pancreatitis in C57BL/6 Mouse Substrains Lead to New Insights in Identification of Potential Risk Factors in the Development of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex-dependent modulation of caerulein-induced acute pancreatitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differences in the degree of cerulein-induced chronic pancreatitis in C57BL/6 mouse substrains lead to new insights in identification of potential risk factors in the development of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparable Responses in Male and Female Mice to Cerulein-Induced Chronic Pancreatic Injury and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasting prevents acute pancreatitis induced by cerulein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FASTING INCREASES THE SEVERITY OF ACUTE PANCREATITIS IN A MOUSE MODEL: IMPLICATIONS FOR PREOPERATIVE INTERVENTIONS TO REDUCE COMPLICATIONS OF PANCREATIC SURGERY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce variability in Ceruletide animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ceruletide-induced pancreatitis animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for ceruletide-induced pancreatitis, and how do they differ?
A1: The most frequently used animal models are mice and rats. Different strains can exhibit varying susceptibility to ceruletide. For instance, FVB/N mice tend to show more severe pancreatic edema, higher plasma amylase levels, and more extensive acinar cell necrosis compared to the C57BL/6N strain.[1] C57BL/6 substrains, such as C57BL/6J and C57BL/6NHsd, can also display different degrees of chronic pancreatitis in response to repetitive cerulein injections, with C57BL/6J being more susceptible.[2] The choice of strain is a critical step in study design and can significantly impact the severity and reproducibility of the pancreatitis model.
Q2: What is the recommended dose and administration route for ceruletide to induce acute pancreatitis?
A2: The dosage and administration of ceruletide are critical factors that influence the severity of pancreatitis. For acute pancreatitis models in mice, a common protocol involves hourly intraperitoneal (IP) injections of ceruletide at a dose of 50 µg/kg for up to 9 consecutive hours.[3] The number of doses can be adjusted to control the intensity of the model.[3] Some protocols may use a combination of ceruletide and lipopolysaccharide (LPS) to induce a more severe form of acute pancreatitis.[4] For chronic pancreatitis, a typical regimen involves repeated IP injections of 50 µg/kg ceruletide, given three days a week for four weeks.[5]
Q3: What are the key outcome measures to assess the severity of ceruletide-induced pancreatitis?
A3: The severity of pancreatitis is typically assessed through a combination of biochemical and histological evaluations. Key outcome measures include:
-
Serum Amylase and Lipase: Levels of these pancreatic enzymes in the blood are elevated due to leakage from injured acinar cells.[3][6]
-
Pancreatic Weight and Edema: An increase in pancreatic weight relative to body weight is an indicator of edema.[2]
-
Myeloperoxidase (MPO) Activity: This is a measure of neutrophil infiltration into the pancreatic tissue, indicating inflammation.[1]
-
Histological Analysis: Pancreatic tissue sections are examined for the degree of edema, inflammation, acinar cell necrosis, and vacuolization.[3][7]
Q4: How can environmental and procedural stress impact the results of ceruletide studies?
A4: Environmental and procedural stressors can significantly contribute to variability in animal studies. It is crucial to follow standardized protocols for animal handling to minimize stress. The U.S. Food and Drug Administration (FDA) recommends that animal study protocols adhere to current veterinary standards of care.[8] Pain management is also a consideration, and some studies have shown that certain analgesics can be used without interfering with the experimental model of acute pancreatitis.[6] Consistent housing conditions, light-dark cycles, and acclimatization periods are essential for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Pancreatitis Severity Between Animals
Q: We are observing significant differences in the severity of pancreatitis (e.g., serum amylase levels, histological scores) among animals in the same experimental group. What could be the cause, and how can we reduce this variability?
A: High variability can stem from several factors. Here's a troubleshooting guide:
-
Standardize Animal Characteristics:
-
Strain and Substrain: Ensure you are using a consistent inbred mouse or rat strain and substrain, as genetic background heavily influences the response.[1][2]
-
Age and Weight: Use animals within a narrow age and body weight range. The pancreatic response to ceruletide can be age-dependent.[9]
-
Sex: Use animals of the same sex, as hormonal differences can affect inflammatory responses.
-
-
Refine Ceruletide Administration Protocol:
-
Accurate Dosing: Prepare fresh ceruletide solutions and ensure precise dosing based on individual animal body weight.
-
Consistent Injection Technique: Standardize the intraperitoneal (IP) or subcutaneous (SC) injection procedure to ensure consistent delivery. The timing of injections should be strictly controlled, especially for protocols involving multiple hourly doses.[3]
-
-
Control Environmental Factors:
-
Acclimatization: Allow for a sufficient acclimatization period for animals upon arrival at the facility.
-
Housing: House animals under consistent temperature, humidity, and lighting conditions.
-
Diet: Provide a standard diet and free access to water, as nutritional status can influence experimental outcomes.[10]
-
-
Minimize Animal Stress:
-
Handling: Handle animals gently and consistently.
-
Procedures: Perform procedures efficiently to minimize the duration of stress.
-
Issue 2: Unexpectedly High Mortality Rate
Q: Our study is experiencing a higher-than-expected mortality rate after ceruletide administration. What are the potential reasons, and what steps can we take to mitigate this?
A: High mortality can compromise a study and indicates excessive severity of the pancreatitis model. Consider the following adjustments:
-
Review Ceruletide Dosage and Frequency:
-
The total dose and the number of injections directly correlate with the severity of pancreatitis.[7] If mortality is high, consider reducing the number of hourly injections or the concentration of ceruletide.
-
If using a combination model with LPS, the dose of LPS is a critical factor in mortality. A high dose of LPS (e.g., 15 mg/kg) following ceruletide can lead to mortality rates as high as 80%.[4] Consider reducing the LPS dose.
-
-
Evaluate Animal Strain Susceptibility:
-
Some strains are more susceptible to severe pancreatitis. If you are using a highly sensitive strain like FVB/N mice, you might need to adjust the protocol to be less aggressive.[1]
-
-
Ensure Proper Animal Care and Monitoring:
-
Provide supportive care as needed, following veterinary recommendations.
-
Monitor animals closely for signs of distress, especially in the hours following the final ceruletide injection when the inflammatory response peaks.[7]
-
-
Consider the Timing of Euthanasia:
-
Cerulein-induced pancreatitis can be self-limiting, with recovery starting within a week.[5] However, the most severe damage and risk of mortality are typically within the first 24-48 hours. Ensure your experimental endpoint is not unnecessarily delayed.
-
Quantitative Data Summary
Table 1: Example Ceruletide Dosing Protocols for Pancreatitis Induction in Mice
| Pancreatitis Type | Mouse Strain | Ceruletide Dose | Administration Route | Dosing Schedule | Co-administration | Reference |
| Acute | C57BL/6 | 50 µg/kg | Intraperitoneal (IP) | 7-10 hourly injections | None | [5] |
| Acute | Mice (unspecified) | 50 µg/kg | Intraperitoneal (IP) | Up to 9 hourly injections | None | [3] |
| Severe Acute | C57BL/6J | 50 µg/kg | Intraperitoneal (IP) | 10 daily injections | LPS (15 mg/kg) 1 hour after last ceruletide injection | [4] |
| Chronic | C57BL/6 | 50 µg/kg | Intraperitoneal (IP) | 3 days per week for 4 weeks | None | [5] |
Table 2: Comparison of Pancreatitis Severity Markers in C57BL/6N and FVB/N Mice
| Parameter | C57BL/6N | FVB/N | Observation | Reference |
| Pancreatic Edema | Less Severe | More Severe | FVB/N mice show more pronounced edema. | [1] |
| Plasma Amylase | Lower Levels | Higher Levels | FVB/N mice exhibit a greater increase in plasma amylase. | [1] |
| Inflammatory Infiltration | Less Severe | More Severe | FVB/N mice have higher levels of inflammatory cell infiltration. | [1] |
| Acinar Cell Necrosis | Less Extensive | More Extensive | Necrosis is more widespread in FVB/N mice. | [1] |
Visualizations
Caption: Signaling pathway of ceruletide-induced acute pancreatitis.
Caption: Standardized workflow for ceruletide animal studies.
Caption: Decision tree for troubleshooting high variability.
References
- 1. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Degree of Cerulein-Induced Chronic Pancreatitis in C57BL/6 Mouse Substrains Lead to New Insights in Identification of Potential Risk Factors in the Development of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of gastrointestinal and liver diseases. Animal models of acute and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Excessive doses of cerulein stimulate pancreatic growth in suckling rats but damage the pancreas of weaned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Off-target Effects of Ceruletide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during in vivo experiments with Ceruletide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability encountered during Ceruletide-induced pancreatitis experiments.
| Question ID | Question | Answer |
| SYS-001 | My animals are exhibiting severe respiratory distress shortly after Ceruletide administration. Is this expected? | While mild respiratory changes can occur, severe distress is a sign of significant acute lung injury (ALI), a known off-target effect of Ceruletide-induced pancreatitis.[1][2][3] This is not a direct toxic effect of Ceruletide itself but a consequence of the systemic inflammation triggered by pancreatitis.[1] The severity can be exacerbated by factors like the dose of Ceruletide and the animal's strain and age.[4] |
| SYS-002 | I am observing high mortality in my experimental group that is not attributable to pancreatitis alone. What could be the cause? | High mortality can be due to a severe systemic inflammatory response leading to multi-organ dysfunction, with acute lung injury being a primary contributor.[3] Co-administration of agents like lipopolysaccharide (LPS) to induce a more severe pancreatitis model can significantly increase mortality.[5][6] Variability in animal strain and age can also lead to unexpected mortality rates, with aged mice showing higher susceptibility.[4] |
| LIV-001 | Are elevated liver enzymes an expected finding in my Ceruletide-treated animals? | Yes, it is not uncommon to observe elevated liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), in animals with Ceruletide-induced pancreatitis. This is often a secondary effect of the systemic inflammation originating from the pancreas.[7] Studies have shown that liver injury can accompany pancreatitis, and the severity of liver enzyme elevation can correlate with the severity of pancreatitis.[7] |
| KID-001 | Should I be concerned about changes in kidney function in my experimental model? | While less pronounced than lung injury, pancreatitis can lead to kidney complications. Monitoring markers of kidney function is advisable, especially in severe models of pancreatitis. Increases in serum creatinine and blood urea nitrogen (BUN) may indicate renal impairment secondary to the systemic inflammatory response.[8] |
| CNS-001 | My animals appear lethargic and show reduced movement after Ceruletide injection. Is this a sign of excessive pain or something else? | Ceruletide, being a cholecystokinin (CCK) analog, can have central nervous system effects. It has been reported to induce behaviors such as sedation and reduced locomotor activity.[9] While pancreatitis itself can cause pain and discomfort leading to reduced movement, the observed lethargy could be a direct pharmacological effect of Ceruletide on the central nervous system.[9][10] |
| VAR-001 | I am seeing high variability in the severity of pancreatitis and systemic inflammation between my animals. How can I reduce this? | High variability is a common challenge. Key factors to control are the genetic background, sex, and age of the animals. Different mouse strains have varied susceptibility to Ceruletide.[4] It is also crucial to standardize the preparation, storage, and administration of the Ceruletide solution, as it is a peptide that can degrade.[4] Consistent intraperitoneal injection technique is also important. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Respiratory Distress
If your animals exhibit signs of severe respiratory distress (e.g., rapid, shallow breathing, cyanosis), it is crucial to investigate the possibility of pancreatitis-associated lung injury (PALI).
Experimental Protocol: Assessment of Pancreatitis-Associated Lung Injury
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the animal at the desired time point.
-
Expose the trachea and cannulate it with an appropriate gauge catheter.
-
Instill a known volume of sterile phosphate-buffered saline (PBS) (e.g., 0.5-1.0 mL for a mouse) into the lungs and then gently aspirate.
-
Repeat the instillation and aspiration cycle 2-3 times with fresh PBS.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for total protein analysis (as a measure of vascular permeability) and cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA.[6]
-
Resuspend the cell pellet and perform a total cell count and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
-
Lung Wet-to-Dry Weight Ratio:
-
After euthanasia, carefully dissect the lungs.
-
Blot the lungs to remove any excess blood and record the "wet" weight.
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Record the "dry" weight.
-
The wet-to-dry weight ratio is an indicator of pulmonary edema.[1]
-
-
Histological Examination:
-
Perfuse the lungs with 4% paraformaldehyde (PFA) through the pulmonary artery.
-
Dissect the lungs and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
A pathologist should score the lung sections for interstitial edema, inflammatory cell infiltration, and alveolar damage.[2]
-
Data Presentation: Lung Injury Parameters
| Parameter | Control Group | Ceruletide-Treated Group |
| BAL Total Protein (µg/mL) | Low | High |
| BAL Neutrophil Count (cells/mL) | Low | High |
| Lung Wet-to-Dry Ratio | Normal | Increased |
| Histology Score | Minimal | Increased |
Mitigation Strategies:
-
Dose Reduction: Titrate the Ceruletide dose to the lowest effective concentration that induces pancreatitis without causing severe lung injury.
-
Time-Course Analysis: Harvest tissues at earlier time points to capture the onset of pancreatitis before severe systemic inflammation and lung injury develop.
-
Anti-inflammatory Co-treatment: Consider the use of anti-inflammatory agents, but be aware of their potential to interfere with the pancreatitis phenotype under investigation.
Experimental Workflow for Investigating Respiratory Distress
Guide 2: Assessing Off-Target Hepatic and Renal Effects
If you suspect off-target effects on the liver or kidneys, or if your experimental endpoint could be confounded by dysfunction of these organs, the following assessments are recommended.
Experimental Protocol: Evaluation of Liver and Kidney Function
-
Serum Biochemistry:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate the serum by centrifugation.
-
Use a clinical chemistry analyzer to measure:
-
-
Histological Examination:
-
Dissect the liver and kidneys.
-
Fix the organs in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues for paraffin embedding, sectioning, and H&E staining.
-
A pathologist should examine the sections for signs of injury:
-
Data Presentation: Liver and Kidney Injury Markers
| Parameter | Unit | Control Group | Ceruletide-Treated Group |
| ALT | U/L | Normal | Elevated |
| AST | U/L | Normal | Elevated |
| BUN | mg/dL | Normal | Potentially Elevated |
| Creatinine | mg/dL | Normal | Potentially Elevated |
| Liver Histology | Score | Minimal | Signs of Injury |
| Kidney Histology | Score | Minimal | Signs of Injury |
Mitigation Strategies:
-
Dose and Time-Course Optimization: As with lung injury, optimizing the Ceruletide dose and the experimental duration can help minimize off-target organ damage.
-
Supportive Care: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.
Signaling Pathway: Ceruletide-Induced Systemic Inflammation
Guide 3: Characterizing Central Nervous System (CNS) Effects
To differentiate between sickness behavior due to pancreatitis and direct CNS effects of Ceruletide, a neurobehavioral assessment can be performed.
Experimental Protocol: Neurobehavioral Assessment
-
Open Field Test:
-
Place the animal in the center of a square arena.
-
Use an automated tracking system or manual observation to record for 5-10 minutes:
-
Locomotor Activity: Total distance traveled.
-
Exploratory Behavior: Rearing frequency.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
-
-
Elevated Plus Maze:
-
This test assesses anxiety-like behavior.
-
The maze consists of two open arms and two closed arms.
-
Place the animal in the center of the maze and record its activity for 5 minutes.
-
Measure the time spent in and the number of entries into the open and closed arms.
-
Data Presentation: Neurobehavioral Parameters
| Parameter | Control Group | Ceruletide-Treated Group |
| Total Distance Traveled (cm) | Normal | Decreased |
| Rearing Frequency | Normal | Decreased |
| Time in Open Arms (%) | Normal | Variable |
Mitigation and Interpretation:
-
Dose-Response: Perform a dose-response study to determine if the sedative effects are dose-dependent.
-
CCK Receptor Antagonists: Use selective CCK-A and CCK-B receptor antagonists to investigate the receptor subtypes mediating the CNS effects.[10]
-
Pain Management: Administer analgesics to control for the confounding effects of pain on behavior. However, ensure the chosen analgesic does not interfere with the experimental outcomes.[13]
Logical Relationship of Ceruletide's Effects
References
- 1. Pancreatitis-induced acute lung injury. An ARDS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung injury in acute experimental pancreatitis in rats. I. Morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caerulein-induced acute pancreatitis results in mild lung inflammation and altered respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 5. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver injury associated with acute pancreatitis: The current status of clinical evaluation and involved mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visceral pain-related acute actions of cerulein on mouse and human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceruletide suppresses rotational behavior in lesioned rats via CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceruletide Concentration for In Vitro Acinar Cell Stimulation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for using ceruletide (caerulein) to stimulate pancreatic acinar cells in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ceruletide to stimulate maximal amylase secretion?
A1: The response of pancreatic acinar cells to ceruletide is biphasic. Physiological concentrations stimulate amylase secretion, reaching a peak at around 100 pM to 1 nM. Concentrations higher than this, known as supramaximal or supraphysiological concentrations, lead to a progressive inhibition of apical secretion.[1][2] For a typical dose-response experiment, a range from 10 pM to 10 nM is recommended to identify the peak secretory response.
Q2: Why am I observing cell death or signs of inflammation in my culture?
A2: You are likely using a supramaximal concentration of ceruletide (typically 10 nM or higher). While physiological concentrations primarily trigger secretion, high concentrations (e.g., 10 nM to 100 nM) are used to induce an in vitro model of acute pancreatitis.[3][4] These concentrations cause intracellular zymogen activation, vacuolization, production of inflammatory cytokines (like IL-6 and TNF-α), and ultimately lead to apoptosis and necrosis.[5][6][7] If your goal is to study physiological secretion, reduce the ceruletide concentration to the pM or low nM range.
Q3: My amylase secretion levels are low, and the ratio of stimulated to unstimulated release is poor.
A3: This can be due to several factors:
-
Sub-optimal Ceruletide Concentration: Ensure you have performed a full dose-response curve to find the optimal concentration for your specific cell type (primary vs. cell line) and conditions.
-
Cell Viability Issues: The process of isolating primary acinar cells can be harsh. Poor viability from the start will lead to a weak response. Signs of damage include cell debris, blebbing, and intracellular vacuoles.[8] Gentle handling and the use of appropriate media supplements are crucial.
-
Receptor Desensitization: Prolonged exposure to ceruletide can cause receptor desensitization. Secretion experiments are typically conducted over shorter time frames (e.g., 30-60 minutes).
-
Assay Problems: Ensure your amylase assay is being read within its linear range. If the reaction proceeds for too long, the substrate may become depleted, leading to inaccurate readings.[8]
Q4: What is the underlying signaling mechanism of ceruletide in acinar cells?
A4: Ceruletide is an analog of cholecystokinin (CCK) and binds to the CCK1 receptor, a Gq-protein coupled receptor.[3][9] At physiological concentrations, this binding activates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to oscillatory changes in intracellular calcium that drive zymogen granule fusion and amylase secretion.[3][10] At supramaximal concentrations, this signaling is altered, leading to a sustained, non-oscillatory peak in intracellular Ca²⁺, activation of protein kinase C (PKC), and inflammatory pathways like NF-κB.[1][3][5]
Data Presentation: Ceruletide Concentration and Expected Effects
The following tables summarize the typical effects of different ceruletide concentration ranges on pancreatic acinar cells.
Table 1: Concentration-Dependent Effects on Amylase Secretion
| Concentration Range | Expected Effect on Apical Secretion | Primary Mechanism |
| 10 pM - 100 pM | Increasing secretion | Physiological Ca²⁺ oscillations[10] |
| 100 pM - 1 nM | Maximal secretion | Optimal Ca²⁺ signaling for exocytosis |
| > 1 nM - 10 nM | Inhibition of secretion | Disruption of apical exocytosis, sustained Ca²⁺ rise[1][2] |
| > 10 nM | Strong inhibition of secretion | Redirection of exocytosis, cellular injury[1][2] |
Table 2: Pathophysiological Responses to Supramaximal Ceruletide
| Concentration | Typical Incubation | Observed Pathological Events |
| 10 nM | 1 - 24 hours | Induction of inflammatory markers (IL-6, TNF-α), NF-κB activation.[5][6] |
| 10 nM - 100 nM | 6 - 24 hours | Cytoplasmic vacuolization, apoptosis, necrosis.[4][5][7] |
| 100 nM | 24 hours | Significant decrease in cell viability, DNA fragmentation.[4][5] |
Experimental Protocols & Workflows
Protocol 1: Amylase Secretion Assay from Isolated Acini
-
Acinar Cell Isolation: Isolate pancreatic acini from mouse or rat pancreas using collagenase digestion. Handle the tissue gently to minimize damage.[8]
-
Preparation: Resuspend isolated acini in a buffered solution (e.g., HEPES-Ringer) containing BSA. Aliquot the acini into microcentrifuge tubes, ensuring at least three replicates per condition.[8]
-
Pre-incubation: Allow the cells to equilibrate at 37°C for 30 minutes in a shaking water bath.
-
Stimulation: Add ceruletide at various final concentrations (e.g., 10 pM to 100 nM) to the respective tubes. For control (unstimulated) tubes, add only the vehicle. Incubate at 37°C for 30 minutes.
-
Sample Collection: Centrifuge the tubes at low speed (e.g., 100 x g) for 2 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted amylase.[8]
-
Total Amylase: For a "total content" sample, lyse the cells in an unstimulated tube with detergent (e.g., Triton X-100).
-
Amylase Measurement: Measure the amylase activity in the supernatant and the "total content" sample using a commercial amylase assay kit.[8]
-
Calculation: Express the secreted amylase as a percentage of the total initial amylase content. Subtract the background (unstimulated) secretion from all stimulated values.
Caption: Workflow for a ceruletide-stimulated amylase secretion assay.
Troubleshooting Guide
This guide helps diagnose common experimental issues in a stepwise manner.
Problem: No or very low amylase secretion in response to ceruletide.
Caption: Troubleshooting logic for lack of secretory response.
Problem: High background (unstimulated) amylase release.
This is almost always a sign of poor cell health and membrane damage during the isolation procedure.[8] Damaged cells will leak their contents, including amylase, into the medium.
-
Solution 1: Reduce the duration and concentration of collagenase treatment during isolation.
-
Solution 2: Ensure all buffers are oxygenated and contain BSA to protect the cells.
-
Solution 3: Handle the acini with extreme care (e.g., use wide-bore pipette tips) to avoid mechanical shearing.
Signaling Pathways
Ceruletide stimulation of the pancreatic acinar cell initiates different signaling cascades depending on the concentration.
Caption: Ceruletide signaling pathways at physiological vs. supramaximal levels.
References
- 1. Supramaximal cholecystokinin displaces Munc18c from the pancreatic acinar basal surface, redirecting apical exocytosis to the basal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exocytosis occurs at the lateral plasma membrane of the pancreatic acinar cell during supramaximal secretagogue stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction of cerulein-induced cytokine expression and apoptosis in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supramaximal caerulein stimulation and ultrastructure of rat pancreatic acinar cell: early morphological changes during development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ceruletide Diethylamine Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ceruletide diethylamine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: Like many peptides, this compound is susceptible to degradation through several chemical and physical pathways. The primary factors influencing its stability in solution are:
-
pH: The pH of the solution is a critical factor. Peptides are most stable within a specific pH range, and deviations can lead to accelerated hydrolysis of peptide bonds or other pH-dependent reactions. For cholecystokinin (CCK) analogs, acidic conditions may be preferable to neutral or alkaline conditions to slow degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the peptide.
-
Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the modification of susceptible amino acid residues within the Ceruletide sequence, such as methionine.
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation pathways.
-
Enzymatic Degradation: If the solution is contaminated with proteases, they can enzymatically cleave the peptide bonds, leading to rapid degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the following storage recommendations:
| Storage Condition | Duration | Temperature | Notes |
| Short-term | Days to Weeks | 0 - 4 °C | For freshly prepared solutions intended for imminent use. |
| Long-term | Months | -20 °C | Recommended for aliquots to avoid repeated freeze-thaw cycles. |
| Extended-term | Months to Years | -80 °C | Ideal for archival storage of stock solutions. |
Data compiled from publicly available product information sheets.
It is highly recommended to prepare single-use aliquots of your stock solution to minimize degradation from repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For aqueous-based experiments, it is common practice to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the final concentration with the desired aqueous buffer.
Q4: How can I minimize oxidation of this compound in my solutions?
A4: The methionine residue in Ceruletide is susceptible to oxidation. To minimize this, consider the following precautions:
-
Use Degassed Buffers: Degassing your aqueous buffers by sparging with an inert gas like nitrogen or argon can significantly reduce the concentration of dissolved oxygen.
-
Work in an Inert Atmosphere: For highly sensitive experiments, preparing solutions inside a glove box with an inert atmosphere can prevent exposure to oxygen.
-
Include Antioxidants: In some formulations, antioxidants may be included to protect against oxidation. However, the compatibility and potential interference of any antioxidant with your specific assay must be carefully evaluated. A commercially available aqueous solution of this compound has been noted to contain sodium thiomalate as an antioxidant.[1]
Q5: What are the potential degradation pathways for this compound?
A5: Based on its peptide structure, the likely degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues, can occur, especially at non-optimal pH values.
-
Oxidation: The sulfur-containing side chain of the methionine residue is a primary site for oxidation, which can alter the peptide's conformation and activity.
-
Deamidation: The asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively, introducing a negative charge and potentially affecting biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older solutions. | Peptide degradation due to improper storage or handling. | - Prepare fresh solutions from lyophilized powder. - Ensure stock solutions are stored at or below -20°C in single-use aliquots. - Verify the pH of your experimental buffer. |
| Inconsistent experimental results between batches. | Variability in solution preparation or partial degradation of the peptide. | - Standardize your solution preparation protocol. - Use a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of your working solutions. - Minimize the time between solution preparation and experimental use. |
| Precipitation observed in the solution. | Poor solubility at the working concentration or in the chosen buffer. pH shift leading to aggregation. | - Ensure the initial stock concentration in DMSO is fully dissolved before diluting with aqueous buffer. - Evaluate the pH of the final solution. - Consider using a different buffer system or adding a solubilizing excipient (after validating for non-interference). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (approximately 1427.57 g/mol ), calculate the volume of DMSO required to achieve a 1 mM concentration.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Objective: To intentionally degrade this compound to an extent of 5-20% to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Acid Hydrolysis:
-
Mix an equal volume of the Ceruletide stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an equal volume of the Ceruletide stock solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals due to the generally faster rate of base-catalyzed hydrolysis.
-
At each time point, withdraw a sample, neutralize it with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the Ceruletide stock solution with a 3% H₂O₂ solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate aliquots of the Ceruletide stock solution at an elevated temperature (e.g., 60°C).
-
Analyze samples by HPLC at various time points.
-
-
Photolytic Degradation:
-
Expose aliquots of the Ceruletide stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
For each condition, compare the chromatograms of the stressed samples to that of a non-stressed control.
-
Identify the formation of new peaks (degradation products) and the decrease in the area of the main Ceruletide peak.
-
Aim for a 5-20% degradation of the parent compound for optimal method development.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Major degradation pathways for this compound in solution.
References
Addressing poor reproducibility in Ceruletide-based experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in Ceruletide-based experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during Ceruletide-induced pancreatitis experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in pancreatitis severity between animals in the same group. | 1. Inconsistent Ceruletide Solution: Improperly dissolved or degraded Ceruletide. 2. Injection Variability: Inaccurate dosing or inconsistent intraperitoneal (i.p.) injection technique. 3. Animal Factors: Differences in age, weight, or genetic background of the animals.[1] | 1. Solution Preparation: Prepare Ceruletide solution fresh for each experiment. Ensure complete dissolution; sonication may be required.[1][2] Store stock solutions appropriately (-20°C for powder, -80°C for solvent-based stocks) and avoid repeated freeze-thaw cycles.[1][3] 2. Dosing & Injection: Calibrate pipettes and use appropriate syringe sizes for accurate dosing. Ensure consistent i.p. injection placement to avoid injecting into other tissues. 3. Animal Standardization: Use animals of the same strain (e.g., C57BL/6 or BALB/c), age (typically 6-12 weeks), and weight range.[1] Acclimatize animals for at least one week before the experiment.[1] |
| Lower than expected pancreatitis severity (e.g., minimal edema, low serum amylase). | 1. Insufficient Ceruletide Dose: The dose may be too low for the specific animal strain or desired severity. 2. Ceruletide Inactivity: The peptide may have degraded due to improper storage or handling. 3. Timing of Analysis: Samples may be collected too early or too late to observe the peak of the inflammatory response. | 1. Dose Adjustment: Consult literature for appropriate dose ranges. For a mild acute pancreatitis model in mice, hourly i.p. injections of 50 µg/kg for 6-10 hours are common.[1] For a more severe model, co-administration of lipopolysaccharide (LPS) can be considered.[1][4] 2. Reagent Quality: Use high-purity Ceruletide from a reputable supplier. Follow storage and handling instructions meticulously.[5] 3. Time-Course Optimization: The peak of histological changes is typically observed 3-6 hours after the start of Ceruletide administration, with resolution beginning by 24 hours.[6] Conduct a pilot study to determine the optimal time point for analysis in your specific model. |
| Unexpected animal mortality. | 1. Excessive Pancreatitis Severity: The Ceruletide dose may be too high, or the animals may be particularly sensitive. 2. Off-target Effects: Although rare, severe systemic inflammation can lead to organ failure. | 1. Dose Reduction: If mortality is observed, reduce the Ceruletide dosage or the number of injections. 2. Animal Monitoring: Closely monitor animals for signs of distress throughout the experiment. Ensure ad libitum access to water, especially during the fasting period.[1] |
| Inconsistent histological findings. | 1. Tissue Processing Artifacts: Improper fixation or sectioning of the pancreas. 2. Subjective Scoring: Lack of a standardized scoring system for histological evaluation. | 1. Standardized Histology Protocol: Immediately fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.[1] Ensure proper embedding and sectioning techniques. 2. Blinded Scoring: Use a well-defined, semi-quantitative scoring system for edema, inflammatory cell infiltration, and acinar cell necrosis. Have a blinded pathologist or trained researcher perform the scoring. |
Frequently Asked Questions (FAQs)
Ceruletide Solution and Administration
Q1: How should I prepare and store Ceruletide solutions?
A1: Ceruletide is typically supplied as a lyophilized powder and should be stored at -20°C.[5] For stock solutions, dissolve the powder in a suitable solvent like sterile saline or DMSO.[1][2] It is recommended to prepare a concentrated stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution with sterile saline.[2] Aqueous solutions are not recommended for long-term storage.[5]
Q2: What is the recommended dosage and administration route for inducing acute pancreatitis in mice?
A2: The most common method for inducing a mild, edematous acute pancreatitis in mice is through hourly intraperitoneal (i.p.) injections of Ceruletide at a dose of 50 µg/kg for 6-10 hours.[1] The severity of pancreatitis is dependent on the dose and the number of injections.[7]
Experimental Model and Design
Q3: Which mouse strain is best for Ceruletide-induced pancreatitis experiments?
A3: C57BL/6 and BALB/c mice are commonly used and have been shown to develop reproducible pancreatitis.[1] It is crucial to be consistent with the strain used throughout a study to minimize variability.
Q4: Is fasting necessary before Ceruletide administration?
A4: Yes, mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[1] This helps to standardize the metabolic state of the animals and can reduce variability in the response to Ceruletide.
Q5: How can I induce a more severe, necrotizing pancreatitis?
A5: To induce a more severe form of acute pancreatitis, a single i.p. injection of lipopolysaccharide (LPS) at a dose of 10-15 mg/kg can be administered either immediately or one hour after the final Ceruletide injection.[1] This combination mimics the systemic inflammatory response seen in severe human acute pancreatitis.[1]
Data Analysis and Interpretation
Q6: What are the key parameters to measure for assessing pancreatitis severity?
A6: Key parameters include:
-
Biochemical analysis: Serum levels of amylase and lipase.[4]
-
Histological evaluation: Pancreatic edema, inflammatory cell infiltration, and acinar cell necrosis, typically assessed by H&E staining.[4]
-
Inflammatory markers: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum or pancreatic tissue.[4] Myeloperoxidase (MPO) activity in pancreatic tissue can be measured to quantify neutrophil infiltration.[1]
Q7: When is the best time to collect samples for analysis?
A7: For acute pancreatitis models, the peak of pancreatic injury is typically observed between 3 to 6 hours after the start of Ceruletide administration.[6] By 24 hours, the pancreas begins to show signs of recovery.[6] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific research question.
Experimental Protocols and Data
Ceruletide-Induced Acute Pancreatitis Protocol (Mouse Model)
-
Animal Preparation: Use 6-12 week old C57BL/6 mice, acclimatized for at least one week.[1] Fast the mice for 12-18 hours with free access to water.[1]
-
Ceruletide Solution Preparation: Prepare a fresh working solution of Ceruletide in sterile saline at a concentration that allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL).
-
Induction of Pancreatitis: Administer hourly intraperitoneal (i.p.) injections of Ceruletide (50 µg/kg) for a total of 6-10 hours.[1]
-
Sample Collection: Euthanize mice at a predetermined time point (e.g., 1-2 hours after the last injection).
-
Blood: Collect blood via cardiac puncture for serum separation and analysis of amylase and lipase.[1]
-
Pancreas: Carefully dissect the pancreas, weigh it, and divide it for different analyses.[1]
-
Histology: Fix a portion in 10% neutral buffered formalin.[1]
-
Biochemical assays (e.g., MPO): Snap-freeze a portion in liquid nitrogen and store at -80°C.
-
-
Quantitative Data Summary
| Parameter | Acute Pancreatitis Model | Chronic Pancreatitis Model | Reference |
| Animal Model | C57BL/6 or BALB/c mice, 6-12 weeks old | C57BL/6 mice, female | [1][4] |
| Ceruletide Dosage | 50-100 µg/kg | 50 µg/kg | [4] |
| Administration | 7-10 hourly i.p. injections | Repeated i.p. injections (e.g., 3 days/week for 4 weeks) | [4] |
| Key Indicators | Elevated serum amylase and lipase, pancreatic edema, acinar cell necrosis, inflammatory infiltration. | Glandular atrophy, immune cell infiltration, ductal distortion, fibrosis. | [4] |
Visualizations
Ceruletide-Induced Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 7. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
Minimizing mortality in severe acute pancreatitis models using Ceruletide.
Technical Support Center: Ceruletide-Induced Pancreatitis Models
Welcome to the technical support center for researchers utilizing Ceruletide (cerulein) to model severe acute pancreatitis (SAP). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve reproducible results while managing experimental mortality.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the cerulein-induced pancreatitis model?
A1: The cerulein-induced model is a widely used, non-invasive method for studying acute pancreatitis.[1] Cerulein, an analog of the hormone cholecystokinin (CCK), stimulates pancreatic acinar cells to secrete digestive enzymes.[1] At physiological doses, this process is normal. However, administering supramaximal (overdose) concentrations of cerulein leads to the premature intracellular activation of digestive zymogens (like trypsinogen), resulting in acinar cell injury, edema, an inflammatory response, and eventual cell death, mimicking the early stages of human acute pancreatitis.[2][3]
Q2: Why is the standard cerulein-only model considered "mild" with low mortality?
A2: The standard model, using only cerulein injections, typically induces a mild, edematous, and self-limiting form of pancreatitis.[2] The histological changes are generally mild, progress over a few hours, and resolve completely within a week.[1] Consequently, this model has very low to zero mortality, making it suitable for studying the initial intracellular events of pancreatitis but not for investigating the systemic complications and mortality associated with severe human pancreatitis.[4]
Q3: How can I increase the severity of the model to induce necrosis and mortality?
A3: To escalate the model from mild to severe acute pancreatitis (SAP), a "second hit" is often required. The most common method is the co-administration of lipopolysaccharide (LPS), an endotoxin.[5][6] Cerulein initiates the pancreatic injury, and a subsequent injection of LPS triggers a systemic inflammatory response, leading to pancreatic necrosis, hemorrhage, and multi-organ failure, which significantly increases the mortality rate.[5][7] The severity can also be modulated by increasing the number and duration of cerulein injections.[8][9]
Q4: What are the key factors that can influence the mortality rate in my experiments?
A4: Several factors can significantly impact model severity and mortality:
-
Dosing Regimen: The dose of cerulein, the number of injections, and the dose of LPS are the most critical factors.[9][10]
-
Animal Strain: Different mouse strains exhibit varying sensitivity. For instance, C3H/HeJ and CBA/J strains are known to develop more severe pancreatitis than C57BL/6J.[10]
-
Animal Age: Aged mice (e.g., 23-25 months) show significantly higher mortality rates (around 10%) and more severe tissue damage compared to young mice, which often show no mortality in the same model.[4][10]
-
Animal Health: Pre-existing health conditions or stress can affect the animal's response to the induction protocol.
Troubleshooting Guide
Problem: My mortality rate is unexpectedly high and inconsistent.
| Potential Cause | Troubleshooting Action |
| LPS Dose Too High | LPS is a potent inflammatory trigger. An excessive dose can cause rapid septic shock and high mortality unrelated to pancreatitis-specific pathways. Solution: Perform a dose-response study for LPS (e.g., starting from 5 mg/kg) to find a dose that induces the desired level of severity without causing excessive early mortality. |
| Animal Stress or Health Issues | Stressed or unhealthy animals are more susceptible. Solution: Ensure a proper acclimatization period (at least one week) before the experiment. Monitor animals for any signs of illness prior to induction. Ensure animals are fasted for approximately 12-18 hours before the first injection but have free access to water.[5][8] |
| Incorrect Injection Technique | Inaccurate intraperitoneal (i.p.) injection can cause injury to internal organs, leading to non-specific mortality. Solution: Ensure proper training on i.p. injection techniques. Injections should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8] |
| Contamination of Reagents | Bacterial contamination of saline, cerulein, or LPS solutions can introduce unintended pathogens, leading to sepsis. Solution: Prepare all solutions fresh under sterile conditions using sterile, pyrogen-free saline. |
Problem: The model is not severe enough; I'm observing zero mortality.
| Potential Cause | Troubleshooting Action |
| Insufficient Cerulein Stimulation | The number of cerulein injections may be inadequate to cause significant initial pancreatic injury. Solution: Increase the number of hourly cerulein injections from the typical 6-7 up to 10-12. The severity of pancreatitis is dependent on the duration of the injury.[8][9] |
| LPS Dose Too Low or Ineffective | The dose of LPS may be insufficient to trigger a robust systemic inflammatory response. Solution: Increase the dose of LPS. A common starting point for a severe model is 10 mg/kg.[5][7] Confirm the activity of your LPS lot, as potency can vary. |
| Resistant Animal Strain/Age | The chosen animal strain (e.g., C57BL/6J) may be more resistant, or the animals may be too young.[4][10] Solution: Consider using a more susceptible strain if your research goals allow. If studying age is not a primary factor, using older animals can increase severity.[4] |
| Timing of LPS Injection | The timing of the LPS injection relative to the cerulein administration is crucial. Solution: Administer LPS immediately or within one hour after the final cerulein injection to ensure the "second hit" occurs while the initial pancreatic injury is peaking.[5][7] |
Quantitative Data Summary
Table 1: Cerulein Dosing Regimens and Expected Outcomes in Mice
| Parameter | Mild Acute Pancreatitis | Severe Acute Pancreatitis |
|---|---|---|
| Inducing Agent(s) | Cerulein only | Cerulein + Lipopolysaccharide (LPS) |
| Typical Cerulein Dose | 50 µg/kg per injection[1][8] | 50 µg/kg per injection[5][7] |
| Cerulein Injection Frequency | 6 to 10 hourly intraperitoneal injections[8][11] | 6 to 7 hourly intraperitoneal injections[5][7] |
| Typical LPS Dose | N/A | 10-15 mg/kg, single i.p. injection[5][6] |
| Key Histological Features | Interstitial edema, inflammatory cell infiltration, acinar cell vacuolization[1] | Widespread edema, inflammatory infiltration, acinar cell necrosis, hemorrhage[5][12] |
| Expected Mortality | 0%[5] | Variable, can be significant depending on protocol (e.g., >30%)[3] |
Table 2: Factors Influencing Model Severity and Mortality
| Factor | Observation | Citation |
|---|---|---|
| Animal Age | Aged mice (23-25 months) exhibit ~10% mortality, while young mice (4-5 months) show none under the same cerulein protocol. | [4] |
| Number of Injections | Severity of pancreatitis, including necrosis, increases with the number of hourly cerulein injections (e.g., 8 injections cause more necrosis than 4). | [9] |
| Genetic Background | In trypsinogen mutant mice (T7K24R), cerulein-induced acute pancreatitis progresses to chronic pancreatitis with significant atrophy and fibrosis, unlike in wild-type mice. | [13] |
| Second Hit (LPS) | Adding LPS (10 mg/kg) after cerulein injections is a reliable method to convert a mild, edematous model into a severe, necrotizing model with higher mortality. |[5][7] |
Experimental Protocols & Visualizations
Protocol 1: Induction of Severe Acute Pancreatitis (Cerulein + LPS)
This protocol is designed to induce a severe, necrotizing form of acute pancreatitis with associated mortality.
1. Animal Preparation:
- Use 8-12 week old C57BL/6 mice.[11]
- Acclimatize animals for at least one week before the experiment.
- Fast mice for 12-18 hours prior to the first injection, with ad libitum access to water.[5]
2. Reagent Preparation:
- Cerulein Stock: Dissolve cerulein in sterile 0.9% saline to a concentration of 5 µg/mL.
- LPS Stock: Dissolve LPS (from E. coli O111:B4) in sterile 0.9% saline to a concentration of 1 mg/mL.
3. Induction Procedure:
- Administer intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg.[7] This corresponds to a 10 mL/kg injection volume from the stock solution.
- Repeat the cerulein injection every hour for a total of seven injections.[7]
- One hour after the final cerulein injection, administer a single i.p. injection of LPS at a dose of 10 mg/kg.[7]
- Control Group: Inject with an equivalent volume of sterile saline at all time points.
4. Monitoring and Endpoint Analysis:
- Monitor animals for signs of distress.
- Sacrifice animals at a predetermined time point (e.g., 24 hours after the first injection) for analysis.
- Collect blood for serum amylase and lipase analysis.[2][8]
- Harvest the pancreas for weighing (to assess edema) and histopathological scoring (H&E staining for edema, inflammation, and necrosis).[2]
Experimental Workflow Diagram
Caption: Workflow for inducing severe acute pancreatitis in mice.
Cerulein Signaling Pathway in Acinar Cells
Caption: Simplified signaling cascade of cerulein-induced pancreatitis.
Troubleshooting Logic for Mortality Rate
Caption: Decision tree for troubleshooting mortality in SAP models.
References
- 1. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance [mdpi.com]
- 4. AGE-DEPENDENT VULNERABILITY TO EXPERIMENTAL ACUTE PANCREATITIS IS ASSOCIATED WITH INCREASED SYSTEMIC INFLAMMATION AND THROMBOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 7. CTRP3 ameliorates cerulein-induced severe acute pancreatitis in mice via SIRT1/NF-κB/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 9. Duration of injury correlates with necrosis in caerulein-induced experimental acute pancreatitis: implications for pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction in the development of cerulein-induced acute pancreatitis by treatment with M40401, a new selective superoxide dismutase mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic progression of cerulein-induced acute pancreatitis in trypsinogen mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods for assessing pancreatitis severity besides amylase.
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods for assessing pancreatitis severity beyond serum amylase. The following sections detail the use of key biomarkers, clinical scoring systems, and imaging techniques in a question-and-answer format, complete with experimental protocols and troubleshooting advice.
Section 1: Alternative Biomarkers for Pancreatitis Severity
This section covers crucial biomarkers that offer greater specificity and prognostic value than amylase in the context of acute pancreatitis research.
Frequently Asked Questions (FAQs)
Q1: Why should our lab consider using serum lipase instead of, or in addition to, serum amylase?
A1: While both are pancreatic enzymes, lipase is now the preferred biomarker for diagnosing acute pancreatitis.[1] It offers greater sensitivity and specificity compared to amylase.[2][3] Lipase levels rise within 3-6 hours of symptom onset, peak at 24 hours, and remain elevated for 8 to 14 days, providing a wider diagnostic window than amylase, which normalizes within 5 days.[1] Concurrently measuring both enzymes adds minimal diagnostic value and increases costs.[1][2]
Q2: What is the role of C-Reactive Protein (CRP) in assessing pancreatitis severity?
A2: CRP is an acute-phase reactant synthesized by the liver in response to inflammation and is a valuable marker for predicting the severity of acute pancreatitis.[4][5] Elevated CRP levels, particularly when measured 48 hours after symptom onset, correlate well with the development of severe pancreatitis and pancreatic necrosis.[6][7] A common cutoff value indicating severe disease is ≥150 mg/L.[7][8]
Q3: Can Procalcitonin (PCT) help differentiate between sterile and infected pancreatic necrosis?
A3: Yes, Procalcitonin (PCT) is a significant biomarker for this purpose. While general inflammatory markers are elevated in pancreatitis, PCT levels rise substantially in response to bacterial infections.[9] Persistently high PCT levels after the first 72 hours of admission are a strong predictor of infected necrotizing pancreatitis (INP), a life-threatening complication.[10] A serum PCT level of ≥0.5 ng/mL is often considered a significant threshold for predicting infection.[11]
Q4: Our team is looking for a rapid, point-of-care test. Is there a suitable alternative biomarker?
A4: The urinary trypsinogen-2 dipstick test is a rapid, non-invasive option suitable for point-of-care screening.[12][13] Trypsinogen-2 is a pancreatic proenzyme that becomes highly elevated in the urine during acute pancreatitis.[14] The dipstick test provides a qualitative result within minutes and has demonstrated high sensitivity and specificity for diagnosing acute pancreatitis, making it an excellent tool for initial screening in an emergency setting.[12][15]
Experimental Protocols & Troubleshooting
Protocol 1: Quantitative Determination of C-Reactive Protein (CRP) via Sandwich ELISA
This protocol outlines a standard procedure for a sandwich ELISA to quantify CRP in serum or plasma samples.
Methodology:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for CRP.
-
Sample and Standard Preparation:
-
Binding: Pipette 100 µL of each standard, diluted sample, and control into the appropriate wells. Cover the plate and incubate for 1-2 hours at 37°C.[18] CRP in the samples binds to the immobilized antibody.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated monoclonal anti-human CRP antibody to each well. Cover and incubate for 1 hour at 37°C.[18]
-
Second Wash: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90-100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark. A blue color will develop.[18][19]
-
Stopping Reaction: Add 50 µL of Stop Solution (typically a strong acid like H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15-20 minutes of adding the Stop Solution.[4][19]
-
Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the CRP concentration of the samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the sample dilution factor (e.g., 500).[16]
Troubleshooting Guide: CRP ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for at least 20-30 minutes before use. |
| Improperly prepared reagents or expired kit. | Double-check all dilution calculations. Do not use reagents past their expiration date. | |
| Insufficient incubation times. | Adhere strictly to the incubation times specified in the protocol. | |
| High Background | Insufficient washing. | Ensure all wells are filled completely during each wash step and aspirated thoroughly. Increase the number of washes to five.[20] |
| High concentration of detection antibody. | Perform a titration to determine the optimal concentration of the HRP-conjugated antibody.[21] | |
| Contaminated substrate. | Use fresh substrate solution. Do not return unused substrate to the stock bottle. | |
| High Variability (Poor Precision) | Pipetting inconsistency. | Use calibrated pipettes and fresh tips for each standard and sample. Ensure there are no air bubbles when pipetting. |
| Inconsistent washing technique. | Use an automated plate washer if available for uniform washing.[20] | |
| Plate edge effects due to temperature gradients. | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. |
Protocol 2: Urinary Trypsinogen-2 Dipstick Test
This protocol describes a rapid, immunochromatographic test for the qualitative detection of trypsinogen-2 in urine.
Methodology:
-
Sample Collection: Collect a urine sample in a clean container. The test should be performed within 10 minutes of collection.[12]
-
Test Activation: Immerse the yellow dip area of the test strip into the urine sample. Hold it in the sample until the liquid front is seen entering the result area.[13]
-
Incubation: Remove the dipstick from the sample and place it on a flat, dry, horizontal surface.
-
Reading the Result: Read the result visually after 5 minutes at room temperature.[7][12]
-
Positive Result: Two blue lines appear (one control line and one test line). This indicates a urinary trypsinogen-2 concentration of 50 µg/L or higher.[22]
-
Negative Result: Only one blue line (the control line) appears.
-
Invalid Result: The control line does not appear. The test should be repeated with a new dipstick.
-
Troubleshooting Guide: Urinary Trypsinogen-2 Dipstick
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False Positive | Test performed too soon after ERCP (Endoscopic Retrograde Cholangiopancreatography). | Be aware that transient elevations can occur 1-4 hours post-ERCP. Interpret results in the context of clinical signs.[22] |
| Invalid Result (No Control Line) | Insufficient sample volume. | Ensure the dipstick is properly immersed in the urine until the liquid front is visible in the result window. |
| Expired or improperly stored test strip. | Check the expiration date on the packaging. Store dipsticks according to manufacturer instructions (typically at room temperature).[13] | |
| Procedural error. | Repeat the test with a new dipstick, carefully following the instructions. |
Section 2: Clinical Scoring Systems
Clinical scoring systems integrate multiple physiological and laboratory parameters to provide a standardized assessment of pancreatitis severity and predict outcomes like mortality and organ failure.
Frequently Asked Questions (FAQs)
Q1: Our research requires an early prediction of mortality risk within 24 hours of admission. Which scoring system is most suitable?
A1: The Bedside Index for Severity in Acute Pancreatitis (BISAP) score is an excellent choice for early risk stratification.[23] It uses five variables that are readily available within the first 24 hours of a patient's evaluation to predict in-hospital mortality.[24][25] Its simplicity makes it easier to calculate at the bedside compared to more complex systems like APACHE II.[23]
Q2: How does the APACHE II score work, and what are its main challenges in a research setting?
A2: The Acute Physiology and Chronic Health Evaluation (APACHE) II score is a widely used system that calculates a severity score based on 12 physiological variables, age, and chronic health status.[1][26] A key advantage is that it can be calculated at any time during a hospital stay to monitor a patient's condition.[27] However, its complexity is a major challenge; it requires numerous data points, and the calculation can be cumbersome without an automated tool.[1][28] Furthermore, variables like the Glasgow Coma Scale (GCS) can be difficult to assess accurately in sedated patients, potentially affecting the score's reliability.[28]
Q3: What is the CT Severity Index (CTSI), and when should it be determined?
A3: The CT Severity Index (CTSI) is a radiological scoring system used to assess the severity of acute pancreatitis based on contrast-enhanced computed tomography (CECT) findings.[29] It combines the Balthazar score (grading pancreatic inflammation and fluid collections) with a score for the extent of pancreatic necrosis.[30] The optimal timing for the first CECT assessment is 72-96 hours after symptom onset, as performing it earlier may underestimate the extent of necrosis.[30]
Methodologies for Scoring Systems
Methodology 1: Calculating the BISAP Score
The BISAP score is calculated from data obtained within the first 24 hours of admission. One point is assigned for each of the following criteria present:
-
B UN >25 mg/dL (8.9 mmol/L)
-
I mpaired Mental Status (Disorientation, lethargy, or coma)
-
S IRS (Systemic Inflammatory Response Syndrome) present (≥2 of the following: Temperature <36°C or >38°C; Heart rate >90 bpm; Respiratory rate >20/min; WBC <4,000 or >12,000 cells/mm³)
-
A ge >60 years
-
P leural Effusion detected on imaging
Interpretation:
-
Score 0-2: Associated with lower mortality (<2%).
-
Score 3-5: Associated with significantly increased mortality (>15%).
Methodology 2: Calculating the CT Severity Index (CTSI)
The CTSI is the sum of the Balthazar Grade points and the Pancreatic Necrosis points.
| Balthazar Grade (Pancreatic Inflammation) | Points |
| A: Normal Pancreas | 0 |
| B: Pancreatic enlargement | 1 |
| C: Peripancreatic inflammation | 2 |
| D: Single peripancreatic fluid collection | 3 |
| E: Two or more fluid collections and/or gas bubbles | 4 |
| Extent of Pancreatic Necrosis (on CECT) | Points |
| None | 0 |
| < 30% | 2 |
| 30% - 50% | 4 |
| > 50% | 6 |
Interpretation:
-
0-3 points: Mild pancreatitis
-
4-6 points: Moderate pancreatitis
-
7-10 points: Severe pancreatitis[29]
A Modified CTSI (MCTSI) also exists, which adjusts the scoring for necrosis and adds points for extrapancreatic complications.[31]
Section 3: Data Presentation & Visualization
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for assessing pancreatitis severity.
Table 1: Performance of Biomarkers for Diagnosing Acute Pancreatitis
| Biomarker | Sensitivity | Specificity | Source(s) |
| Serum Lipase | 85% - 96.6% | 82% - 99.4% | [18] |
| Serum Amylase | 62% - 95% | 68% - 99.1% | [18] |
| Urinary Trypsinogen-2 | 92.7% - 94.6% | 98.5% - 100% | [12][15] |
Table 2: Performance of Methods for Predicting Severe Acute Pancreatitis
| Method (Cutoff) | Sensitivity | Specificity | Area Under Curve (AUC) | Source(s) |
| BISAP (≥3) | 51% | 91% | 0.81 | [27] |
| APACHE II (≥8) | 56.0% | 89.4% | 0.78 | [27] |
| Ranson (≥3) | 25% | 90% | 0.69 | [27] |
| CTSI (≥3) | - | - | 0.69 | [27] |
| CRP (>150 mg/L at 48h) | 80% - 86% | 61% - 84% | - | [8] |
| Procalcitonin (>0.5 ng/mL) | 72% | 86% | 0.87 | [30] |
Diagrams and Workflows
References
- 1. Apache II Score [intensivecarenetwork.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. acb.org.uk [acb.org.uk]
- 4. novamedline.com [novamedline.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Clinical Utility and Measurement of Procalcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actimtest.com [actimtest.com]
- 8. youtube.com [youtube.com]
- 9. Procalcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glycerol interference in serum lipase assay falsely indicates pancreas injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Actim® Pancreatitis - Actim [actimtest.com]
- 14. msjonline.org [msjonline.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biogot.com [biogot.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Noninvasive rapid urinary trypsinogen‐2 dipstick test for early exclusion of post‐endoscopic retrograde cholangiopancreatography pancreatitis within hours after endoscopic retrograde cholangiopancreatography: Clinical diagnosis and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the BISAP Score in Predicting Severity and Prognoses of Acute Pancreatitis in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BISAP Score for Pancreatitis Mortality [mdcalc.com]
- 24. reference.medscape.com [reference.medscape.com]
- 25. APACHE II Score Calculator [nicehms.com]
- 26. droracle.ai [droracle.ai]
- 27. icucycle.com [icucycle.com]
- 28. radiopaedia.org [radiopaedia.org]
- 29. droracle.ai [droracle.ai]
- 30. The Value of BISAP Score for Predicting Mortality and Severity in Acute Pancreatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. radiopaedia.org [radiopaedia.org]
Technical Support Center: Anesthesia in Ceruletide-Induced Pancreatitis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ceruletide to induce pancreatitis in animal models. The choice of anesthesia can significantly impact experimental outcomes, and this resource aims to address common issues and provide clarity on best practices.
Troubleshooting Guide & FAQs
Q1: My control group, anesthetized with ketamine/xylazine, shows unexpected pancreatic changes. Why is this happening?
A1: The combination of ketamine and xylazine (Ket/Xyl) can independently influence pancreatic parameters, even without the induction of pancreatitis. Research has shown that Ket/Xyl administration in mice can alter pancreatitis responses.[1][2][3] Specifically, the xylazine component appears to be the primary mediator of these effects.[2] If you are observing baseline pancreatic edema or altered enzyme levels in your control group, it could be an effect of the anesthetic itself.
Troubleshooting Steps:
-
Re-evaluate your anesthetic protocol: Consider if the dose or timing of your Ket/Xyl administration could be a contributing factor.
-
Include an "anesthesia-only" control group: This group would receive the anesthetic but no ceruletide, to isolate the effects of the anesthesia.
-
Consider alternative anesthetics: If the effects of Ket/Xyl are interfering with your experimental readouts, you might consider switching to an inhalant anesthetic like isoflurane or sevoflurane.
Q2: I'm seeing inconsistent levels of serum amylase and lipase in my ceruletide-treated group anesthetized with ketamine/xylazine. What could be the cause?
A2: Studies have shown that pretreatment with a combination of ketamine and xylazine can lead to a reduction in serum amylase levels in a cerulein-induced pancreatitis model, while simultaneously increasing other markers of severity like trypsin activity and edema.[1][2] This paradoxical effect can lead to a misinterpretation of the severity of pancreatitis if you are relying solely on amylase and lipase levels.
Troubleshooting Steps:
-
Broaden your endpoint analysis: Do not rely solely on serum amylase and lipase. Incorporate histological analysis of the pancreas to assess edema, inflammatory cell infiltration, and necrosis. Also, consider measuring pancreatic trypsin activity.
-
Standardize your anesthesia protocol: Ensure that the time between anesthetic administration and sample collection is consistent across all animals.
Q3: Can the choice of anesthetic affect the inflammatory response in my ceruletide model?
A3: Yes, different anesthetics can have varying effects on the inflammatory response. For example, some studies suggest that ketamine may have anti-inflammatory properties. While direct comparisons in ceruletide models are limited, it's plausible that your choice of anesthetic could modulate the expression of inflammatory cytokines and the infiltration of immune cells in the pancreas.
Troubleshooting Steps:
-
Be consistent with your anesthetic: Use the same anesthetic agent at the same dose for all animals within a single experiment to ensure comparability.
-
Acknowledge the potential for anesthetic-induced immunomodulation: When interpreting your data, consider that the anesthetic may be influencing the inflammatory milieu of the pancreas.
-
Consult the literature for the immunomodulatory effects of your chosen anesthetic: Be aware of the known systemic effects of the anesthetic you are using.
Q4: I am concerned about the potential for propofol to induce pancreatitis. Is it a suitable anesthetic for my ceruletide experiments?
A4: There are numerous case reports and reviews that suggest an association between propofol administration and the development of acute pancreatitis in humans.[4][5][6][7][8] The proposed mechanisms include hypertriglyceridemia, hypersensitivity, or direct toxic effects on the pancreas.[4][8] Given this potential for inducing pancreatitis independently, using propofol as an anesthetic in a model where pancreatitis is the intended outcome could confound your results.
Recommendation:
It is advisable to avoid using propofol in ceruletide-induced pancreatitis models to prevent the introduction of a significant confounding variable. Inhalant anesthetics like isoflurane or sevoflurane are generally considered to have a lower risk of inducing pancreatitis.
Data on Anesthetic Effects
The following tables summarize the potential effects of different anesthetics on key outcome measures in ceruletide-induced pancreatitis. It is important to note that direct, head-to-head comparative studies are limited, and these tables are compiled from both direct evidence in pancreatitis models and inferences from studies in other fields.
| Anesthetic | Effect on Pancreatic Edema | Effect on Serum Amylase/Lipase | Effect on Inflammatory Markers | Histological Changes |
| Ketamine/Xylazine | Increased edema (primarily due to xylazine).[1][2] | Decreased serum amylase.[1] | May have anti-inflammatory effects (ketamine). | Increased trypsin activity.[1][2] |
| Isoflurane | No direct comparative data in ceruletide models. Generally considered to have minimal intrinsic effect. | No direct comparative data in ceruletide models. | Generally considered to have minimal immunomodulatory effects at standard doses. | No known direct effects on pancreatic histology. |
| Sevoflurane | No direct comparative data in ceruletide models. | No direct comparative data in ceruletide models. | May increase stress hormones (corticosterone), which could potentially modulate inflammation.[9] | No known direct effects on pancreatic histology. |
| Propofol | Potential to induce pancreatitis and associated edema.[5][6] | Potential to increase amylase and lipase due to risk of inducing pancreatitis.[5] | Can induce an inflammatory response if it causes pancreatitis. | Can cause necrotizing pancreatitis in susceptible individuals.[5][6] |
Experimental Protocols
Ceruletide-Induced Acute Pancreatitis in Mice
This protocol is a standard method for inducing a mild, reproducible acute pancreatitis.
Materials:
-
Ceruletide
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-12 weeks old)[10]
-
Anesthetic of choice (e.g., isoflurane, sevoflurane)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours before the first ceruletide injection, with free access to water.
-
Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline to a final concentration that allows for the administration of 50 µg/kg in a volume of 100-200 µL per mouse.[10][11][12]
-
Induction of Pancreatitis: Administer hourly intraperitoneal injections of ceruletide (50 µg/kg) for a total of 7 to 10 doses.[10] A control group should receive saline injections of the same volume and frequency.
-
Anesthesia and Sample Collection: At a predetermined time point after the final injection (typically 1-6 hours), anesthetize the mice using a consistent protocol.[12]
-
Blood Collection: Collect blood via cardiac puncture for the analysis of serum amylase and lipase.
-
Tissue Harvest: Perfuse the animals with saline, then dissect the pancreas for histological analysis and other molecular assays.
Visualizations
Signaling Pathway of Ceruletide-Induced Pancreatitis
Caption: Ceruletide binds to the CCK receptor, initiating a signaling cascade that leads to pancreatitis.
Experimental Workflow for Ceruletide Pancreatitis Model
Caption: A typical experimental workflow for a ceruletide-induced acute pancreatitis model in rodents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ketamine and xylazine effects in murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propofol Infusion and Acute Pancreatitis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol-Induced Severe Necrotizing Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abdominal Surgery | Severe necrotizing pancreatitis immediately after non-abdominal surgery under general anesthesia with propofol | springermedicine.com [springermedicine.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Intergenerational effects of sevoflurane in young adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
Ceruletide Solution Stability in Cell Culture Media: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store ceruletide stock solutions?
A1: For optimal stability, lyophilized ceruletide should be stored at -20°C or lower.[1] To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer like PBS.[1] Some suppliers recommend using 1% ammonium hydroxide for initial reconstitution to a concentration of 1 mg/ml, followed by dilution in your buffer of choice.[1] Once reconstituted, it is highly recommended to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[2] While a stock solution in a solvent like DMSO can be stored at -80°C for up to a year, it is generally advised to use freshly prepared solutions for experiments.[2][3]
Q2: What is the expected stability of ceruletide in cell culture media?
Q3: Can I expect ceruletide to be stable throughout a long-term cell culture experiment (e.g., 48-72 hours)?
A3: Based on the available data for the analogous peptide CCK-8 in plasma, it is likely that ceruletide will undergo some degradation over a 48-72 hour period in serum-containing cell culture media. The rate of degradation will depend on the specific cell type, the concentration of serum, and the overall culture conditions. For long-term experiments, it may be necessary to replenish the ceruletide-containing media at regular intervals to maintain a consistent effective concentration.
Q4: I observed precipitation after adding my ceruletide stock solution to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of ceruletide in cell culture media can be due to several factors, including exceeding its solubility limit, a "solvent shock" if the stock is in an organic solvent like DMSO, or interactions with media components. To prevent this, ensure your stock solution is fully dissolved before use. When adding a DMSO stock to your media, do so drop-wise while gently swirling the media to ensure rapid mixing and avoid localized high concentrations. Pre-warming the media to 37°C can also help. If precipitation persists, consider preparing a more dilute stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity of ceruletide in the experiment. | 1. Degradation of ceruletide: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the culture medium over the experimental duration. 2. Incorrect concentration: Errors in stock solution preparation or dilution. | 1. Prepare fresh ceruletide solutions from a new lyophilized stock. Aliquot and store at -80°C. For long-term experiments, consider replenishing the media with fresh ceruletide at set intervals. 2. Verify the calculations for stock and working solution concentrations. |
| High variability in experimental results between replicates. | 1. Inconsistent ceruletide concentration: Uneven distribution of the peptide in the culture wells or degradation occurring at different rates. 2. Cell-related variability: Differences in cell seeding density or metabolic activity. | 1. Ensure thorough but gentle mixing of the media after adding ceruletide. Use freshly prepared solutions for each experiment. 2. Standardize cell seeding protocols and ensure a homogenous cell suspension. |
| Precipitate formation in the cell culture medium. | 1. Solubility limit exceeded: The final concentration of ceruletide is too high for the aqueous environment of the cell culture medium. 2. Interaction with media components: Ceruletide may interact with salts or proteins in the medium, leading to precipitation. 3. pH or temperature changes: Suboptimal pH of the medium or temperature fluctuations can affect peptide solubility. | 1. Reduce the final working concentration of ceruletide. 2. Test the solubility of ceruletide in the basal medium without serum first. If using serum, the proteins may help to stabilize the peptide. 3. Ensure the cell culture medium is properly buffered to a physiological pH (typically 7.2-7.4) and maintain a constant temperature of 37°C. |
Quantitative Data on Peptide Stability
While specific data for ceruletide in cell culture media is limited, the following table summarizes the stability of the structurally and functionally similar peptide, cholecystokinin octapeptide (CCK-8), in plasma. This data can serve as a useful, albeit indirect, reference for estimating the potential stability of ceruletide in biological fluids.
| Peptide | Matrix | Half-life (t½) | Key Findings |
| Sulfated CCK-8 | Human Plasma | 50 minutes | The sulfated form is more stable than the unsulfated form. |
| Unsulfated CCK-8 | Human Plasma | 18 minutes | Degradation is primarily due to aminopeptidases. |
| Sulfated CCK-8 | Rat Plasma | 17 minutes | Degradation is faster in rat plasma compared to human plasma. |
| Unsulfated CCK-8 | Rat Plasma | 5 minutes | The unsulfated form is rapidly degraded in rat plasma. |
Data sourced from a study on the degradation of cholecystokinin octapeptide in human and rat plasma.
Experimental Protocols
Protocol for Assessing Ceruletide Stability in Cell Culture Media by HPLC
This protocol provides a framework for quantitatively assessing the stability of ceruletide in your specific cell culture medium over time.
1. Materials:
-
Ceruletide (lyophilized powder)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN), Trifluoroacetic acid (TFA) (HPLC grade)
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare Ceruletide Stock Solution: Reconstitute lyophilized ceruletide in sterile water or buffer to a known concentration (e.g., 1 mg/mL). Prepare single-use aliquots and store them at -80°C.
-
Incubation in Cell Culture Media:
-
In sterile tubes, dilute the ceruletide stock solution into the cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).
-
Prepare a control sample of ceruletide in the reconstitution buffer.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each tube.
-
Sample Preparation for HPLC:
-
To stop enzymatic degradation, immediately mix the collected aliquot with an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact ceruletide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact ceruletide based on the retention time of the time 0 sample.
-
Quantify the peak area of the intact ceruletide at each time point.
-
Calculate the percentage of remaining ceruletide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining ceruletide versus time to determine the degradation kinetics and half-life.
-
Visualizations
Ceruletide Signaling Pathway
Ceruletide acts as a potent agonist of cholecystokinin (CCK) receptors, primarily CCK1R and CCK2R.[4] Binding of ceruletide to these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: Ceruletide activates CCK receptors, leading to downstream signaling.
Experimental Workflow for Assessing Ceruletide Stability
The following diagram outlines the key steps in determining the stability of ceruletide in cell culture media.
Caption: Workflow for determining ceruletide stability in cell culture media.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. Cerulein-induced in vitro activation of trypsinogen in rat pancreatic acini is mediated by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Technical Support Center: Statistical Analysis of Dose-Response Studies with Ceruletide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceruletide. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Ceruletide?
Ceruletide is a decapeptide that acts as a potent cholecystokinin (CCK) receptor agonist.[1] Its primary mechanism involves activating CCK receptors on pancreatic acinar cells. This activation can lead to a disruption in the normal secretion of digestive enzymes, resulting in cytoplasmic vacuolization, acinar cell death, edema, and infiltration of inflammatory cells, which are characteristic of pancreatitis.[1][2] At high doses, Ceruletide can also activate NF-κB/Rel in vitro.[1]
Q2: We are observing high mortality in our aged mouse cohort during a chronic pancreatitis study. What could be the cause and how can we mitigate this?
Aged mice (e.g., 23-25 months) are more susceptible to the systemic effects of Ceruletide-induced pancreatitis, with potential mortality rates of around 10% within the first 24 hours.[3] This is often due to heightened systemic inflammation and thrombosis.[3] To address this, consider the following:
-
Use younger mice: If the experimental design permits, using younger adult mice (e.g., 8-12 weeks old) can significantly lower mortality.[3]
-
Adjust Ceruletide dosage: A dose-response pilot study is recommended to determine a lower, effective dose that induces pancreatitis in older animals without causing excessive toxicity.[3]
-
Provide supportive care: Ensure easy access to food and water, and closely monitor the animals for any signs of distress.[3]
Q3: The development of pancreatic fibrosis in our long-term Ceruletide model is inconsistent. How can we improve reproducibility?
Variability in fibrosis induction can stem from genetic differences in animal strains, inconsistencies in Ceruletide administration, and variations in the inflammatory response. To enhance reproducibility:
-
Standardize animal models: Use a consistent mouse strain and substrain, as different substrains can have varied responses to Ceruletide.[3]
-
Refine injection technique: Ensure consistent intraperitoneal injection placement and volume for all animals.[3]
-
Consider a co-insult model: The combination of Ceruletide with other agents, such as ethanol, has been shown to induce more robust and consistent fibrosis.[3]
-
Extend study duration: Longer periods of Ceruletide administration (e.g., 10-16 weeks) may lead to more uniform fibrotic development.[3]
Q4: What are the common statistical methods for analyzing dose-response data from Ceruletide studies?
For dose-response studies with three or fewer dose groups plus a placebo, Analysis of Variance (ANOVA) followed by multiple comparison procedures is a preferred method.[4] When a larger number of dose groups are used, regression analysis can provide greater utility and reliability for interpreting the dose-response relationship.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in serum amylase and lipase levels | Inconsistent timing of sample collection; Variation in Ceruletide administration | Standardize the time point for blood collection post-Ceruletide injection. Ensure precise and consistent intraperitoneal injection technique. |
| Unexpected animal mortality | Dose too high for the specific animal strain or age; Sepsis from non-sterile injection | Conduct a pilot dose-escalation study to determine the optimal dose. Ensure aseptic technique during drug preparation and injection.[5] |
| Lack of significant pancreatic inflammation | Insufficient dose of Ceruletide; Inadequate duration of treatment | Increase the dose of Ceruletide or the number of injections. Consider co-administration with a low dose of lipopolysaccharide (LPS) to enhance the inflammatory response.[5][6] |
| Ceruletide solution appears cloudy or precipitated | Poor solubility at the prepared concentration | Ceruletide can be dissolved in DMSO or water with sonication recommended for higher concentrations.[1] Prepare fresh solutions for each experiment and check for clarity before injection. |
Quantitative Data Summary
Table 1: Ceruletide Dosages for Inducing Pancreatitis in Mice
| Model | Mouse Strain | Ceruletide Dose | Administration Route & Schedule | Key Outcomes |
| Acute Pancreatitis | C57BL/6 | 50-100 μg/kg | Intraperitoneal injections, 7-10 hourly doses[6] | Elevated serum amylase and lipase, pancreatic edema, acinar cell necrosis, inflammatory infiltration[6] |
| Severe Acute Pancreatitis | C57BL/6J | 50 µg/kg (with LPS) | Ten daily intraperitoneal injections of Ceruletide, followed by a single 15 mg/kg LPS injection[5] | High mortality rate (up to 80% within 5 days), high expression of HMGB-1 in pancreatic tissue[5] |
| Chronic Pancreatitis | C57BL/6 | 50 μg/kg | Intraperitoneal injections, 3 days/week for 4 weeks[6] | Glandular atrophy, immune cell infiltration, ductal distortion[6] |
Table 2: Dose-Response of Ceruletide on Pain Threshold in Humans
| Ceruletide Dose (IV infusion) | Effect on Pain Threshold |
| 6 ng/kg/hr | Elevated threshold and tolerance to electrically and thermally induced pain[7] |
| 60 ng/kg/hr | Significantly increased threshold and tolerance to electrically and thermally induced pain, slightly more active than the lower dose[7] |
| 120 ng/kg/hr | Potent analgesic effects, significantly different from placebo[7][8] |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Mice
-
Animal Model: Use male C57BL/6 mice, 8-12 weeks old.[6]
-
Ceruletide Preparation: Dissolve Ceruletide in 0.9% NaCl to a final concentration for administering 50 μg/kg.[9]
-
Administration: Administer Ceruletide via intraperitoneal injection at a dose of 50 μg/kg. Repeat injections hourly for a total of 7 to 10 doses.[6]
-
Control Group: Inject a control group of mice with equal volumes of 0.9% NaCl.[9]
-
Endpoint Analysis: Euthanize mice at a predetermined time point after the final injection. Collect blood via cardiac puncture for serum analysis of amylase and lipase.[9] Harvest the pancreas for histological analysis (H&E staining) to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.[6]
Protocol 2: Induction of Chronic Pancreatitis in Mice
-
Animal Model: Use female C57BL/6 mice.[6]
-
Ceruletide Preparation: Prepare Ceruletide solution as described in the acute pancreatitis protocol.
-
Administration: Administer Ceruletide at 50 μg/kg via intraperitoneal injection, 3 days per week for a total of 4 weeks.[6]
-
Endpoint Analysis: Sacrifice mice 3 days after the last injection.[6] Harvest the pancreas for histological analysis to assess for glandular atrophy, infiltration of immune cells, and distorted or blocked ducts.[6]
Visualizations
Caption: Ceruletide Signaling Pathway in Pancreatic Acinar Cells.
References
- 1. Ceruletide | Spasms | TargetMol [targetmol.com]
- 2. Ceruletide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Dose response studies. II. Analysis and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceruletide increases threshold and tolerance to experimentally induced pain in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding variables in Ceruletide research.
Welcome to the Technical Support Center for Ceruletide Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling confounding variables in experiments involving Ceruletide.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the severity of Ceruletide-induced pancreatitis. What are the potential confounding variables?
A1: High variability in Ceruletide-induced pancreatitis models is a common issue. Several confounding variables can contribute to this, including:
-
Animal Strain and Sub-strain: Different mouse strains exhibit varied sensitivity to Ceruletide. For instance, FVB/N mice tend to develop more severe acute pancreatitis compared to C57BL/6N mice, showing greater edema, higher plasma amylase levels, and more extensive acinar cell necrosis.[1] Within the C57BL/6 strain, the C57BL/6J substrain is more susceptible to developing fibrosis in chronic pancreatitis models than the C57BL/6NHsd substrain.[2]
-
Sex: There are sex-dependent differences in the response to Ceruletide. In C57BL/6J mice, females may show a quicker onset and recovery from acute pancreatitis, whereas males can exhibit a more prolonged inflammatory response.[3] However, in some chronic pancreatitis models, no significant differences between sexes were observed.
-
Gut Microbiome: The composition of the gut microbiota can influence the progression and severity of pancreatitis.[4][5] Dysbiosis is associated with altered inflammatory responses in Ceruletide-induced models.[1][2][3][6][7]
-
Age: The age of the animals can affect the inflammatory response. It is crucial to use a narrow age range within an experimental cohort.[2]
-
Ceruletide Preparation and Administration: Inconsistent injection technique, errors in dose calculation, and the stability of the Ceruletide solution can all introduce variability.
-
Anesthesia: The type of anesthetic used can modulate the inflammatory response and digestive motility, potentially impacting the outcomes of the pancreatitis model.
Q2: Which mouse strain is recommended for a robust Ceruletide-induced pancreatitis model?
A2: The choice of mouse strain depends on the specific research question.
-
For studies requiring a more severe acute inflammatory response and higher susceptibility to fibrosis, the FVB/N strain may be more suitable than the C57BL/6 strain.[1][2]
-
The C57BL/6 strain is widely used and well-characterized, making it a good general-purpose model. However, be aware of substrain differences; for example, C57BL/6J mice are more prone to fibrosis in chronic models than C57BL/6NHsd mice.[2]
It is critical to consistently use the same strain and substrain throughout a study to minimize variability.
Q3: Should we use male or female mice for our Ceruletide experiments?
A3: The choice between male and female mice should be made based on the experimental goals, and the sex should be reported in any publications.
-
In acute pancreatitis models using C57BL/6J mice, females tend to have a more rapid onset and recovery, while males show a delayed and more prolonged inflammatory response with increased apoptosis.[3]
-
For some chronic pancreatitis models, studies have found no significant differences in the severity of injury and recovery between males and females.[8]
Given the potential for sex-based differences, it is advisable to either use a single sex or include both sexes and analyze the data accordingly.
Q4: How does the gut microbiome impact Ceruletide-induced pancreatitis?
A4: The gut microbiome plays a significant role in the pathogenesis of pancreatitis. In Ceruletide-induced chronic pancreatitis models, a distinct alteration in the gut microbiome composition is observed.[1][2][3][6][7] Key changes can include:
-
Changes in the abundance of major phyla, such as a decrease in Firmicutes and an increase in Bacteroidetes, Actinobacteria, and Verrucomicrobia.[2][7]
-
Enrichment of specific genera like Allobaculum, Prevotella, and Bacteroides in later stages of chronic pancreatitis.[1][3]
These changes in the gut microbiota are associated with the host's inflammatory response and can influence the severity of pancreatitis.
Q5: Are there any known off-target effects of Ceruletide that could confound our results?
A5: Yes, Ceruletide, as a cholecystokinin (CCK) analog, can have effects beyond the pancreas. It is known to act on CCK receptors in the central nervous system (CNS). These central effects could potentially confound studies focused on pancreatitis, especially if behavioral outcomes are being measured. For example, Ceruletide has been shown to influence the dopaminergic system in the brain. It is important to consider these potential off-target effects when designing experiments and interpreting results.[9][10]
Troubleshooting Guides
Issue: Inconsistent Pancreatitis Severity Between Experiments
| Potential Cause | Troubleshooting Steps |
| Animal Strain/Sub-strain Variation | Verify and record the exact strain and substrain of the animals from the vendor for each cohort. If possible, source all animals for a study from the same vendor and breeding colony. |
| Differences in Animal Age | Ensure all animals in an experiment are within a narrow age range (e.g., 8-10 weeks). |
| Sex Differences | Use animals of a single sex for the entire study. If both sexes are necessary, ensure equal distribution across experimental groups and analyze the data for sex-specific effects. |
| Ceruletide Solution Instability | Prepare Ceruletide solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. |
| Inconsistent Injection Technique | Standardize the intraperitoneal (i.p.) injection procedure. Ensure all personnel are trained on the same technique for volume, location, and depth of injection. |
Issue: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Anesthetic Overdose or Complications | Review and standardize the anesthesia protocol. Ensure accurate dosing based on body weight. Monitor animals closely during and after anesthesia for respiratory distress. Consider using a less depressive anesthetic agent. |
| Excessive Pancreatitis Severity | The combination of Ceruletide with other agents like lipopolysaccharide (LPS) can significantly increase severity and mortality.[2] If mortality is high, consider reducing the dose of Ceruletide or the co-administered agent. The FVB/N mouse strain is more susceptible and may require dose adjustments.[2] |
| Dehydration and Hypothermia | Provide thermal support during and after procedures. Administer subcutaneous fluids to prevent dehydration, especially with repeated Ceruletide injections that can cause fluid loss. |
Data Presentation: Quantitative Comparison of Confounding Variables
Table 1: Influence of Mouse Strain on Ceruletide-Induced Acute Pancreatitis Markers
| Parameter | C57BL/6N | FVB/N | Reference |
| Pancreatic Edema (% of body weight) | ~1.0% | ~1.5% | [1] |
| Plasma Amylase (U/L) | Lower | Higher | [1] |
| Inflammatory Cell Infiltration | Less Severe | More Severe | [1] |
| Acinar Cell Necrosis | Less Extensive | More Extensive | [1] |
Table 2: Sex-Dependent Differences in Ceruletide-Induced Acute Pancreatitis in C57BL/6J Mice
| Parameter | Female | Male | Reference |
| Time to Peak Pancreatitis | 12 hours | Day 2 | [3] |
| Recovery | Faster | Slower, with residual apoptosis | [3] |
| Apoptosis at Day 2 and 7 | Lower | Higher | [3] |
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Mice
This protocol is a standard method for inducing acute pancreatitis using Ceruletide.
Materials:
-
Ceruletide
-
Sterile 0.9% Saline
-
Mice (e.g., C57BL/6 or FVB/N, 8-12 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Ceruletide Solution:
-
Reconstitute Ceruletide powder in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile 0.9% saline to the final working concentration (e.g., 5 µg/mL). Prepare this solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh each mouse to calculate the precise injection volume.
-
-
Ceruletide Administration:
-
Administer Ceruletide via i.p. injection at a dose of 50 µg/kg.
-
Repeat the injections at hourly intervals for a total of 7-10 doses.[11]
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
Euthanize the mice at a predetermined time point after the final injection (e.g., 1-12 hours) for sample collection (blood for serum amylase and lipase, pancreas for histology and molecular analysis).
-
Protocol 2: Induction of Chronic Pancreatitis in Mice
This protocol describes a method for inducing chronic pancreatitis through repeated Ceruletide administration.
Materials:
-
Same as for acute pancreatitis induction.
Procedure:
-
Preparation of Ceruletide Solution:
-
Prepare the Ceruletide solution as described for the acute model.
-
-
Animal Preparation:
-
Weigh each mouse before each set of injections.
-
-
Ceruletide Administration:
-
Administer Ceruletide via i.p. injection at a dose of 50 µg/kg.
-
Give injections 3 days per week for a total of 4 weeks.[11]
-
-
Monitoring and Sample Collection:
-
Monitor animal weight and general health throughout the 4-week period.
-
Euthanize the mice at the end of the study (e.g., 3 days after the last injection) for the collection of pancreatic tissue for histological analysis of fibrosis and other chronic changes.[11]
-
Mandatory Visualizations
Signaling Pathways
Ceruletide initiates a cascade of intracellular signaling events upon binding to cholecystokinin (CCK) receptors on pancreatic acinar cells. These pathways are crucial in the pathogenesis of pancreatitis.
Caption: Ceruletide-induced intracellular signaling cascade.
Experimental Workflow
A typical workflow for a Ceruletide-induced pancreatitis study involves several key stages, from animal selection to data analysis. Controlling for confounding variables at each step is crucial for reproducible results.
Caption: Standard experimental workflow for Ceruletide research.
Logical Relationships of Confounding Variables
Understanding how different confounding variables can interact and influence the outcome of Ceruletide experiments is essential for robust experimental design.
Caption: Interplay of key confounding variables in Ceruletide studies.
References
- 1. Evidence for a role of mitogen-activated protein kinases in the treatment of experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK inhibition alleviates experimental acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mapk Signaling Is Required for Dedifferentiation of Acinar Cells and Development of Pancreatic Intraepithelial Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress kinase inhibition modulates acute experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Activation and Its Role in Pancreatic Acinar Cell Function | Pancreapedia [pancreapedia.org]
- 9. Ceruletide suppresses rotational behavior in lesioned rats via CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidural anaesthesia restores pancreatic microcirculation and decreases the severity of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ceruletide and L-arginine for Inducing Experimental Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
The induction of experimental acute pancreatitis is a cornerstone of research aimed at understanding the pathophysiology of the disease and developing novel therapeutic interventions. Among the various models available, chemical induction using agents like ceruletide and L-arginine are two of the most widely employed methods in rodents. This guide provides a comprehensive comparison of these two models, detailing their mechanisms of action, experimental protocols, and the resulting pathological features, supported by experimental data.
At a Glance: Ceruletide vs. L-arginine
| Feature | Ceruletide Model | L-arginine Model |
| Mechanism | Cholecystokinin (CCK) receptor agonist; induces acinar cell hyperstimulation. | Not fully elucidated; involves oxidative stress, nitric oxide pathways, and toxic metabolite production.[1] |
| Severity | Typically mild, edematous pancreatitis.[2] | Dose-dependent, ranging from mild to severe necrotizing pancreatitis.[2] |
| Onset & Peak Injury | Rapid onset, with peak injury around 12 hours.[3] | Slower onset, with peak injury at 72 hours.[1] |
| Reproducibility | Highly reproducible. | Reproducible, but severity can vary between rodent strains. |
| Clinical Relevance | Models mild, gallstone-like pancreatitis. | Models severe, necrotizing pancreatitis. |
Experimental Protocols
The choice of animal model and induction protocol is critical for achieving reproducible and relevant results. Below are typical protocols for inducing acute pancreatitis using ceruletide and L-arginine in mice and rats.
Ceruletide-Induced Pancreatitis
This model is favored for its high reproducibility and for mimicking mild, edematous pancreatitis.
Experimental Workflow:
References
A Comparative Guide to Ceruletide and Sincalide for Gallbladder Function Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ceruletide and sincalide, two cholecystokinetic agents used in the assessment of gallbladder function. The information presented is based on available scientific literature and aims to assist researchers and clinicians in understanding the nuances of their application, efficacy, and underlying mechanisms of action.
Introduction
Ceruletide and sincalide are analogues of the gastrointestinal hormone cholecystokinin (CCK) and are utilized to stimulate gallbladder contraction and evaluate its emptying capacity, typically quantified as the gallbladder ejection fraction (GBEF). While both agents serve a similar diagnostic purpose, their clinical use, administration protocols, and the extent of supporting quantitative data differ significantly. Sincalide is the only commercially available form of cholecystokinin in the United States for this indication and is the current standard for GBEF measurement via cholescintigraphy.[1] Ceruletide has been investigated as a cholecystokinetic agent, primarily in studies utilizing ultrasound or oral cholecystography.
Mechanism of Action and Signaling Pathways
Both sincalide and ceruletide exert their effects by binding to cholecystokinin receptors, predominantly the CCK-A (CCK1) subtype, which are abundant on the smooth muscle cells of the gallbladder.[2] Activation of these receptors initiates a downstream signaling cascade that leads to gallbladder contraction.
Sincalide Signaling Pathway:
Sincalide, a synthetic C-terminal octapeptide of CCK, binds to CCK-A receptors on gallbladder smooth muscle cells.[2] This binding activates a G-protein-coupled pathway, specifically involving Gαq/11. The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium. The increased cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in gallbladder emptying.
Ceruletide Signaling Pathway:
Ceruletide, a decapeptide, is also a potent cholecystokinetic agent with a direct spasmogenic effect on gallbladder muscle.[3] Its mechanism of action is understood to be through cholecystokinin receptors, similar to sincalide. However, detailed, direct comparative studies on the nuances of its signaling cascade in human gallbladder smooth muscle are less prevalent in the literature. It is presumed to follow a similar G-protein-coupled receptor pathway leading to increased intracellular calcium and muscle contraction.
Quantitative Data on Gallbladder Ejection
Direct comparative studies evaluating the efficacy of ceruletide and sincalide in gallbladder function tests using the same imaging modality are lacking in the published literature. The available data for each agent are presented below, with the important caveat that the methodologies for assessing gallbladder contraction were different.
| Agent | Dosage and Administration | Imaging Modality | Gallbladder Ejection/Contraction (%) | Reference |
| Sincalide | 0.02 µg/kg intravenous infusion over 60 minutes | Cholescintigraphy (HIDA scan) | Normal GBEF ≥38% | [1][4] |
| Ceruletide | 0.3 µg/kg intramuscular injection | Ultrasound | Maximal contraction: 47.5 ± 27.7% | [5] |
Experimental Protocols
Sincalide-Stimulated Cholescintigraphy
The standardized protocol for sincalide-stimulated cholescintigraphy to determine GBEF is as follows:
-
Patient Preparation: The patient is required to fast for a minimum of 4 hours prior to the examination to ensure a distended, bile-filled gallbladder.
-
Radiotracer Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) analogue (e.g., mebrofenin or disofenin) is administered intravenously.
-
Gallbladder Filling: Dynamic imaging is performed to monitor the uptake of the radiotracer by the liver and its excretion into the biliary system. Adequate filling of the gallbladder is confirmed, which typically occurs within 60 minutes.
-
Sincalide Infusion: Sincalide is administered as a continuous intravenous infusion at a dose of 0.02 µg/kg over 60 minutes.[1][4]
-
Image Acquisition: Dynamic images are acquired continuously throughout the sincalide infusion.
-
GBEF Calculation: A region of interest (ROI) is drawn around the gallbladder on the images. The GBEF is calculated using the following formula:
GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100
A GBEF of less than 38% is generally considered abnormal.[1]
Ceruletide-Stimulated Gallbladder Ultrasound
The protocol for assessing gallbladder contraction using ceruletide and ultrasound as described in the literature is as follows:
-
Patient Preparation: Patients are typically required to fast overnight.
-
Baseline Ultrasound: A baseline ultrasound of the gallbladder is performed to measure its initial volume.
-
Ceruletide Administration: Ceruletide is administered as an intramuscular injection, with a reported dose of 0.3 µg/kg.[5]
-
Serial Ultrasound Measurements: Gallbladder volume is measured serially via ultrasound at specific time points after the injection (e.g., every 15 minutes).
-
Calculation of Gallbladder Contraction: The percentage of gallbladder contraction is calculated based on the change in volume from baseline. The maximal contraction has been observed to occur at 30 minutes post-injection.[5]
Discussion and Conclusion
Sincalide-stimulated cholescintigraphy is the well-established and standardized method for the quantitative assessment of gallbladder function.[1] The infusion protocol and normal GBEF values are supported by multicenter studies.[1]
Ceruletide has demonstrated its efficacy as a cholecystokinetic agent, primarily in studies employing ultrasound.[5] While ultrasound is a non-invasive and readily available imaging modality, it is operator-dependent, and the calculation of gallbladder volume can be subject to variability. Furthermore, the intramuscular route of administration for ceruletide may lead to different pharmacokinetics compared to the intravenous infusion of sincalide.
The lack of direct comparative studies using a unified methodology makes it challenging to definitively compare the efficacy of ceruletide and sincalide. Future research directly comparing these two agents using the current gold standard of cholescintigraphy with a standardized infusion protocol would be invaluable for the scientific and clinical communities. Such studies would help to establish whether ceruletide offers a viable alternative to sincalide for the assessment of gallbladder function.
References
- 1. Sincalide-Stimulated Cholescintigraphy: A Multicenter Investigation to Determine Optimal Infusion Methodology and Gallbladder Ejection Fraction Normal Values | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Comparison of three protocols for gallbladder ejection fraction by hepatobiliary scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Pharmacology, clinical uses, and adverse effects of ceruletide, a cholecystokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiology.wisc.edu [radiology.wisc.edu]
- 5. Ultrasonic evaluation of gallbladder emptying with ceruletide: comparison to oral cholecystography with fatty meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Pancreatitis Biomarkers in the Ceruletide-Induced Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ceruletide-induced model of pancreatitis is a cornerstone in preclinical research, offering a reproducible and clinically relevant platform for studying the pathophysiology of acute and chronic pancreatitis and for evaluating novel therapeutic interventions. This guide provides a comprehensive comparison of key biomarkers used to validate this model, supported by experimental data and detailed protocols.
Principles of the Ceruletide-Induced Pancreatitis Model
Ceruletide, a cholecystokinin (CCK) analog, induces pancreatitis by hyperstimulating pancreatic acinar cells. This leads to premature intracellular activation of digestive enzymes, cellular injury, and a subsequent inflammatory cascade, mimicking the initial phases of clinical acute pancreatitis.[1] The severity of pancreatitis can be modulated by adjusting the dose and frequency of ceruletide administration, and co-administration with lipopolysaccharide (LPS) can be used to induce a more severe, necrotizing form of the disease.[2]
Key Biomarkers for Model Validation
The validation of the ceruletide-induced pancreatitis model relies on a multi-faceted approach, incorporating biochemical, inflammatory, and histological markers.
Biochemical Markers: Amylase and Lipase
Serum amylase and lipase are the most widely used biochemical markers for pancreatitis. Their levels dramatically increase following pancreatic injury due to their release from damaged acinar cells into the circulation.
Table 1: Comparison of Serum Amylase and Lipase Levels in Ceruletide-Induced Acute Pancreatitis in Mice
| Time Point Post-Induction | Serum Amylase (U/L) | Serum Lipase (U/L) | Fold Change (vs. Control) - Amylase | Fold Change (vs. Control) - Lipase |
| 0 hr (Control) | ~1,500 | ~100 | 1 | 1 |
| 4 hr | ~8,000 | ~1,500 | ~5.3 | ~15 |
| 8 hr | ~15,000 | ~3,000 | ~10 | ~30 |
| 12 hr | ~12,000 | ~2,500 | ~8 | ~25 |
| 24 hr | ~5,000 | ~800 | ~3.3 | ~8 |
Data are approximate and compiled from multiple sources. Actual values may vary depending on the specific experimental conditions and mouse strain.
Inflammatory Markers: Cytokines
Pro-inflammatory cytokines play a crucial role in the pathogenesis of pancreatitis. Their measurement provides insight into the inflammatory response within the pancreas and systemically.
Table 2: Comparison of Pro-Inflammatory Cytokine Levels in Ceruletide-Induced Acute Pancreatitis in Mice
| Time Point Post-Induction | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 hr (Control) | < 20 | < 30 | < 10 |
| 2 hr | ~150 | ~100 | ~50 |
| 4 hr | ~250 | ~500 | ~150 |
| 8 hr | ~150 | ~800 | ~100 |
| 12 hr | ~50 | ~400 | ~50 |
Data are approximate and compiled from multiple sources. Actual values may vary depending on the specific experimental conditions and mouse strain.
Histological Assessment
Histological analysis of pancreatic tissue is the gold standard for assessing the severity of pancreatitis. Key features include edema, inflammatory cell infiltration, and acinar cell necrosis.
Table 3: Histological Scoring System for Acute Pancreatitis
| Score | Edema | Inflammatory Cell Infiltration | Acinar Cell Necrosis |
| 0 | Absent | Absent | Absent |
| 1 (Mild) | Interlobular edema | Few inflammatory cells in ducts and lobules | < 5% of acinar cells |
| 2 (Moderate) | Interlobular and intralobular edema | Moderate infiltration in ducts and lobules | 5-20% of acinar cells |
| 3 (Severe) | Diffuse inter- and intralobular edema | Diffuse infiltration throughout the parenchyma | > 20% of acinar cells |
Comparison with Alternative Pancreatitis Models
While the ceruletide model is widely used for its reproducibility and clinical relevance to mild, edematous pancreatitis, other models offer advantages for studying different aspects of the disease.
Table 4: Comparison of Biomarker Performance in Different Acute Pancreatitis Models
| Model | Key Features | Amylase/Lipase Elevation | Cytokine Response | Histological Features | Primary Application |
| Ceruletide-Induced | Mild, edematous pancreatitis; reproducible.[1] | Rapid and significant increase. | Robust pro-inflammatory cytokine response. | Edema, inflammation, limited necrosis. | Studying early inflammatory events and mild pancreatitis. |
| L-Arginine-Induced | Severe, necrotizing pancreatitis.[3] | Significant but potentially delayed peak compared to ceruletide. | Strong and sustained cytokine storm. | Widespread acinar cell necrosis and hemorrhage. | Investigating severe pancreatitis and multi-organ failure. |
| Duct Ligation | Obstructive pancreatitis. | Gradual and sustained increase. | Moderate inflammatory response. | Progressive fibrosis and acinar cell atrophy. | Modeling chronic pancreatitis and ductal obstruction. |
Experimental Protocols
Ceruletide-Induced Acute Pancreatitis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer hourly intraperitoneal (i.p.) injections of ceruletide (50 µg/kg) for 7-10 hours.[4] For a severe model, a single i.p. injection of LPS (10 mg/kg) can be administered one hour after the final ceruletide injection.
-
Sample Collection: Euthanize mice at desired time points (e.g., 4, 8, 12, 24 hours) after the first injection. Collect blood via cardiac puncture for serum analysis and harvest the pancreas for histology and other tissue-based assays.
Biochemical Analysis
-
Serum Amylase and Lipase: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
Cytokine Analysis
-
ELISA: Measure serum or pancreatic homogenate levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
Histological Analysis
-
Tissue Processing: Fix pancreatic tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate slides in a blinded manner using a standardized histological scoring system (see Table 3).
Visualizing Key Processes
Signaling Pathway in Ceruletide-Induced Pancreatitis
Caption: Ceruletide-induced signaling cascade in pancreatic acinar cells.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating pancreatitis biomarkers.
References
Navigating the Nuances of Ceruletide-Induced Pancreatitis: A Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the ceruletide-induced pancreatitis model is a cornerstone of preclinical investigation. Its widespread use stems from its reported high reproducibility in mimicking the pathobiology of both acute and chronic pancreatitis. However, achieving consistent and comparable results across different laboratories requires a meticulous understanding of the variables that can influence experimental outcomes. This guide provides an objective comparison of methodologies, supported by experimental data, to enhance the reproducibility of ceruletide-induced findings.
The ceruletide model, first described in 1977, is valued for being non-invasive, economical, and adaptable across various species, including mice and rats.[1][2] Ceruletide, a cholecystokinin (CCK) analog, induces pancreatitis by hyperstimulating pancreatic acinar cells, leading to premature intracellular activation of digestive enzymes, acinar cell injury, edema, and an inflammatory response.[3][4] The severity of the induced pancreatitis can be modulated by adjusting the dose and frequency of ceruletide injections.[1][3]
While often cited for its reproducibility, it is crucial to recognize that "reproducibility" in this context refers to the consistent induction of pancreatitis under a specific, standardized protocol within a given laboratory. Inter-laboratory variability can arise from a number of factors, most notably the genetic background of the animal strain and subtle differences in experimental protocols.
Factors Influencing Reproducibility
Significant variations in the severity of ceruletide-induced pancreatitis have been observed between different mouse strains. For instance, FVB/N mice have been shown to develop more severe pancreatic edema, higher plasma amylase levels, and more extensive acinar cell necrosis compared to the C57BL/6N strain when subjected to the same induction protocol.[5] Even substrains of the widely used C57BL/6 mouse, such as C57BL/6J and C57BL/6N, can exhibit different degrees of chronic pancreatitis in response to repetitive ceruletide injections.[6][7]
To mitigate variability and enhance the comparability of data across studies, a thorough understanding and consistent application of experimental protocols are paramount.
Comparative Experimental Protocols
The following tables summarize common protocols for inducing acute and chronic pancreatitis using ceruletide, based on methodologies reported in the literature. These tables are intended to serve as a reference for standardizing experimental designs.
Table 1: Protocols for Ceruletide-Induced Acute Pancreatitis
| Parameter | Protocol 1 (Mild Acute) | Protocol 2 (Severe Acute) | Protocol 3 (Alternative) |
| Animal Model | Male C57BL/6 mice (8 weeks old)[3] | NIH female mice[8] | Male Wistar rats[9] |
| Ceruletide Dose | 50 µg/kg[10] | 50 µg/kg[11] | 20 µg/kg (subcutaneous) followed by 20 µg/kg (intravenous)[9] |
| Administration | 7-10 hourly intraperitoneal (i.p.) injections[10] | 10 daily i.p. injections followed by LPS[11] | One subcutaneous and one intravenous injection one hour apart[9] |
| Co-administration | None | Lipopolysaccharide (LPS) at 15 mg/kg[11] | None |
| Key Endpoints | Serum amylase and lipase, pancreatic edema, histology (H&E staining)[3][10] | Serum amylase, nitric oxide (NO), pancreatic SOD and MDA, histology[8] | Tissue trypsinogen, chymotrypsinogen, proelastase, cathepsin, serum amylase, histology[9] |
| Time to Peak Injury | 3-6 hours after first injection[1] | 3 hours after last injection[8] | Not specified |
Table 2: Protocols for Ceruletide-Induced Chronic Pancreatitis
| Parameter | Protocol 1 | Protocol 2 |
| Animal Model | 8-week-old mice[1] | Swiss albino mice[12] |
| Ceruletide Dose | 50 µg/kg[1] | 50 µg/kg[12] |
| Administration | Hourly i.p. injections for 6 doses, every other day for 4 weeks[1] | 6 consecutive daily i.p. injections, 3 days a week for 3 weeks[12] |
| Key Endpoints | Pancreatic fibrosis (collagen deposition), acinar cell atrophy, inflammation[1] | Plasma amylase and lipase, oxidative stress markers, hydroxyproline, pro-inflammatory and fibrotic protein expression (IHC, Western Blot), histology[12] |
Signaling Pathways and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the key signaling pathway activated by ceruletide and a typical experimental workflow for inducing and analyzing acute pancreatitis.
Caption: Ceruletide signaling pathway in pancreatic acinar cells.
Caption: A typical experimental workflow for ceruletide-induced acute pancreatitis.
Detailed Methodologies
Ceruletide-Induced Acute Pancreatitis (Mouse Model) [3]
-
Animal Preparation: Use male C57BL/6 mice (or other specified strain), 8 weeks of age. Acclimate animals for at least one week under standard laboratory conditions. Fast animals for 12-18 hours before the induction of pancreatitis, with free access to water.
-
Ceruletide Preparation: Dissolve ceruletide powder in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL). Further dilute the stock solution with saline to the desired working concentration (e.g., 5 µg/mL).
-
Induction: Administer ceruletide via intraperitoneal injections at a dose of 50 µg/kg. Repeat injections hourly for a total of 7 to 10 doses.
-
Euthanasia and Sample Collection: Euthanize mice at a predetermined time point after the first injection (e.g., 12 hours). Collect blood via cardiac puncture for serum analysis of amylase and lipase. Harvest the pancreas for histological examination and measurement of edema (pancreas weight to body weight ratio).
-
Histological Analysis: Fix the pancreas in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) to assess for interstitial edema, inflammatory cell infiltration, and acinar cell vacuolization and necrosis.
Ceruletide-Induced Chronic Pancreatitis (Mouse Model) [1]
-
Animal Preparation: Use 8-week-old mice of the desired strain.
-
Induction: Administer intraperitoneal injections of ceruletide at 50 µg/kg hourly for six doses.
-
Treatment Schedule: Repeat the 6-dose injection regimen every other day for a total of three treatments per week for four consecutive weeks.
-
Euthanasia and Sample Collection: Sacrifice mice 3 days after the last injection.
-
Analysis: Harvest the pancreas for histological analysis to assess for acinar cell atrophy, fibrosis (e.g., using Sirius Red or Masson's trichrome stain), and chronic inflammation.
By adhering to standardized protocols and being mindful of the inherent biological variables, researchers can significantly improve the reproducibility and comparability of findings from the ceruletide-induced pancreatitis model, thereby accelerating the translation of preclinical research to clinical applications.
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Models of Pancreatitis [e-ce.org]
- 5. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Degree of Cerulein-Induced Chronic Pancreatitis in C57BL/6 Mouse Substrains Lead to New Insights in Identification of Potential Risk Factors in the Development of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the degree of cerulein-induced chronic pancreatitis in C57BL/6 mouse substrains lead to new insights in identification of potential risk factors in the development of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Simplified model of induction of experimental acute pancreatitis with a supra-maximal dose of cerulein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 12. Cerulein-induced chronic pancreatitis in Swiss albino mice: An improved short-term model for pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pancreatic Physiology: A Comparative Guide to Ceruletide Alternatives
For researchers, scientists, and drug development professionals studying pancreatic function, ceruletide has long been a staple for inducing pancreatitis and stimulating enzyme secretion in experimental models. However, a nuanced understanding of its alternatives is crucial for designing robust and targeted studies. This guide provides an objective comparison of ceruletide with its primary alternatives, cholecystokinin (CCK) and bombesin, supported by experimental data, detailed protocols, and signaling pathway visualizations.
At a Glance: Ceruletide and Its Alternatives
Ceruletide, a decapeptide isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) analog. Its primary alternatives in pancreatic research are CCK itself, the endogenous hormone regulating pancreatic secretion, and bombesin, a peptide originally isolated from frog skin that acts through a distinct receptor but elicits similar physiological responses.
| Feature | Ceruletide | Cholecystokinin (CCK) | Bombesin |
| Receptor Target | CCK1 Receptor | CCK1 Receptor | Gastrin-Releasing Peptide Receptor (GRPR/BB2) |
| Primary Action | Stimulation of pancreatic enzyme secretion, induction of acute pancreatitis | Physiological stimulation of pancreatic enzyme secretion and gallbladder contraction | Stimulation of pancreatic enzyme secretion and gastrin release |
| Potency (Amylase Secretion) | High | Moderate to High | High |
| Pancreatitis Induction | Potent and widely used | Less potent than ceruletide in vivo | Can induce pancreatic edema, but less effective at inducing necrosis |
In-Depth Comparison: Efficacy in Pancreatic Enzyme Secretion
The primary function of these secretagogues in a research setting is to stimulate the secretion of digestive enzymes, such as amylase, from pancreatic acinar cells. Their efficacy is typically measured by a dose-response curve.
| Secretagogue | Optimal Concentration for Amylase Secretion (in vitro) | EC50 (Amylase Secretion) | Maximal Amylase Secretion |
| Ceruletide | ~0.1 - 1 nM | ~0.12 nM[1] | High, with marked inhibition at supramaximal concentrations[2] |
| Cholecystokinin (CCK-8) | ~0.1 - 1 nM | ~0.2 nM[3] | High, with inhibition at supramaximal concentrations[2] |
| Bombesin | ~1 - 10 nM | ~0.25 - 0.30 nM[1] | High, without significant inhibition at supramaximal concentrations[2] |
Note: EC50 values can vary between studies due to different experimental conditions. The data presented is a representative range.
Experimental Models: Induction of Acute Pancreatitis
Ceruletide is the most common agent for inducing a mild and reproducible form of acute pancreatitis in rodents.[4] Supramaximal stimulation with CCK analogs leads to intracellular trypsin activation, acinar cell injury, edema, and an inflammatory infiltrate.
| Parameter | Ceruletide-Induced Pancreatitis | CCK-Induced Pancreatitis | Bombesin-Induced Pancreatitis |
| Typical Dose (Mouse) | 50 µg/kg, hourly intraperitoneal injections for 6-12 hours[5][6][7] | Higher doses than ceruletide are generally required for a similar effect. | Can induce pancreatic edema at high doses, but does not reliably cause the degree of acinar cell necrosis seen with ceruletide.[2] |
| Histological Features | Edema, inflammatory cell infiltration, acinar cell vacuolization and necrosis.[4] | Similar to ceruletide, but may be less severe at equivalent doses. | Primarily edema with less prominent inflammatory infiltration and necrosis.[2] |
| Serum Amylase/Lipase | Significant elevation.[2] | Significant elevation. | Less pronounced or no significant elevation of serum enzymes.[2] |
Signaling Pathways: A Visual Guide
The distinct mechanisms of action of these secretagogues are rooted in the specific signaling cascades they activate upon receptor binding.
Ceruletide and Cholecystokinin (CCK) Signaling Pathway
Ceruletide and CCK bind to the CCK1 receptor, a Gq-protein coupled receptor. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.
Caption: CCK1 Receptor Signaling Cascade.
Bombesin Signaling Pathway
Bombesin binds to the Gastrin-Releasing Peptide Receptor (GRPR), which is also a Gq-protein coupled receptor. While it activates a similar downstream pathway involving PLC, IP3, and calcium mobilization, there are subtle differences in the downstream effectors and the lack of a high-dose inhibitory effect on secretion.
Caption: Bombesin Receptor Signaling Cascade.
Experimental Protocols
In Vivo Pancreatitis Induction in Mice
This protocol describes a common method for inducing acute pancreatitis using ceruletide.
Caption: In Vivo Pancreatitis Induction.
Materials:
-
Ceruletide (or alternative secretagogue)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Anesthetic and euthanasia agents
-
Blood collection tubes
-
Formalin or other fixative for histology
-
Equipment for serum enzyme analysis and histology
Procedure:
-
Animal Preparation: Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice overnight with free access to water to reduce variability in pancreatic stimulation.
-
Injections: Prepare a fresh solution of ceruletide in sterile saline. Administer hourly intraperitoneal injections of ceruletide at a dose of 50 µg/kg for a total of 6 to 12 injections.[5][6][7] The control group receives an equivalent volume of saline.
-
Sacrifice and Sample Collection: At a predetermined time point after the last injection (commonly 1, 6, 12, or 24 hours), sacrifice the animals. Collect blood via cardiac puncture for serum amylase and lipase analysis. Excise the pancreas for histological examination.
-
Analysis: Measure serum amylase and lipase levels. Fix the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess edema, inflammation, and necrosis.
In Vitro Amylase Secretion Assay from Isolated Pancreatic Acini
This protocol outlines the isolation of pancreatic acini and the subsequent measurement of secretagogue-stimulated amylase release.
Materials:
-
Collagenase (Type IV or V)
-
HEPES-buffered Ringer's solution
-
Bovine Serum Albumin (BSA)
-
Secretagogue of interest (Ceruletide, CCK, Bombesin)
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Acinar Cell Isolation:
-
Euthanize a mouse and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution and incubate at 37°C with gentle shaking to digest the connective tissue.
-
Mechanically disperse the tissue by gentle pipetting.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the isolated acini by centrifugation and resuspend in fresh buffer.
-
-
Amylase Secretion Assay:
-
Aliquot the acinar suspension into tubes.
-
Add varying concentrations of the secretagogue to the tubes and incubate at 37°C for a set time (e.g., 30 minutes).
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercially available kit and a spectrophotometer.
-
Express amylase secretion as a percentage of the total amylase content (supernatant + acinar pellet).
-
Conclusion: Selecting the Right Tool for the Job
The choice between ceruletide, CCK, and bombesin depends on the specific research question.
-
Ceruletide remains the gold standard for inducing a consistent and reproducible model of acute pancreatitis, making it ideal for studying the pathogenesis of the disease and for testing therapeutic interventions.
-
Cholecystokinin (CCK) is the more physiologically relevant secretagogue for studying the normal regulation of pancreatic enzyme secretion. However, its lower in vivo potency for inducing pancreatitis may be a limitation for some studies.
-
Bombesin offers a valuable tool for dissecting signaling pathways. Its ability to stimulate secretion without the high-dose inhibition seen with CCK analogs allows for the study of cellular responses to sustained stimulation. It is less suitable for inducing severe pancreatitis.
By understanding the distinct properties and mechanisms of these secretagogues, researchers can make informed decisions to advance our understanding of pancreatic physiology and pathology.
References
- 1. In vitro action of bombesin and bombesin-like peptides on amylase secretion, calcium efflux, and adenylate cyclase activity in the rat pancreas: a comparison with other secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of hyperstimulation by similar classes of secretagogues on the exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicarbonate and fluid secretion evoked by cholecystokinin, bombesin and acetylcholine in isolated guinea-pig pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic progression of cerulein-induced acute pancreatitis in trypsinogen mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ceruletide and Other CCK Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceruletide and other cholecystokinin (CCK) receptor agonists, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.
Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent and widely used CCK receptor agonist.[1][2][3] It shares significant structural and functional similarities with the endogenous hormone cholecystokinin (CCK), a key regulator of gastrointestinal function and a neurotransmitter in the central nervous system.[1][4][5] This guide will delve into a comparative analysis of Ceruletide against other notable CCK receptor agonists, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Agonist Potency and Efficacy
The potency of CCK receptor agonists can vary significantly depending on the specific analog, the receptor subtype (CCK1R or CCK2R), and the biological system being assayed.[6][7] Ceruletide has been consistently reported to be more potent than the endogenous ligand CCK in a number of experimental settings.[1][6]
| Agonist | Receptor Target(s) | Relative Potency/Efficacy | Experimental Model | Citation |
| Ceruletide (CRL) | CCK1R, CCK2R | - 114 times more potent than morphine in hot plate test- 15 times more potent than morphine in writhing test- 3-10 times more potent than cholecystokinin (CCK) in analgesic assays | Animal models of nociception | [1] |
| Ceruletide (CRL) | CCK1R | Equipotent on a molar basis with CCK33 and a synthetic CCK nonapeptide ([Thr28,Nle31]CCK[25-33]) for stimulating exocrine pancreatic secretion. | Conscious dogs with chronic gastric and pancreatic fistulas | [8] |
| Cholecystokinin-8 (CCK-8) | CCK1R, CCK2R | Standard for comparison (Potency = 1.00) | In vivo canine and rat pancreatic secretion; in vitro rat pancreatic secretion; in vivo and in vitro guinea pig gallbladder contraction | [7] |
| Cholecystokinin-33 (CCK-33) | CCK1R, CCK2R | - 2.2 times more potent than CCK-8 (canine pancreas)- 5.4 times more potent than CCK-8 (rat pancreas, in vivo)- 1.7 times more potent than CCK-8 (rat pancreas, in vitro)- 1.3 - 1.8 times more potent than CCK-8 (guinea pig gallbladder) | Various in vivo and in vitro models | [7] |
| Cholecystokinin-39 (CCK-39) | CCK1R, CCK2R | - 4.1 times more potent than CCK-8 (canine pancreas)- 2.1 times more potent than CCK-8 (rat pancreas, in vivo) | In vivo canine and rat pancreatic secretion | [7] |
| Pentagastrin | CCK2R | Did not affect the electrical behavior of myenteric neurons at 1 µM, whereas CCK-8 and Ceruletide did. | Guinea-pig ileum myenteric neurons in vitro | [9] |
Receptor Binding Affinity
The affinity of an agonist for its receptor is a critical determinant of its biological activity. The two primary CCK receptor subtypes, CCK1R and CCK2R, exhibit distinct ligand binding profiles. The CCK1 receptor shows a high affinity for sulfated CCK analogs, while the CCK2 receptor binds both sulfated and non-sulfated forms, as well as gastrin, with high affinity.[10][11]
| Ligand | Receptor Subtype | Binding Affinity (Ki or IC50) | Citation |
| Cholecystokinin-8 (CCK-8) | CCK1R | ~0.6-1 nM (Ki) | [12] |
| Cholecystokinin-58 (CCK-58) | CCK1R | ~0.6-1 nM (Ki) | [12] |
| Desulfated CCK-8 | CCK1R | ~500-fold lower affinity than sulfated CCK-8 | [12] |
| Gastrin | CCK1R | ~1,000-10,000-fold lower affinity than sulfated CCK-8 | [12] |
| Cholecystokinin-8 (CCK-8) | CCK2R | ~0.3–1 nM (Ki) | [12] |
| Cholecystokinin-58 (CCK-58) | CCK2R | ~0.3–1 nM (Ki) | [12] |
| Gastrin | CCK2R | ~0.3–1 nM (Ki) | [12] |
| Desulfated CCK-8 | CCK2R | ~0.3–1 nM (Ki) | [12] |
| Cholecystokinin Tetrapeptide (CCK-4) | CCK2R | ~10-fold lower affinity than CCK-8 | [12] |
Signaling Pathways of CCK Receptors
Upon agonist binding, both CCK1 and CCK2 receptors, which are G protein-coupled receptors (GPCRs), primarily signal through the Gq family of G proteins.[11][13] This initiates a cascade of intracellular events, leading to the physiological responses associated with CCK receptor activation.
Furthermore, studies have indicated the involvement of other signaling molecules, such as phosphoinositide 3-kinases (PI3Ks) and protein kinase C (PKC), in the downstream effects of CCK receptor activation, particularly for the CCK2 receptor-mediated MAP kinase pathway.[14]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize CCK receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the CCK receptors.
Objective: To quantify the affinity of Ceruletide and other agonists for CCK1 and CCK2 receptors.
Materials:
-
Cell membranes expressing the target CCK receptor subtype (e.g., from transfected cell lines or native tissues like pancreas or brain).[15]
-
Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).[16]
-
Unlabeled competitor agonists (Ceruletide, CCK-8, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% BSA).[16][17]
-
Wash buffer (ice-cold binding buffer).[16]
-
Glass fiber filters and a cell harvester or filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor agonist in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16]
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value (inhibitory constant).
In Vivo Pancreatic Secretion Assay
This in vivo model assesses the ability of CCK receptor agonists to stimulate pancreatic enzyme secretion.
Objective: To compare the in vivo potency of Ceruletide and other agonists in stimulating pancreatic secretion.
Animal Model:
-
Rats or dogs fitted with chronic pancreatic fistulas to allow for the collection of pancreatic juice.[8][18]
Procedure:
-
Anesthetize the animal (e.g., with urethane for terminal experiments in rats).[18]
-
Surgically expose the common bile duct and cannulate it at the point of entry into the duodenum to collect pancreatic juice.
-
After a basal collection period, administer the CCK receptor agonist intravenously, either as a bolus injection or a continuous infusion.
-
Collect pancreatic juice samples at regular intervals.
-
Measure the volume of pancreatic juice and determine the concentration of digestive enzymes (e.g., amylase, lipase) and protein.[18][19]
-
Plot dose-response curves to compare the potency and efficacy of the different agonists.
Conclusion
Ceruletide stands out as a highly potent CCK receptor agonist, often exhibiting greater potency than the endogenous ligand CCK in various biological assays. The comparative data presented in this guide, derived from a range of in vitro and in vivo experiments, underscores the nuances in the pharmacological profiles of different CCK receptor agonists. The choice of agonist for research or therapeutic development will depend on the desired potency, receptor selectivity, and the specific biological context. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting studies in this field. Further head-to-head clinical studies are warranted to fully elucidate the comparative therapeutic potential of these compounds.
References
- 1. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exocrine pancreatic secretion in response to a new CCK-analog, CCK33 and caerulein in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cholecystokinin, caerulein and pentagastrin on electrical behavior of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of caerulein-related peptides on cholecystokinin receptor bindings in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The action of scretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison between the synthetic cholecystokinin analogues caerulein and Thr28NlE31CCK25-33(CCK9) with regards to plasma bioactivity, degradation rate and stimulation of pancreatic exocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Translational Relevance of the Ceruletide Pancreatitis Model: A Comparative Guide
The ceruletide-induced pancreatitis model is a widely utilized and well-characterized experimental tool for studying the pathophysiology of both acute and chronic pancreatitis.[1] As an analogue of cholecystokinin (CCK), ceruletide administration at supramaximal doses induces a mild, reproducible, and self-limiting form of acute pancreatitis that closely mimics the early stages of the human disease.[1][2][3] This guide provides a comprehensive comparison of the ceruletide model with other common pancreatitis models, detailed experimental protocols, and an overview of the relevant signaling pathways to assist researchers in evaluating its translational relevance for drug development and mechanistic studies.
Comparative Analysis of Pancreatitis Models
The selection of an appropriate animal model is critical for the successful translation of preclinical findings. The following table compares the key characteristics of the ceruletide model with other frequently used rodent models of pancreatitis.
| Feature | Ceruletide-Induced Model | L-Arginine-Induced Model | Bile Duct Infusion Model | Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model |
| Induction Method | Intraperitoneal or intravenous injections of ceruletide, a CCK analog.[1][2] | Intraperitoneal injection of a high dose of L-arginine.[1][2] | Retrograde infusion of sodium taurocholate into the pancreatic duct.[2] | Feeding a specialized diet deficient in choline and supplemented with ethionine.[1][2] |
| Disease Severity | Mild to moderate, edematous pancreatitis.[1][2] Severity can be modulated by the dose and number of injections.[1] | Severe, necrotizing pancreatitis with a high mortality rate.[1][2] | Severe, necrotizing pancreatitis that closely mimics gallstone-induced pancreatitis.[2][4] | Acute hemorrhagic pancreatitis with a very high mortality rate.[1][2] |
| Key Pathological Features | Interstitial edema, inflammatory cell infiltration, acinar cell vacuolization, and apoptosis.[1][2] | Widespread acinar cell necrosis, inflammation, and potential for multi-organ failure.[2] | Pancreatic necrosis, hemorrhage, and significant inflammation.[3] | Hemorrhagic pancreatitis with extensive fat necrosis.[3] |
| Advantages | Highly reproducible, non-invasive, low mortality, and allows for the study of early cellular events.[1][2][5] | Induces severe pancreatitis, useful for studying necrosis and systemic inflammation.[1] | Clinically relevant to gallstone pancreatitis, induces severe disease.[2] | Non-invasive induction method.[3] |
| Limitations | Induces a mild form of pancreatitis that may not fully represent severe human disease. The role of CCK hyperstimulation is not a common cause of human pancreatitis.[2][6] | High mortality rate can make therapeutic studies challenging. The pathogenic mechanism is not fully understood.[2] | Invasive surgical procedure with high technical variability.[3] | Limited to young female mice, costly, and requires careful monitoring.[1][2] |
| Translational Relevance | Excellent for studying the initial phases of acinar cell injury, inflammation, and signaling pathways relevant to mild acute pancreatitis.[1][2] Also used to model chronic pancreatitis through repeated injections.[2][7] | Relevant for studying severe necrotizing pancreatitis and its systemic complications.[8] | Highly relevant for studying the pathogenesis of gallstone-induced pancreatitis.[2] | Utility is debated due to high mortality and specific animal requirements.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standardized protocols for inducing acute and chronic pancreatitis using ceruletide in mice.
Induction of Acute Pancreatitis
This protocol is designed to induce a mild, edematous acute pancreatitis.
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.[7] Animals should be fasted for 12 hours prior to the experiment with free access to water.[5]
-
Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline to a final concentration of 5 µg/mL.
-
Induction: Administer intraperitoneal (IP) injections of ceruletide at a dose of 50 µg/kg.[5][7] Injections are given hourly for a total of 7 to 10 doses.[7] Control animals receive saline injections following the same schedule.
-
Co-administration of LPS (Optional): To induce a more severe form of acute pancreatitis, a single IP injection of lipopolysaccharide (LPS) at 15 mg/kg can be administered one hour after the final ceruletide injection.[9]
-
Sample Collection: Mice are typically euthanized 12 hours after the first injection for tissue and blood collection.[8] Pancreas tissue can be used for histology and molecular analysis, while serum is used to measure amylase and lipase levels.[5]
Induction of Chronic Pancreatitis
This protocol involves repeated episodes of acute pancreatitis to induce chronic changes.
-
Animal Model: Female C57BL/6 mice are often used.[7]
-
Ceruletide Preparation: Prepare ceruletide as described for the acute model.
-
Induction: Administer IP injections of ceruletide at a dose of 50 µg/kg.[7] Injections are given 3 days per week for a total of 4 weeks.[7]
-
Sample Collection: Mice are sacrificed 3 days after the last injection.[7] Pancreatic tissue is collected for histological analysis to assess for features of chronic pancreatitis such as glandular atrophy, immune cell infiltration, and fibrosis.[7]
Signaling Pathways in Ceruletide-Induced Pancreatitis
Supramaximal stimulation of pancreatic acinar cells with ceruletide activates several key signaling pathways that are also implicated in human pancreatitis. This activation leads to premature activation of digestive enzymes, inflammation, and cell death.
Caption: Signaling cascade initiated by ceruletide in pancreatic acinar cells.
The binding of ceruletide to cholecystokinin (CCK) receptors on acinar cells triggers a cascade of intracellular events.[7] This leads to a massive increase in intracellular calcium, which is a key initiating event.[1] This calcium overload results in the premature activation of digestive enzymes, such as trypsin, within the acinar cells.[2] Concurrently, oxidative stress is induced through the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][10] These events activate oxidant-sensitive transcription factors including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as other signaling molecules like signal transducer and activator of transcription 3 (STAT3) and mitogen-activated protein kinases (MAPKs).[10] The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which recruit inflammatory cells to the pancreas, amplifying the inflammatory response and leading to tissue damage.[10][11]
Experimental Workflow
A typical experimental workflow for evaluating a novel therapeutic agent using the ceruletide-induced acute pancreatitis model is outlined below.
Caption: Workflow for testing therapeutics in the ceruletide pancreatitis model.
Conclusion: Translational Relevance
The ceruletide-induced pancreatitis model remains a cornerstone in pancreatitis research due to its high reproducibility and its ability to recapitulate key features of the early stages of human acute pancreatitis, namely inflammation, edema, and acinar cell injury.[1][2] While it does not fully replicate the severe necrotizing form of the disease, its mild and self-limiting nature is a significant advantage for studying the initial molecular and cellular events that trigger the inflammatory cascade.[1][5] Furthermore, its adaptability for inducing chronic pancreatitis through repeated administrations enhances its utility for studying disease progression and fibrosis.[2][7]
For drug development professionals, this model is particularly valuable for screening compounds aimed at mitigating inflammation and early acinar cell damage. The well-defined signaling pathways activated in this model provide clear molecular targets for therapeutic intervention. However, researchers should remain cognizant of the model's limitations, particularly the mild disease phenotype and the specific induction mechanism, which is not a common etiology in humans.[2][6] For studies focused on severe necrotizing pancreatitis or specific etiologies like gallstone obstruction, complementary models such as L-arginine or bile duct infusion should be considered. Ultimately, the ceruletide model is a robust and translationally relevant tool for investigating the fundamental mechanisms of pancreatitis and for the initial preclinical evaluation of novel anti-inflammatory and cytoprotective therapies.
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Models of Pancreatitis [e-ce.org]
- 5. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 9. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 10. Oxidative stress and inflammatory signaling in cerulein pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Central Nervous System Effects of Ceruletide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central effects of Ceruletide, a decapeptide analogue of cholecystokinin (CCK), and its various synthetic analogs. Ceruletide has garnered significant interest for its potent and diverse pharmacological activities within the central nervous system (CNS), including analgesic, sedative, and antipsychotic-like effects. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and drug development in this area.
Comparative Analysis of Central Effects
Ceruletide and its analogs exert a wide range of effects on the central nervous system, primarily through their interaction with cholecystokinin (CCK) receptors, particularly the CCK-A and CCK-B subtypes which are differentially distributed throughout the brain.[1][2] The pharmacological profile of these peptides is highly dependent on their amino acid sequence and structural modifications, which influence their receptor binding affinity, potency, and selectivity.[1]
Analgesic Effects
Ceruletide has demonstrated potent analgesic properties in various preclinical and clinical studies.[3][4][5][6][7] Its antinociceptive effects are observed in response to thermal, mechanical, and chemical pain stimuli.[5] Structure-activity relationship studies have revealed that the C-terminal octapeptide of CCK is crucial for its biological activity, with modifications to this region significantly impacting analgesic potency.[1][3]
Sedative and Motor Effects
Beyond analgesia, Ceruletide and certain analogs induce sedative effects, characterized by a reduction in spontaneous locomotor activity, ptosis (eyelid drooping), and catalepsy.[1][8][9][10] These effects are thought to be mediated, in part, by the modulation of central dopaminergic pathways.[11][12] Comparative studies have shown that structural alterations can dissociate the sedative effects from other central actions, offering a potential avenue for developing more selective therapeutic agents.[1]
Anticonvulsant Activity
Several studies have reported the anticonvulsant properties of Ceruletide and its analogs, demonstrating their ability to protect against seizures induced by various chemical convulsants.[1] This effect highlights the potential of these peptides in the exploration of novel anti-epileptic therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the potency and receptor binding affinities of Ceruletide and its key analogs.
Table 1: Comparative Potency of Ceruletide and Analogs on Central Effects in Mice
| Compound | Analgesia (Hot Plate Test) - Relative Potency (Ceruletide = 1) | Inhibition of Rearing Activity - Relative Potency (Ceruletide = 1) | Antagonism of Methylphenidate-induced Gnawing - Relative Potency (Ceruletide = 1) |
| Ceruletide | 1.00 | 1.00 | 1.00 |
| CCK-8 | 0.3 - 0.1[3] | - | - |
| [des-SO3H]-Ceruletide | Inactive[1] | Inactive[1] | Inactive[1] |
| Shortened Analogs (by 5 amino acids) | Inactive[1] | Inactive[1] | Inactive[1] |
| Nle8-CER-(4-10) | Weak Activity[8] | - | - |
Note: Relative potencies are derived from studies comparing equimolar doses. The specific experimental conditions may vary between studies.
Table 2: Comparative Binding Affinities of Ceruletide and Analogs for CCK Receptors in the Brain
| Compound | CCK-A Receptor Affinity (IC50/Ki, nM) | CCK-B Receptor Affinity (IC50/Ki, nM) |
| Ceruletide | High[13] | High[13] |
| CCK-8 | High | High |
| [des-SO3H]-Ceruletide | Markedly Decreased[13] | Slightly Decreased[13] |
| Deamidated/Oxidized Analogs | Greatly Decreased[13] | Greatly Decreased (more pronounced than for CCK-A)[13] |
Note: Specific IC50/Ki values can vary depending on the radioligand and tissue preparation used in the binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments cited in this guide.
Hot Plate Test for Analgesia
This method is used to assess the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature is used.
-
Animal Model: Male mice are typically used.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a specified time before the test.
-
The latency to response is measured at different time points post-administration to determine the peak effect and duration of action.
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15][16][17][18]
-
Surgical Procedure:
-
Animals (typically rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).
-
The cannula is secured with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.[14]
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The test compound is administered, and sample collection continues to monitor changes in neurotransmitter levels.
-
-
Neurochemical Analysis:
-
The concentration of neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).
-
Assessment of Catalepsy
Catalepsy, a state of motor immobility, can be assessed using the bar test.[9][10][19]
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) above a flat surface.
-
Animal Model: Mice or rats are used.
-
Procedure:
-
The animal's forepaws are gently placed on the bar.
-
The time it takes for the animal to remove both forepaws from the bar is recorded.
-
A maximum test duration (e.g., 180 seconds) is set.
-
The test is performed at various time points after the administration of the test compound.
-
Signaling Pathways and Experimental Workflow
The central effects of Ceruletide and its analogs are initiated by their binding to CCK receptors, which are G-protein coupled receptors (GPCRs).[20] The activation of these receptors triggers intracellular signaling cascades that ultimately modulate neuronal activity.
CCK Receptor Signaling Pathway
The binding of a CCK agonist, such as Ceruletide, to CCK-A or CCK-B receptors leads to the activation of various downstream signaling pathways. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of ion channel activity, gene expression, and neurotransmitter release.
Caption: Simplified CCK receptor signaling pathway. (Within 100 characters)
Experimental Workflow for In Vivo Neurotransmitter Analysis
The following diagram illustrates a typical workflow for studying the effects of Ceruletide analogs on neurotransmitter release in the brain.
Caption: Workflow for in vivo microdialysis studies. (Within 100 characters)
Conclusion
Ceruletide and its analogs represent a promising class of neuropeptides with significant modulatory effects on the central nervous system. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and the elucidation of the precise molecular mechanisms underlying their diverse central effects will be crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
References
- 1. Central effects of ceruletide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rediscovery of Ceruletide, a CCK Agonist, as an Analgesic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic effect of ceruletide in men is limited to specific pain qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cholecystokinin and caerulein on human eating behavior and pain sensation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effect of ceruletide compared with pentazocine in biliary and renal colic: a prospective, controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroleptic-like effects of ceruletide and cholecystokinin octapeptide: interactions with apomorphine, methylphenidate and picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Pharmacological properties of ceruletide in the vertical and horizontal locomotor activities of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional effects of ceruletide, a cholecystokinin-8 analog, on the striatal monoaminergic systems in food-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of caerulein-related peptides on cholecystokinin receptor bindings in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. goums.ac.ir [goums.ac.ir]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
